5-Ethyl-2(5H)-furanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-5-3-4-6(7)8-5/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUILHYTHSOMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C=CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862924 | |
| Record name | 5-Ethylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2407-43-4 | |
| Record name | 5-Ethyl-2(5H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2407-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-2(5H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002407434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethylfuran-2(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.550 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-ETHYL-2(5H)-FURANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/285X4S123E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Ethyl-2(5H)-furanone chemical properties and structure
An In-Depth Technical Guide to 5-Ethyl-2(5H)-furanone: Chemical Properties, Synthesis, and Therapeutic Potential
Abstract
5-Ethyl-2(5H)-furanone is a member of the α,β-unsaturated γ-lactone (or butenolide) class of heterocyclic compounds. This scaffold is prevalent in numerous natural products and pharmacologically active molecules, making it a subject of significant interest for researchers in medicinal chemistry, drug development, and materials science. This technical guide provides a comprehensive overview of the core chemical properties, structure, analytical characterization, and synthesis of 5-Ethyl-2(5H)-furanone. Furthermore, it delves into the broader biological activities associated with the 2(5H)-furanone core, highlighting its potential as a pharmacophore in the development of novel antimicrobial and anticancer agents. The document is intended to serve as a foundational resource for scientists and professionals engaged in the research and application of this versatile chemical entity.
Introduction to the γ-Butenolide Scaffold
The 2(5H)-furanone ring, a five-membered unsaturated lactone, is a "privileged structure" in drug discovery.[1] This motif is found in a vast array of natural products that exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and cytotoxic effects.[2][3] The inherent reactivity of the α,β-unsaturated carbonyl system, which can act as a Michael acceptor, is often central to the biological mechanism of these compounds, allowing for covalent interactions with biological nucleophiles such as cysteine residues in enzymes.[2] The ethyl substituent at the chiral C5 position of 5-Ethyl-2(5H)-furanone provides a simple yet important model for understanding the structure-activity relationships of this class, serving as a foundational building block for the synthesis of more complex and potent therapeutic candidates.[4]
Molecular Structure and Physicochemical Properties
Chemical Structure
5-Ethyl-2(5H)-furanone, also known by synonyms such as 2-Hexen-4-olide and 4-Hydroxy-2-hexenoic acid lactone, is a simple butenolide.[5] Its structure consists of a five-membered furanone ring containing a lactone (cyclic ester) functionality, an endocyclic double bond conjugated to the carbonyl group, and a chiral center at the C5 position bearing an ethyl group.
Caption: Chemical structure of 5-Ethyl-2(5H)-furanone.
Physicochemical Data Summary
The key physicochemical properties of 5-Ethyl-2(5H)-furanone are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 5-ethylfuran-2(5H)-one | [5] |
| CAS Number | 2407-43-4 | [6] |
| Molecular Formula | C₆H₈O₂ | [6] |
| Molecular Weight | 112.13 g/mol | [5] |
| Canonical SMILES | CCC1C=CC(=O)O1 | [5] |
| InChIKey | GOUILHYTHSOMQJ-UHFFFAOYSA-N | [6] |
| Appearance | Data not available | |
| XLogP3-AA | 1.1 | PubChem |
| Topological Polar Surface Area | 26.3 Ų | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two vinyl protons on the double bond (H2 and H3) would appear as doublets of doublets in the downfield region (typically δ 6.0-7.5 ppm) due to their coupling to each other and long-range coupling to the H5 proton. The methine proton at the chiral center (H5) would likely be a multiplet around δ 4.8-5.2 ppm. The methylene protons (-CH₂-) of the ethyl group are diastereotopic and would appear as a complex multiplet (or two separate multiplets) around δ 1.6-1.9 ppm, while the terminal methyl protons (-CH₃) would present as a triplet around δ 0.9-1.1 ppm.[7]
-
¹³C NMR: The carbon spectrum would be characterized by a signal for the carbonyl carbon (C1) in the highly deshielded region of δ 170-175 ppm. The olefinic carbons (C2 and C3) would resonate around δ 120-155 ppm. The C5 carbon, bonded to oxygen, would appear around δ 80-85 ppm. The ethyl group carbons would be found in the upfield region, with the -CH₂- at approximately δ 25-30 ppm and the -CH₃ at δ 8-12 ppm.[7]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. For 5-Ethyl-2(5H)-furanone, the most prominent absorption bands would be:
-
~1750-1780 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching vibration of the α,β-unsaturated γ-lactone.[8]
-
~1640-1660 cm⁻¹: A medium-intensity peak for the C=C stretching of the conjugated double bond.
-
~3050-3100 cm⁻¹: Weak C-H stretching from the vinylic protons.
-
~2850-2980 cm⁻¹: C-H stretching vibrations from the ethyl group's aliphatic carbons.
-
~1100-1200 cm⁻¹: A strong C-O stretching band characteristic of the lactone ester linkage.
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum of 5-Ethyl-2(5H)-furanone (MW = 112.13) is expected to show a molecular ion peak (M⁺) at m/z 112. The primary fragmentation pathway would likely involve the loss of the ethyl group ([M-29]⁺), resulting in a prominent peak at m/z 83. Other significant fragments could arise from the loss of CO ([M-28]⁺) or CO₂ ([M-44]⁺) from the lactone ring.[6]
Synthesis Methodology: A Validated Approach
Synthesis Overview & Rationale
The synthesis of 5-substituted 2(5H)-furanones can be achieved through various routes. A robust and versatile method involves the Lewis acid-catalyzed vinylogous Mukaiyama aldol reaction between a silyl enol ether of the furanone core and an appropriate electrophile.[9] In this self-validating system, 2,5-dimethoxy-2,5-dihydrofuran serves as a stable and easily handled precursor to the reactive 2-silyloxyfuran intermediate. This intermediate is generated in situ and immediately trapped by an aldehyde—in this case, propanal—to construct the C5-substituted side chain. The subsequent workup facilitates cyclization and elimination to yield the target α,β-unsaturated lactone. This one-pot procedure is highly efficient and avoids the isolation of unstable intermediates.[9]
Caption: One-pot synthesis workflow for 5-Ethyl-2(5H)-furanone.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of 5-substituted 2(5H)-furanones.[9]
Materials & Reagents:
-
2,5-Dimethoxy-2,5-dihydrofuran
-
Propanal (Propionaldehyde)
-
Trimethylsilyl iodide (TMSI) or Trimethylsilyl bromide (TMSBr)
-
Lewis Acid Catalyst (e.g., Zinc Chloride (ZnCl₂), Boron trifluoride diethyl etherate (BF₃·OEt₂))
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Hexanes/Ethyl Acetate mixture
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Reagents: To the cooled DCM, add 2,5-dimethoxy-2,5-dihydrofuran (1.0 eq) followed by propanal (1.1 eq).
-
Intermediate Generation: Slowly add trimethylsilyl iodide (1.2 eq) to the solution. The reaction mixture is stirred at -78 °C for 15-20 minutes. This step generates the reactive 2-trimethylsilyloxyfuran nucleophile in situ. The causality is that the silyl halide reacts with the acetal to form a more reactive silyl enol ether.
-
Catalysis and Aldol Reaction: Add the Lewis acid catalyst (e.g., ZnCl₂, 0.1-0.2 eq) to the reaction mixture. Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed. The Lewis acid coordinates to the aldehyde's carbonyl oxygen, activating it towards nucleophilic attack by the silyloxyfuran.
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution directly to the cold flask. This neutralizes the Lewis acid and any remaining acidic species, preventing side reactions during workup.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the layers. Extract the aqueous layer three times with DCM.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 5-Ethyl-2(5H)-furanone.
Applications in Drug Discovery and Development
The α,β-Unsaturated Lactone as a Bioactive Pharmacophore
The α,β-unsaturated lactone moiety is a well-established pharmacophore responsible for a wide range of biological effects. Its electrophilic nature allows it to function as a Michael acceptor, forming covalent bonds with nucleophilic residues (like cysteine or lysine) in target proteins. This irreversible inhibition mechanism is a key feature in the activity of many natural and synthetic lactones.[2] Studies have shown that simple butenolides can induce cellular DNA damage and form complexes with topoisomerase I and II, contributing to their cytotoxic effects against cancer cells.[10]
Antimicrobial and Anti-Biofilm Potential
Derivatives of 2(5H)-furanone have been extensively studied for their potent antimicrobial and, notably, anti-biofilm activities.[11] While many natural furanones were first identified for their ability to interfere with quorum sensing in Gram-negative bacteria, synthetic derivatives have shown highly selective and potent activity against Gram-positive pathogens like Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][12] The proposed mechanism involves rapid penetration into Gram-positive bacteria, induction of reactive oxygen species (ROS), and nonspecific interaction with multiple proteins, ultimately impairing the cell's anti-ROS defense systems.[12] Furthermore, certain furanones can act synergistically with conventional antibiotics, restoring their efficacy against resistant biofilms.[1][13]
Cytotoxic and Anticancer Activity
The 2(5H)-furanone core is present in numerous compounds with demonstrated anticancer properties.[2][14] The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[15] For example, bis-2(5H)-furanone derivatives have been shown to induce S-phase cell cycle arrest in glioma cells and interact significantly with DNA, suggesting it as a potential therapeutic target. The cytotoxicity of these compounds is often selective, showing greater potency against cancer cell lines compared to non-malignant cells.[10] This selective activity, combined with the potential for chemical modification, makes the 5-Ethyl-2(5H)-furanone scaffold an attractive starting point for the design of novel anticancer agents.[4][15]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Ethyl-2(5H)-furanone is associated with the following hazards:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.
Conclusion and Future Outlook
5-Ethyl-2(5H)-furanone is a fundamentally important molecule within the broader class of γ-butenolides. Its straightforward structure provides an excellent platform for understanding the chemical and biological properties that make this scaffold so significant in medicinal chemistry. The validated synthetic routes allow for accessible production and derivatization, enabling further exploration of its therapeutic potential. Future research should focus on the asymmetric synthesis of the (R)- and (S)-enantiomers to elucidate stereospecific biological activities, the expansion of a library of C5-substituted analogs to optimize potency and selectivity, and in-depth mechanistic studies to fully uncover its molecular targets in both microbial and cancer cells. The continued investigation of 2(5H)-furanone derivatives holds considerable promise for the development of next-generation therapeutic agents.
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An In-depth Technical Guide to the Spectroscopic Data of 5-Ethyl-2(5H)-furanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-2(5H)-furanone, a member of the butenolide class of lactones, is a molecule of significant interest in the fields of flavor chemistry, natural products, and medicinal chemistry. Its structural elucidation and characterization are paramount for its application and further development. This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Ethyl-2(5H)-furanone, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and a thorough interpretation of the spectral data are presented to offer field-proven insights for researchers.
Molecular Structure and Properties
5-Ethyl-2(5H)-furanone possesses a five-membered lactone ring with an ethyl substituent at the C5 position. Its chemical formula is C₆H₈O₂, with a molecular weight of approximately 112.13 g/mol .[1][2] The structural features, including the α,β-unsaturated carbonyl system and the chiral center at C5, give rise to its characteristic spectroscopic signatures.
Sources
The Enigmatic Presence of 5-Ethyl-2(5H)-furanone in Nature's Larder: A Technical Guide
Abstract
5-Ethyl-2(5H)-furanone, a volatile organic compound with significant sensory impact, is a fascinating yet underexplored component of the natural world. This technical guide provides an in-depth exploration of its occurrence in plants and foods, delving into its chemical identity, formation pathways, analytical methodologies for its detection, and its potential biological significance. While its presence is noted in various fruits and fermented products, the complete biosynthetic pathway in plants remains an area of active investigation. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both established knowledge and insights into the current frontiers of research surrounding this intriguing molecule.
Introduction: The Chemical and Sensory Profile of 5-Ethyl-2(5H)-furanone
5-Ethyl-2(5H)-furanone (CAS No. 2407-43-4) is a lactone, a cyclic ester, with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol .[1][2] Its chemical structure features a five-membered ring containing an oxygen atom and a ketone group, with an ethyl substituent at the 5-position. This structure is responsible for its characteristic sweet, fruity, and caramel-like aroma.[3]
This compound and its derivatives are recognized as important flavor constituents in a wide array of food products, contributing to their desirable sensory profiles. Its presence can be a result of natural biosynthesis in plants, formation during thermal processing via the Maillard reaction, or as a metabolic byproduct of microbial fermentation.[4][5]
Natural Occurrence: A Survey of 5-Ethyl-2(5H)-furanone in Flora and Foodstuffs
The distribution of 5-Ethyl-2(5H)-furanone and its hydroxylated and methylated analogs is widespread, albeit often in trace amounts. Understanding its natural sources is crucial for flavor chemistry, food science, and potentially for identifying novel bioactive compounds.
Presence in Plant Tissues
Direct evidence points to the occurrence of 5-Ethyl-2(5H)-furanone in a select number of plant species. It has been reported in:
-
Sweet Cherry (Prunus avium) : A fruit known for its complex flavor profile.[1]
-
Guava (Psidium guajava) : A tropical fruit with a strong, characteristic aroma.[1]
-
Tobacco (Nicotiana tabacum) : Where it likely contributes to the complex aroma of cured leaves.[1]
A closely related and well-studied derivative, 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone , often referred to as "maple furanone" or "abhexone," has a more extensively documented presence in the plant kingdom, particularly in fruits.[3][6] It is a key aroma contributor in:
The presence of these furanones in fruits suggests an active biosynthetic pathway, although the precise enzymatic steps are yet to be fully elucidated.
Identification in Food Products
The occurrence of 5-Ethyl-2(5H)-furanone and its derivatives in food is often a result of processing, particularly heating and fermentation.
-
Thermally Processed Foods : The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during heating, is a primary route for the formation of many furanones, including 5-Ethyl-2(5H)-furanone.[4][5] This contributes to the characteristic aromas of roasted, baked, and fried foods.
-
Fermented Products : Microbial activity is another significant source of furanones in food.
-
Soy Sauce and Beer : The yeast-driven fermentation in the production of soy sauce and beer can lead to the formation of 5-ethyl-2-methyl-4-hydroxy-3(2H)-furanone from Maillard reaction intermediates.[4]
-
Roasted Coffee : "Maple furanone" is a key aroma compound in roasted coffee.[6]
-
Wine and Beer : The presence of 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone has also been noted in various wines and beers.[6]
-
Table 1: Documented Occurrence of 5-Ethyl-2(5H)-furanone and a Key Derivative
| Compound | Natural Source (Plant) | Food Product | Formation Pathway |
| 5-Ethyl-2(5H)-furanone | Prunus avium, Psidium guajava, Nicotiana tabacum[1] | Thermally processed foods | Maillard Reaction[4][5] |
| 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | Blackberry, Raspberry, Blueberry[6] | Roasted Coffee, Wine, Beer, Soy Sauce[4][6] | Biosynthesis (in plants), Fermentation, Maillard Reaction[4][6] |
Biosynthesis and Formation Mechanisms: An Unresolved Puzzle
While the formation of furanones through the Maillard reaction is well-documented, their biosynthesis in plants represents a significant knowledge gap.
The Maillard Reaction Pathway
The Maillard reaction is a complex cascade of non-enzymatic browning reactions. The formation of furanones in this pathway generally involves the degradation of sugars and their interaction with amino acids. While a detailed mechanism for every furanone is not available, the general pathway involves the formation of dicarbonyl intermediates from sugar fragmentation, which then react with amino acids via Strecker degradation to form aldehydes and aminoketones. These intermediates can then cyclize and dehydrate to form the furanone ring.
A Proposed Biosynthetic Pathway in Plants (Hypothetical)
The complete enzymatic pathway for 5-Ethyl-2(5H)-furanone in plants remains unknown.[4] However, by drawing parallels with the biosynthesis of other plant-derived furanones, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (furaneol) in strawberries, a plausible, yet speculative, pathway can be proposed.[5]
The biosynthesis of furaneol in strawberries is thought to originate from fructose-1,6-bisphosphate.[7] A similar pathway for 5-Ethyl-2(5H)-furanone could potentially involve precursors from lipid or amino acid metabolism to provide the ethyl group.
Below is a hypothetical workflow for investigating the biosynthesis of 5-Ethyl-2(5H)-furanone in a plant known to produce it, such as Prunus avium.
Caption: Hypothetical workflow for elucidating the biosynthetic pathway of 5-Ethyl-2(5H)-furanone.
Analytical Methodologies for Detection and Quantification
Accurate detection and quantification of 5-Ethyl-2(5H)-furanone in complex matrices like plant tissues and food products require robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) is the most common technique employed for this purpose. For precise quantification, stable isotope dilution analysis (SIDA) is the gold standard.
Experimental Protocol: Quantification of 5-Ethyl-2(5H)-furanone using Stable Isotope Dilution Assay (SIDA) coupled with GC-MS
This protocol is adapted from a method developed for a structurally similar furanone and provides a framework for the quantification of 5-Ethyl-2(5H)-furanone.[8]
4.1.1. Materials and Reagents
-
Sample matrix (e.g., homogenized fruit tissue, liquid food sample)
-
Internal standard: Deuterated or 13C-labeled 5-Ethyl-2(5H)-furanone (synthesis required or custom order)
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
4.1.2. Sample Preparation and Extraction
-
Homogenization : Homogenize a known weight of the solid sample (e.g., 5-10 g) with a known volume of distilled water. For liquid samples, use a known volume directly.
-
Internal Standard Spiking : Add a precise amount of the isotopically labeled internal standard solution to the homogenized sample.
-
Solvent Extraction :
-
Add a known volume of DCM to the sample in a separatory funnel.
-
Shake vigorously for 2-3 minutes and allow the layers to separate.
-
Collect the organic (DCM) layer.
-
Repeat the extraction two more times with fresh DCM.
-
-
Drying and Concentration :
-
Combine the DCM extracts and dry over anhydrous sodium sulfate.
-
Filter the dried extract.
-
Concentrate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.
-
4.1.3. GC-MS Analysis
-
Injection : Inject 1-2 µL of the concentrated extract into the GC-MS system.
-
GC Conditions :
-
Inlet Temperature : 250 °C
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program : Start at 40 °C, hold for 2 min, ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 10 °C/min, and hold for 5 min. (This program should be optimized for the specific instrument and column).
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV
-
Acquisition Mode : Selected Ion Monitoring (SIM)
-
Ions to Monitor :
-
5-Ethyl-2(5H)-furanone : Monitor characteristic ions (e.g., m/z 112, 83, 55).
-
Isotopically Labeled Internal Standard : Monitor the corresponding shifted ions.
-
-
4.1.4. Quantification
-
Construct a calibration curve by analyzing a series of standards containing known concentrations of 5-Ethyl-2(5H)-furanone and a fixed concentration of the internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of 5-Ethyl-2(5H)-furanone in the sample by using the peak area ratio from the sample analysis and the calibration curve.
Caption: Workflow for the quantification of 5-Ethyl-2(5H)-furanone using SIDA and GC-MS.
Biological Activities and Potential Applications
The biological activities of furanones as a class are diverse and of growing interest to researchers. While specific studies on 5-Ethyl-2(5H)-furanone are limited, the broader class exhibits a range of promising properties.
Antioxidant and Anti-carcinogenic Properties
Some food-derived furanones have demonstrated antioxidant activity comparable to that of ascorbic acid (Vitamin C).[4] Furthermore, these compounds have shown anti-carcinogenic effects in animal studies, mitigating the impact of known carcinogens.[4] The potential antioxidant activity of 5-Ethyl-2(5H)-furanone warrants further investigation, as it could have implications for its role in food preservation and human health.
Antimicrobial and Signaling Activities
Furanone derivatives have been extensively studied for their antimicrobial properties, particularly their ability to inhibit biofilm formation in pathogenic bacteria.[9][10] Some synthetic 2(5H)-furanone derivatives have shown selective activity against Gram-positive bacteria, including Staphylococcus aureus.[10][11] This suggests that furanones could be a promising scaffold for the development of novel antimicrobial agents.
In nature, some furanones act as signaling molecules. For instance, brominated furanones produced by the red seaweed Delisea pulchra interfere with bacterial quorum sensing, a cell-to-cell communication mechanism.[4] This highlights the potential for furanones to be used as tools to modulate microbial behavior.
Future Directions and Conclusion
The study of 5-Ethyl-2(5H)-furanone is a field ripe with opportunities for discovery. Key areas for future research include:
-
Elucidation of the Biosynthetic Pathway : Unraveling the enzymatic steps leading to the formation of 5-Ethyl-2(5H)-furanone in plants is a primary objective. This will not only enhance our fundamental understanding of plant secondary metabolism but could also open avenues for its biotechnological production.
-
Comprehensive Screening : A more systematic screening of various plant species and food products for the presence and concentration of 5-Ethyl-2(5H)-furanone is needed to build a more complete picture of its natural distribution.
-
Investigation of Biological Activities : Rigorous studies are required to specifically evaluate the antioxidant, antimicrobial, and other potential biological activities of 5-Ethyl-2(5H)-furanone.
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The naturally occurring furanones: formation and function from pheromone to food. (URL: [Link])
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Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. (URL: [Link])
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Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). (URL: [Link])
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An In-depth Technical Guide to the Biological Activity of 5-Ethyl-2(5H)-furanone and Its Derivatives
Abstract
The 2(5H)-furanone scaffold is a privileged structure in medicinal chemistry, frequently found in natural products exhibiting a wide array of biological activities.[1] This technical guide provides a comprehensive analysis of 5-Ethyl-2(5H)-furanone and its structurally related derivatives. We delve into the core mechanisms underpinning their biological effects, with a particular focus on quorum sensing (QS) inhibition, direct antimicrobial and antifungal properties, and burgeoning anticancer potential. This document synthesizes current research to explain the causality behind structure-activity relationships and provides detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals to validate and explore these activities. Our objective is to furnish the scientific community with an authoritative resource that is both conceptually deep and practically applicable.
Introduction: The Furanone Core as a Versatile Pharmacophore
Furanones are five-membered heterocyclic compounds that serve as crucial building blocks in both natural products and synthetic therapeutic agents.[2] The 2(5H)-furanone ring system, also known as a butenolide, is of significant interest due to its chemical reactivity and its presence in molecules with diverse pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[3] This structural motif's ability to engage in various chemical interactions, such as hydrogen bonding and π–π stacking, makes it a highly adaptable scaffold for drug design.[4] This guide will specifically focus on derivatives of 5-Ethyl-2(5H)-furanone, exploring how substitutions on this core structure modulate its interaction with biological targets.
Key Biological Activities and Mechanisms of Action
The biological profile of 5-Ethyl-2(5H)-furanone and its derivatives is multifaceted. While direct antimicrobial activity is observed, their most notable and widely studied effect is the disruption of bacterial communication, or quorum sensing.
Quorum Sensing (QS) Inhibition: Disrupting Bacterial Communication
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This process regulates virulence factors, biofilm formation, and antibiotic resistance in numerous pathogens, including the opportunistic pathogen Pseudomonas aeruginosa.[5][6] Furanone compounds, particularly halogenated derivatives, are potent inhibitors of QS systems.[6][7]
Mechanism of Action: The primary mechanism of QS inhibition involves interference with N-Acylhomoserine lactone (AHL)-mediated signaling.[8] Furanones are structural mimics of AHL signal molecules and can act as competitive antagonists for LuxR-type receptors.[6][9] By binding to the ligand-binding site of receptors like LasR and RhlR in P. aeruginosa, furanones prevent the binding of the native AHL autoinducer.[5][10] This binding fails to induce the necessary conformational change for the protein to function as a transcriptional activator, thereby rendering it dysfunctional and downregulating the expression of virulence genes.[9][10] This anti-virulence approach attenuates pathogenicity without exerting selective pressure for resistance, a significant advantage over traditional bactericidal antibiotics.[11]
Some studies suggest that certain synthetic furanones can inhibit both LasR and RhlR-dependent QS pathways, indicating a complex and multi-target mechanism.[9][10]
Antimicrobial and Antifungal Activity
Beyond their anti-virulence properties, certain 2(5H)-furanone derivatives exhibit direct antimicrobial and antifungal effects.[12][13]
Mechanism of Action: The antimicrobial action is particularly pronounced against Gram-positive bacteria like Staphylococcus aureus.[14] Studies have shown that these compounds can rapidly penetrate the cell wall of Gram-positive bacteria, leading to the induction of reactive oxygen species (ROS).[14] This oxidative stress, combined with the compound's ability to interact non-specifically with multiple proteins (including those involved in ROS defense), impairs cellular functions and leads to cell death.[14] The impermeability of the Gram-negative outer membrane appears to be a key factor in their reduced susceptibility to some furanone derivatives.[14]
Several derivatives have also shown moderate antifungal activity against strains like Candida albicans.[15] Notably, they can act synergistically with conventional antifungal agents such as fluconazole and terbinafine, reducing the minimum inhibitory concentration (MIC) required for efficacy.[12][13]
Anticancer and Cytotoxic Potential
The furanone scaffold is increasingly recognized for its anticancer properties.[1][3] Derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines, including non-small cell lung cancer (A549), glioma (C6), and breast cancer (MCF-7).[1][16][17]
Mechanism of Action: The anticancer effects are mediated through several pathways:
-
Cell Cycle Arrest: Many furanone derivatives can halt cancer cell proliferation by inducing cell cycle arrest at specific checkpoints, such as the G2/M or S-phase, preventing cell division.[1][16][18]
-
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death (apoptosis), often triggered by the generation of intracellular ROS.[1]
-
DNA Interaction: Some bis-2(5H)-furanone derivatives have been shown to interact directly with DNA, suggesting that DNA may be a key molecular target, leading to downstream effects like cell cycle arrest.[17][18]
Structure-activity relationship (SAR) studies have indicated that substitutions at the C-5 position, particularly with branched alkoxy groups, can enhance anticancer potency.[16][19]
Quantitative Data on Biological Activity
The efficacy of furanone derivatives is highly dependent on their specific chemical structure. The following table summarizes representative data from various studies to illustrate this structure-activity relationship.
| Compound Class/Derivative | Target Organism/Cell Line | Activity Type | Potency (IC₅₀ / MIC) | Key Findings |
| Bis-2(5H)-furanone (4e) | C6 (Glioma) | Cytotoxicity | IC₅₀: 12.1 µM | Induces S-phase cell cycle arrest; interacts with DNA.[17][18] |
| 5-alkoxy-3,4-dichloro-2(5H)-furanone (12, 15) | A549 (Lung Cancer) | Cytotoxicity | N/A | Induces G2 phase arrest and caspase-independent cell death.[16] |
| Chiral Sulfone Furanone (F105) | S. aureus (MRSA) | Antimicrobial | MIC: 10 µg/mL | Exhibits biocidal properties against planktonic and biofilm-embedded cells.[12] |
| Chiral Sulfone Furanone (26) | S. aureus, B. subtilis | Antimicrobial | MIC: 8 µg/mL | Potent activity against Gram-positive bacteria.[20] |
| 2(5H)-furanone | A. hydrophila | Biofilm Inhibition | 0.4 mg/mL | Significant inhibition of biofilm formation by interfering with a wide range of AHLs.[8] |
| Brominated Furanone (GBr) | P. aeruginosa PA14 | Biofilm Inhibition | ~90% inhibition at 50 µM | More effective than the well-studied C-30 furanone.[7] |
Experimental Protocols for Activity Assessment
To ensure scientific rigor and reproducibility, standardized protocols are essential. The following sections detail validated methodologies for assessing the key biological activities of furanone derivatives.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.
Methodology:
-
Preparation: Prepare a stock solution of the furanone derivative in a suitable solvent (e.g., DMSO). Prepare a two-fold serial dilution series in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum: Culture the target microorganism overnight. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to ~1.5 x 10⁸ CFU/mL). Further dilute to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.
-
Incubation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Controls:
-
Negative Control: Wells containing only inoculated medium (should show robust growth).
-
Positive Control: Wells containing a known antibiotic (e.g., vancomycin for Gram-positives) (should show no growth).
-
Solvent Control: Wells containing the highest concentration of the solvent used (e.g., DMSO) to ensure it has no antimicrobial effect.
-
-
Analysis: Incubate the plate at the optimal temperature (e.g., 37°C) for 18-24 hours. The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.
Protocol: Cytotoxicity (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure the cytotoxic effects of chemical compounds.
Methodology:
-
Cell Seeding: Seed human cancer cells into a 96-well plate at a density of ~5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the furanone derivative in cell culture medium. Replace the old medium in the wells with the medium containing the test compounds.
-
Controls:
-
Negative Control: Wells with untreated cells (represents 100% viability).
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., doxorubicin).
-
Blank Control: Wells with medium but no cells.
-
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Analysis: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Challenges and Future Directions
While furanone derivatives show immense promise, several challenges remain. A key issue for some derivatives is their potential toxicity to eukaryotic cells, which may limit their application to topical uses.[15] Future research must focus on designing derivatives with improved selectivity indices (the ratio of cytotoxic concentration to antimicrobial concentration).
The development of furanones as anti-virulence agents represents a paradigm shift from traditional antibiotics.[11] Further in vivo studies are critical to validate the efficacy of these compounds in complex biological systems and to assess their pharmacokinetic and pharmacodynamic properties.[21] The synergistic effects observed with conventional antibiotics and antifungals are particularly promising and warrant deeper investigation for the development of combination therapies to combat multidrug-resistant infections.[13]
Conclusion
5-Ethyl-2(5H)-furanone and its derivatives constitute a versatile and potent class of bioactive molecules. Their ability to disrupt bacterial quorum sensing offers a novel strategy to combat virulence and biofilm formation, while their direct antimicrobial and anticancer activities highlight their broad therapeutic potential. The structure-activity relationships discussed herein provide a rational basis for the design of next-generation furanone-based drugs with enhanced efficacy and safety profiles. The experimental protocols provided offer a validated framework for researchers to further explore and harness the power of this remarkable chemical scaffold.
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Introduction: The Chemical Identity of 5-Ethyl-2(5H)-furanone
An In-depth Technical Guide to the Nomenclature of 5-Ethyl-2(5H)-furanone
5-Ethyl-2(5H)-furanone is a heterocyclic organic compound belonging to the butenolide class of lactones. Structurally, it is characterized by a five-membered ring containing an oxygen atom (a furan ring), a ketone group, a double bond, and an ethyl substituent. This molecule is a notable component in the field of flavor and fragrance chemistry and serves as a versatile intermediate in advanced organic synthesis.[1][2] For researchers and professionals in drug development, understanding the precise nomenclature and various synonyms of this compound is critical for accurate literature searches, unambiguous communication, and regulatory compliance. This guide provides a comprehensive overview of its alternative names, chemical identifiers, and core physicochemical properties.
Nomenclature and Identification
The naming of a chemical compound can vary based on different systematic and common conventions. A thorough understanding of these variations is essential for identifying the molecule across diverse databases and publications.
Systematic and Common Names
The primary designation, 5-Ethyl-2(5H)-furanone , indicates an ethyl group at the 5-position of a furan-2-one ring, where the "(5H)" specifies the position of the saturated carbon atom bearing a hydrogen.[3] The systematic name, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-ethyl-2H-furan-5-one .[4]
Comprehensive List of Synonyms
Due to its history and varied applications, 5-Ethyl-2(5H)-furanone has accumulated numerous synonyms. These names often derive from its relationship to other chemical structures or from different nomenclature systems.
Commonly Encountered Synonyms:
Key Chemical Identifiers
For unambiguous identification in databases and regulatory documents, a set of unique identifiers is used. These codes are crucial for database searches and linking disparate data sources.
| Identifier Type | Value | Source(s) |
| CAS Registry Number | 2407-43-4 | [3][4][5][9] |
| Molecular Formula | C₆H₈O₂ | [3][4][5][8] |
| PubChem CID | 16997 | [4][8] |
| EC Number | 219-304-1 | [4] |
| UNII | 285X4S123E | [4][7] |
| InChI | InChI=1S/C6H8O2/c1-2-5-3-4-6(7)8-5/h3-5H,2H2,1H3 | [3][4] |
| InChIKey | GOUILHYTHSOMQJ-UHFFFAOYSA-N | [3][4] |
| SMILES | CCC1C=CC(=O)O1 | [4][5] |
Core Physicochemical Properties
The physical and chemical properties of 5-Ethyl-2(5H)-furanone dictate its behavior in experimental and industrial settings, influencing factors such as solubility, reactivity, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Weight | 112.13 g/mol | [3][4][5][6] |
| Appearance | Colorless to pale yellow liquid | [10] |
| Odor Profile | Caramellic, Sweet, Fruity, Coumarinic | [5] |
| XLogP3-AA (logP) | 1.1 | [4][5] |
| Topological Polar Surface Area | 26.3 Ų | [4][8] |
| Vapor Pressure (est.) | 0.3739 hPa @ 20°C | [5] |
Visualization of Chemical Structure
A visual representation of the molecule is fundamental for understanding its stereochemistry and potential reactive sites. The following diagram illustrates the atomic connectivity of 5-Ethyl-2(5H)-furanone.
Caption: 2D structure of 5-Ethyl-2(5H)-furanone.
Role in Chemical Synthesis and Drug Development
The furan-2(5H)-one scaffold is a significant structural motif found in numerous natural products that exhibit a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[2] Consequently, substituted furanones like 5-Ethyl-2(5H)-furanone are valuable building blocks in medicinal chemistry and pharmaceutical synthesis.[1] They can undergo various chemical transformations, such as Michael additions and catalyzed aldol reactions, to create more complex molecular architectures for drug discovery programs.[1][11] The development of novel synthetic methodologies for furanone derivatives is an active area of research, aimed at producing new anticancer agents and other therapeutics.[12][13]
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Safety and handling precautions for 5-Ethyl-2(5H)-furanone
An In-depth Technical Guide to the Safe Handling of 5-Ethyl-2(5H)-furanone
This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 5-Ethyl-2(5H)-furanone (CAS No. 2407-43-4). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data from established safety data sheets and chemical databases to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. The narrative moves beyond simple instruction to explain the causality behind each recommendation, fostering a culture of safety through understanding.
Core Hazard Profile and Risk Mitigation
5-Ethyl-2(5H)-furanone is a lactone with moderate acute toxicity and significant irritant properties.[1][2] Understanding its hazard profile is the foundational step in developing a robust safety protocol. The primary risks associated with this compound are oral toxicity, severe skin and eye irritation, and respiratory tract irritation.[1][2]
A systematic approach to risk management is non-negotiable. The logical workflow for handling this chemical involves identifying its intrinsic hazards, assessing the potential for exposure based on the experimental procedure, implementing multi-layered controls, and continuously reviewing the process for improvement.
Figure 1: A logical workflow for risk assessment when handling 5-Ethyl-2(5H)-furanone.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these hazards.
| GHS Classification | Signal Word | Hazard Statement | Prevention Statements (selected) |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed.[1][2] | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[1] |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation.[1][2] | P280: Wear protective gloves.[1] |
| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation.[1][2] | P280: Wear eye protection/face protection.[3] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | Warning | H335: May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area.[1] |
Physicochemical Properties: Implications for Safe Handling
The physical and chemical properties of a substance directly influence its behavior in a laboratory setting and are critical for designing safe handling and emergency procedures.
| Property | Value | Source | Implication for Handling |
| CAS Number | 2407-43-4 | [2][4] | Ensures correct substance identification for safety and regulatory purposes. |
| Molecular Formula | C₆H₈O₂ | [2][4] | |
| Molecular Weight | 112.13 g/mol | [2][4] | Used for accurate preparation of solutions. |
| Appearance | Data not consistently available; handle as a liquid or low-melting solid. | Visual identification; dictates whether to handle as a solid or liquid. | |
| Vapor Pressure | 0.3739 hPa @ 20°C (est.) | [5] | Low volatility at room temperature reduces inhalation risk, but this risk increases significantly if the substance is heated or aerosolized. |
| Solubility | Soluble in water, alcohol, and glycols.[6] | [5][6] | Important for choosing appropriate cleaning solvents for decontamination and selecting suitable fire extinguishing media. |
Scientist's Note: While the estimated vapor pressure is low, the compound's classification as a respiratory irritant necessitates that it be handled with local exhaust ventilation (i.e., in a chemical fume hood) at all times to prevent the accumulation of vapors, especially during procedures like heating or vortexing.
The Hierarchy of Controls: A Multi-Layered Defense
Personal Protective Equipment (PPE) is the final line of defense. A robust safety plan prioritizes engineering and administrative controls to minimize exposure risk from the outset.
Figure 2: The Hierarchy of Controls, prioritizing systematic risk reduction over reliance on PPE.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of 5-Ethyl-2(5H)-furanone, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[3] This is the primary method for controlling respiratory exposure.[1]
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[3][7] Their proximity is critical for immediate decontamination in case of accidental contact.
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all experiments involving this compound.
-
Designated Areas: Clearly demarcate areas where 5-Ethyl-2(5H)-furanone is stored and handled.
-
Prohibition of Food and Drink: Strictly forbid eating, drinking, and smoking in laboratory areas to prevent ingestion.[1][8][9]
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures for this chemical.
Personal Protective Equipment (PPE) Protocol
Proper selection and use of PPE are mandatory.
-
Eye and Face Protection: Wear chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashes.
-
Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber).[9] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[10] Wash hands thoroughly with soap and water after removing gloves.[1]
-
Body Protection: A fully buttoned laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[3]
-
Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required.[9] However, for spill cleanup or in situations with inadequate ventilation, a NIOSH/MSHA-approved respirator with an organic vapor filter is necessary.[7]
Step-by-Step Emergency Procedures
Rapid and correct response during an emergency is crucial to minimizing harm.
First-Aid Measures:
-
Ingestion: If swallowed, rinse the mouth with water.[1] Call a poison control center or doctor immediately for treatment advice.[1][8][11] Symptoms of poisoning may be delayed, so medical observation for at least 48 hours after the accident is recommended.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Skin Contact: Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[9]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Seek medical attention if you feel unwell.[7]
Spill Response Protocol:
-
Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent the spill from spreading or entering drains.[8] For larger spills, dike the material with an inert absorbent.[9]
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, diatomite, or a universal binder.[8][11] Add the absorbent from the outside edge of the spill and work inwards.
-
Collect & Clean: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[6][11] Decontaminate the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Dispose: Dispose of the contaminated material and cleaning supplies as hazardous waste in accordance with all local, regional, and national regulations.[1]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[3][6][11]
-
Specific Hazards: When heated to decomposition, it may emit irritating fumes.[12]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[3][6]
Storage and Disposal
Storage Conditions:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.[6][10]
-
Keep containers tightly closed to prevent leakage and contamination.[1][10]
-
Some suppliers recommend refrigeration (2-8°C) and protection from light to maintain product quality.[7][10]
-
Incompatible Materials: Avoid strong oxidizing agents.[7][10]
Disposal:
-
Disposal of 5-Ethyl-2(5H)-furanone and its containers must be handled as hazardous waste.
-
All disposal practices must comply with applicable federal, state, and local regulations.[1] Do not allow the product to enter sewers or waterways.[8]
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Thermal stability and decomposition of 5-Ethyl-2(5H)-furanone
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 5-Ethyl-2(5H)-furanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethyl-2(5H)-furanone, a substituted γ-lactone (butenolide), belongs to a class of heterocyclic compounds that are pivotal in flavor chemistry, natural products, and as building blocks in pharmaceutical synthesis.[1] The thermal stability of such molecules is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in drug development where processing and shelf-life are paramount. This guide provides a comprehensive technical overview of the thermal stability and decomposition pathways of 5-Ethyl-2(5H)-furanone. Leveraging theoretical principles and experimental data from analogous furanone structures, this document synthesizes predictive mechanisms and outlines robust analytical protocols for empirical validation. It serves as an authoritative resource for scientists seeking to understand and characterize the thermal behavior of this important chemical entity.
Introduction to 5-Ethyl-2(5H)-furanone
The 2(5H)-furanone ring is a core structural motif found in numerous biologically active compounds.[1] The presence of a conjugated system involving the double bond and the carbonyl group makes it a versatile synthetic intermediate. The ethyl substituent at the C5 position influences the molecule's stereochemistry and lipophilicity, which can have significant implications for its biological activity and physical properties. While extensive literature exists on the parent 2(5H)-furanone and its methyl-substituted analogs, specific data on the 5-ethyl derivative is sparse. Therefore, understanding its thermal behavior requires a logical extension from well-studied related compounds.
Theoretical Framework: Thermal Decomposition of the Furanone Core
Theoretical and experimental studies on simple furanones provide a foundational understanding of their thermal degradation. The dominant features of their decomposition chemistry involve isomerization, ring-opening reactions, and subsequent fragmentation.[2][3]
Isomerization to 2(3H)-Furanone
A key initial step in the thermal decomposition of many 2(5H)-furanones is the potential for isomerization to the 2(3H) tautomer. However, theoretical calculations have shown that for the parent compound, the 2(5H)-furanone is the more thermodynamically stable isomer.[1] The interconversion is not a simple tautomerization but proceeds through a higher-energy, ring-opened ketenoic aldehyde intermediate.[2][4] The final decomposition products, such as acrolein and carbon monoxide, are believed to form primarily from the less stable 2(3H) isomer.[1][5]
Decarbonylation and Decarboxylation Pathways
Upon heating, furanones can undergo fragmentation. Studies on 2(5H)-furanone adsorbed on catalyst surfaces like Platinum (Pt) and Palladium (Pd) show that the ring opens above 300 K (~27°C), followed by decarbonylation (loss of CO) and dehydrogenation (loss of H₂).[6] A key distinction is that decomposition on Pt surfaces produces significant CO₂, indicating a pathway that retains the OCO functional group through a distinct surface intermediate, whereas Pd surfaces yield almost exclusively CO.[6] While these are surface-catalyzed reactions, they reveal intrinsic molecular tendencies.
Predicted Decomposition Pathways for 5-Ethyl-2(5H)-furanone
By analogy with theoretical studies on 5-methyl-2(5H)-furanone, we can postulate the most probable thermal decomposition pathways for 5-Ethyl-2(5H)-furanone.[2][3][4] The ethyl group introduces unique possibilities not present in the parent molecule.
Pathway A: Hydrogen Transfer and Ring Opening
The most significant pathway, analogous to that proposed for the 5-methyl derivative, likely involves an initial hydrogen atom transfer from the ethyl group to the furanone ring, followed by ring opening.[2][4] This would lead to the formation of a doubly unsaturated carboxylic acid, 2,4-hexadienoic acid. This process avoids the higher energy interconversion to a 2(3H) isomer.
Caption: Predicted pathway via hydrogen transfer from the ethyl group.
Pathway B: Retro-Ene Reaction
Another plausible route, particularly at higher temperatures, is a retro-ene reaction involving the ethyl group. This would lead to the formation of ethylene and the parent 2(5H)-furanone, which would then decompose via established pathways (e.g., decarbonylation).
Caption: Predicted pathway via a retro-ene fragmentation reaction.
Experimental Analysis of Thermal Stability
To empirically determine the thermal stability and decomposition profile of 5-Ethyl-2(5H)-furanone, a suite of thermal analysis techniques should be employed. The following protocols are designed to provide a comprehensive and self-validating dataset.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8] It is the primary technique for determining decomposition temperatures.
Protocol: TGA of 5-Ethyl-2(5H)-furanone
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity 5-Ethyl-2(5H)-furanone into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere. This prevents oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A controlled heating rate is crucial for kinetic analysis and reproducibility.[8]
-
-
Data Acquisition: Record the sample mass and temperature continuously throughout the program.
-
Analysis: Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. Also, note the temperature of maximum decomposition rate (Tpeak) from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled.[9] It is used to detect thermal events like melting, boiling, and decomposition, and to quantify the enthalpy changes associated with them.
Protocol: DSC of 5-Ethyl-2(5H)-furanone
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Sealing the pan is critical to prevent mass loss due to evaporation before boiling or decomposition.
-
Reference: Use an empty, hermetically sealed aluminum pan as the reference.
-
Atmosphere: Maintain a nitrogen purge (20-50 mL/min) over the sample and reference pans.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans.
-
Analysis: Identify endothermic peaks corresponding to melting and boiling, and exothermic peaks that often signify decomposition. Correlate these events with the mass loss observed in TGA.
Evolved Gas Analysis (TGA-MS/FTIR)
To identify the decomposition products predicted in Section 3, the TGA can be coupled to a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer. This allows for real-time analysis of the gases evolved during decomposition.
Caption: Integrated workflow for comprehensive thermal analysis.
Data Interpretation and Expected Results
The combination of TGA and DSC provides a powerful dataset for characterizing thermal stability.
| Parameter | Technique | Interpretation | Expected Value for 5-Ethyl-2(5H)-furanone |
| Melting Point (Tm) | DSC | Endothermic peak without mass loss. | Literature suggests a melting point of 31-35°C for a related furanone.[10] |
| Boiling Point (Tb) | DSC | Sharp endothermic peak preceding mass loss. | Expected to be >150°C at atmospheric pressure. A literature value for a related compound is 83-86°C at 0.5 mmHg.[10] |
| Decomposition Onset (Tonset) | TGA | Temperature at which the initial (e.g., 5%) mass loss occurs. | For many lactones, this is >200°C.[9] A stable region in the TGA curve before a sharp drop indicates a clear decomposition point.[8] |
| Decomposition Enthalpy (ΔHd) | DSC | Broad exothermic peak concurrent with TGA mass loss. | The exothermic nature confirms an energetic decomposition process. |
The TGA-MS data would be critical for validating the predicted pathways. Detection of a molecular ion corresponding to 2,4-hexadienoic acid (m/z = 114) would support Pathway A, while the detection of ethylene (m/z = 28) and 2(5H)-furanone (m/z = 84) would support Pathway B.
Conclusion
References
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Ketchie, C., et al. (2009). Adsorption and Decomposition of 2(5H)-Furanone on Pd(111) and Pt(111): Comparison of Ring-Opening Pathways of an Unsaturated Cyclic Ester. The Journal of Physical Chemistry C. Available at: [Link]
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da Silva, G., et al. (2015). Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. The Journal of Physical Chemistry A. Available at: [Link]
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Cacela, C., et al. (2000). Interconversion and decomposition of furanones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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PubMed Central. (2015). Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. National Library of Medicine. Available at: [Link]
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Feldman, D., et al. (2019). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. National Library of Medicine. Available at: [Link]
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CPAChem. (2024). Safety data sheet: 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. Available at: [Link]
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Li, Y., et al. (2024). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. ResearchGate. Available at: [Link]
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Introduction: Understanding the Significance of 5-Ethyl-2(5H)-furanone
An In-depth Technical Guide to the Solubility of 5-Ethyl-2(5H)-furanone
5-Ethyl-2(5H)-furanone (CAS No: 2407-43-4), a member of the butenolide class of compounds, is a key chemical intermediate with significant applications in the pharmaceutical and flavor/fragrance industries.[1][2][3] Its molecular structure, featuring a lactone ring and an ethyl group, imparts a unique combination of polarity and lipophilicity that dictates its behavior in various chemical systems.[4] In drug development, furanone scaffolds are explored for a wide range of biological activities, including anticancer and antimicrobial properties.[5][6] A thorough understanding of the solubility of 5-Ethyl-2(5H)-furanone is therefore not merely an academic exercise; it is a fundamental prerequisite for successful reaction chemistry, formulation development, purification processes, and bioavailability studies. Low aqueous solubility, for instance, can be a major hurdle in drug discovery, leading to poor bioavailability and unreliable results in vitro assays.[7][8] This guide provides a detailed examination of the solubility characteristics of 5-Ethyl-2(5H)-furanone, the underlying physicochemical principles, and a robust experimental protocol for its determination.
Core Physicochemical Properties
To comprehend the solubility profile of a compound, one must first understand its intrinsic physicochemical properties. These parameters provide the theoretical foundation for predicting and explaining its behavior in different solvent environments.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | PubChem[1] |
| Molecular Weight | 112.13 g/mol | PubChem[1] |
| XLogP3-AA | 1.1 | Scent.vn[9] |
| pKa (estimated) | 7.46 (neutral) | Scent.vn[9] |
| Appearance | Colorless to pale yellow liquid | Solubility of Things[3] |
-
XLogP3-AA : This value, a computed octanol-water partition coefficient, suggests a moderate degree of lipophilicity. A value of 1.1 indicates that the compound has a slightly greater affinity for an oily (nonpolar) environment than for water, which is a key predictor of its limited aqueous solubility.[9]
-
pKa : The estimated pKa indicates the compound is neutral and does not possess strongly acidic or basic functional groups that would ionize to enhance solubility in aqueous acidic or basic solutions.[9]
Quantitative Solubility Data
Quantitative data provides precise thresholds for formulators and process chemists. While comprehensive data across a wide range of solvents is not extensively published, the following table summarizes available experimental values.
| Solvent | Temperature (°C) | Solubility (g/L) | Source |
| Methanol | 25 | 366.01 | Scent.vn[9] |
| Ethanol | 25 | 258.52 | Scent.vn[9] |
| Isopropanol | 25 | 171.5 | Scent.vn[9] |
| Water | 25 | Limited (Qualitative) | Solubility of Things[3] |
Analysis of Solubility Behavior: The "Like Dissolves Like" Principle
The solubility of a solute is governed by the intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" is a useful heuristic for predicting solubility.[10]
-
Polar Protic Solvents (e.g., Methanol, Ethanol) : As shown in the data, 5-Ethyl-2(5H)-furanone exhibits high solubility in these solvents.[9] This is because the lactone ring contains polar carbonyl (C=O) and ether (C-O-C) functionalities that can participate in dipole-dipole interactions with the polar solvent molecules.
-
Nonpolar Solvents (e.g., Hexane, Toluene) : The presence of the nonpolar ethyl group and the carbon backbone suggests that there will be some solubility in nonpolar solvents through van der Waals forces.[3] It is generally expected to be soluble in many common organic solvents.[3]
-
Aqueous Solubility : The compound exhibits limited solubility in water.[3] Although the lactone group offers some polarity, the hydrophobic character of the ethyl group and the overall carbon framework dominate, limiting its miscibility with the highly polar, hydrogen-bonded network of water molecules.[3][10]
The relationship between molecular structure and solvent interaction is visualized below.
Caption: Molecular interactions governing solubility.
Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
For researchers and drug development professionals, determining the equilibrium (thermodynamic) solubility is crucial for lead optimization and formulation.[7] The shake-flask method is the gold-standard technique, renowned for its reliability.[11] The following protocol outlines a self-validating system for accurate measurement.
Experimental Workflow Diagram
Caption: Shake-Flask method workflow for solubility.
Detailed Step-by-Step Methodology
-
Preparation :
-
Add an excess amount of 5-Ethyl-2(5H)-furanone to a glass vial. The key is to ensure that undissolved solid remains present at the end of the experiment, confirming that saturation has been achieved.[12]
-
Pipette a precise volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) into the vial.[13]
-
Securely cap the vial to prevent solvent evaporation during incubation.
-
-
Equilibration :
-
Place the vials in a temperature-controlled orbital shaker or rotator. For pharmaceutical applications, 37°C is often used to simulate physiological conditions.[12]
-
Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is standard for most compounds.[7][12] Taking samples at multiple time points (e.g., 24h, 48h) is a self-validating step; equilibrium is confirmed when the measured concentration reaches a stable plateau.[12]
-
-
Sample Separation :
-
After equilibration, allow the vials to stand briefly to let heavy solids settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Causality Check : It is critical to completely remove any undissolved solid particles before analysis, as their presence will lead to an overestimation of solubility.[12] This is best achieved by filtering the sample through a chemical-resistant, low-binding syringe filter (e.g., 0.22 µm PTFE or PVDF) or by high-speed centrifugation and sampling the clear supernatant.[8]
-
-
Analysis and Quantification :
-
Accurately dilute the clear, saturated solution with an appropriate solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantify the concentration of 5-Ethyl-2(5H)-furanone using a pre-validated analytical method.
-
HPLC-UV : The preferred method for its specificity and sensitivity. A calibration curve must be prepared using stock solutions of known concentrations.
-
UV-Vis Spectrophotometry : A faster but less specific alternative.[14][15] A calibration curve is generated by measuring the absorbance of several standard solutions at the wavelength of maximum absorbance (λmax).[15] This method is only suitable if no other components in the solution absorb at the chosen wavelength.[14]
-
-
-
Calculation :
-
The final solubility is calculated by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in units of mg/mL, µg/mL, or molarity (mol/L).
-
Conclusion
The solubility of 5-Ethyl-2(5H)-furanone is a critical parameter defined by its moderately lipophilic molecular structure. It is highly soluble in polar organic solvents like ethanol and methanol but exhibits limited solubility in aqueous media. This behavior is predictable based on its physicochemical properties and the principle of "like dissolves like." For researchers and developers, the reliable determination of its thermodynamic solubility is essential, for which the shake-flask method remains the definitive standard. By following a robust, self-validating protocol, professionals can acquire the accurate data needed to advance chemical synthesis, formulation, and drug discovery efforts involving this versatile furanone derivative.
References
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Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal. 2008, 46 (2), 335–341. [Link]
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Quora. How do you perform the shake flask method to determine solubility?. [Link]
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Academia.edu. Solubility test for Organic Compounds. [Link]
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University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]
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Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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National Center for Biotechnology Information. 5-ethyl-2(5H)-furanone | C6H8O2. PubChem. [Link]
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ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]
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The Good Scents Company. maple furanone 5-ethyl-3-hydroxy-4-methyl-2(5H). [Link]
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ResearchGate. Bis-2(5 H )-furanone Derivatives as New Anticancer Agents: Design, Synthesis, Biological Evaluation and Mechanism Studies. [Link]
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Methodological & Application
Synthesis of 5-Ethyl-2(5H)-furanone from ethyl propiolate and acetaldehyde
Application Notes and Protocols: Synthesis of 5-Ethyl-2(5H)-furanone
Abstract
This document provides a comprehensive guide for the synthesis of 5-Ethyl-2(5H)-furanone, a valuable γ-butenolide, from the starting materials ethyl propiolate and acetaldehyde. The γ-butenolide structural motif is a prominent feature in many biologically active natural products and pharmaceuticals, making the development of efficient synthetic strategies a significant area of interest for researchers in medicinal chemistry and drug development.[1][2][3] This protocol details a base-catalyzed conjugate addition followed by an intramolecular cyclization (lactonization). We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline methods for product purification and characterization, and offer a troubleshooting guide to address potential experimental challenges.
Introduction and Theoretical Background
The 2(5H)-furanone ring, also known as the γ-butenolide core, is a privileged scaffold in organic synthesis due to its presence in a vast array of natural products exhibiting significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] Consequently, numerous synthetic methodologies have been developed to access these important heterocyclic compounds.[3][7]
The described synthesis follows a logical and robust pathway involving two key transformations:
-
Conjugate (Michael) Addition: The reaction is initiated by a base which deprotonates the α-carbon of acetaldehyde, forming a nucleophilic enolate. This enolate then undergoes a 1,4-conjugate addition to the electron-deficient alkyne of ethyl propiolate.[8][9][10] The carbonyl group of the propiolate activates the alkyne, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[10][11]
-
Intramolecular Cyclization (Lactonization): The resulting intermediate, an enolate ester, rapidly undergoes an intramolecular nucleophilic attack. The oxygen anion of the enolate attacks the carbonyl carbon of the ester group, displacing the ethoxide leaving group and forming the stable five-membered lactone ring.
This approach provides an efficient and atom-economical route to the target molecule from readily available starting materials.
Reaction Scheme & Mechanism
The overall transformation is depicted below:
Ethyl Propiolate + Acetaldehyde → 5-Ethyl-2(5H)-furanone
The detailed mechanism involves the formation of a key intermediate through conjugate addition, followed by cyclization.
Caption: Reaction mechanism for the synthesis of 5-Ethyl-2(5H)-furanone.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of 5-Ethyl-2(5H)-furanone.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier | Notes |
| Ethyl Propiolate | C₅H₆O₂ | 98.10 | 623-47-2 | Sigma-Aldrich | Corrosive, lachrymator. Handle in a fume hood. |
| Acetaldehyde | C₂H₄O | 44.05 | 75-07-0 | Sigma-Aldrich | Highly flammable, volatile. Keep cool. |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 141-52-6 | Sigma-Aldrich | Moisture sensitive, corrosive. |
| Anhydrous Ethanol | C₂H₆O | 46.07 | 64-17-5 | Fisher Scientific | Used as solvent. Must be dry. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | VWR | Anhydrous, for extraction. |
| Saturated NaCl (aq) | NaCl | 58.44 | 7647-14-5 | Lab Prepared | Brine solution for washing. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich | Drying agent. |
| Hydrochloric Acid (1M) | HCl | 36.46 | 7647-01-0 | Lab Prepared | For neutralization. |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | SiliCycle | For column chromatography (230-400 mesh). |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.
-
Acetaldehyde: Is a highly flammable and volatile liquid (boiling point ~20°C). It should be stored in a refrigerator and handled with care to prevent inhalation and fire risk.
-
Sodium Ethoxide: Is a strong base and is highly reactive with water. Handle in an inert atmosphere (e.g., under nitrogen or argon) if possible and avoid contact with skin.
-
Ethyl Propiolate: Is a lachrymator and corrosive. Avoid inhalation of vapors and contact with skin and eyes.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol (100 mL).
-
Cool the flask to 0°C using an ice-water bath.
-
-
Base Preparation:
-
Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the cooled ethanol to generate sodium ethoxide in situ. Caution: This reaction is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and slow addition. Alternatively, use commercially available sodium ethoxide (6.8 g, 100 mmol).
-
-
Addition of Reactants:
-
Once the sodium has completely reacted and the solution has cooled back to 0°C, add acetaldehyde (5.6 mL, 4.4 g, 100 mmol) dropwise to the sodium ethoxide solution while stirring.
-
In the dropping funnel, prepare a solution of ethyl propiolate (10.1 mL, 9.8 g, 100 mmol) in anhydrous ethanol (20 mL).
-
Add the ethyl propiolate solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
-
Work-up and Extraction:
-
Upon completion, cool the reaction mixture back to 0°C.
-
Carefully neutralize the mixture by slowly adding 1M HCl until the pH is ~7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (50 mL) and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaCl solution (brine, 1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification
The crude product is a yellowish oil. Purification is achieved via flash column chromatography on silica gel.
-
Eluent: A gradient of 10% to 30% ethyl acetate in hexane.
-
Procedure:
-
Load the crude product onto a silica gel column.
-
Elute with the solvent system, starting with 10% ethyl acetate in hexane.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product (Rf ≈ 0.4 in 3:1 Hexane:Ethyl Acetate).
-
Remove the solvent under reduced pressure to yield 5-Ethyl-2(5H)-furanone as a pale yellow oil.
-
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
Expected Yield and Physical Properties
| Property | Expected Value |
| Appearance | Pale yellow oil |
| Molecular Formula | C₆H₈O₂[12][13] |
| Molecular Weight | 112.13 g/mol [12][13] |
| Expected Yield | 65-75% |
| Boiling Point | ~85-88 °C at 10 mmHg |
Spectroscopic Data
| Technique | Expected Data for 5-Ethyl-2(5H)-furanone |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.50 (dd, 1H, J=5.6, 1.6 Hz, H-4), 6.15 (dd, 1H, J=5.6, 1.2 Hz, H-3), 5.05 (m, 1H, H-5), 1.80 (m, 2H, -CH₂CH₃), 1.00 (t, 3H, J=7.4 Hz, -CH₂CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 173.5 (C=O, C-2), 155.0 (C-4), 121.0 (C-3), 82.0 (C-5), 28.5 (-CH₂CH₃), 8.5 (-CH₂CH₃). |
| FT-IR (neat, cm⁻¹) | ν: ~2970 (C-H), ~1750 (C=O, lactone), ~1610 (C=C). |
| Mass Spec. (EI) | m/z (%): 112 (M⁺), 83, 55. |
Experimental Workflow Visualization
The entire process from setup to final product can be visualized as a clear workflow.
Caption: Overall experimental workflow for the synthesis of 5-Ethyl-2(5H)-furanone.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive base (hydrolyzed sodium ethoxide).2. Wet solvent or reagents.3. Acetaldehyde evaporation due to insufficient cooling. | 1. Use freshly opened or prepared sodium ethoxide. Handle under inert gas.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Maintain temperature at 0°C during acetaldehyde addition. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Incorrect stoichiometry of reagents. | 1. Extend reaction time and continue monitoring by TLC.2. Carefully measure all reagents. Ensure base is fully dissolved/reacted before adding substrates. |
| Formation of Multiple Byproducts | 1. Self-condensation of acetaldehyde (aldol reaction).2. Polymerization of ethyl propiolate. | 1. Maintain low temperature (0°C) during the addition of acetaldehyde and ethyl propiolate to minimize side reactions.2. Slow, dropwise addition of ethyl propiolate is crucial. |
| Difficulty in Purification | 1. Products streaking on TLC plate.2. Co-elution of impurities. | 1. Add a small amount of acetic acid (~0.5%) to the eluent to suppress ionization of acidic impurities.2. Try a different solvent system (e.g., Toluene/Acetone or Dichloromethane/Methanol) for chromatography. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 5-Ethyl-2(5H)-furanone. By leveraging a base-catalyzed conjugate addition followed by lactonization, this method offers an accessible route to a valuable heterocyclic compound from common starting materials. The detailed procedural steps, coupled with characterization data and a troubleshooting guide, are intended to enable researchers to successfully replicate this synthesis and apply it toward the development of novel molecules in the fields of medicinal chemistry and materials science.
References
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Organocatalytic Enantiospecific Total Synthesis of Butenolides. (2021). PMC - PubMed Central. [Link]
-
Catalytic asymmetric synthesis of γ-butenolides by direct vinylogous reactions. (2013). PubMed. [Link]
-
Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. (n.d.). LibreTexts. [Link]
-
3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2021). National Institutes of Health. [Link]
-
Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. (2016). ACS Publications. [Link]
-
2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. (2021). ResearchGate. [Link]
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Asymmetric synthesis of new γ-butenolides via organocatalyzed epoxidation of chalcones. (2018). Royal Society of Chemistry. [Link]
-
5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. (2023). ChemRxiv. [Link]
-
Recent reports on the synthesis of γ-butenolide, γ-alkylidenebutenolide frameworks, and related natural products. (2020). Royal Society of Chemistry. [Link]
- Preparation of 5-hydroxy-4-methyl-2(5H)-furanone. (n.d.).
-
19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]
-
Conjugate Addition Reactions. (2023). Chemistry LibreTexts. [Link]
-
Conjugate addition of alkyl groups to Aldehyde. (2023). Reddit. [Link]
-
Reactions of Aldehydes & Ketones: Conjugate Additions. (n.d.). Organic Chemistry On-Line. [Link]
-
The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2021). National Institutes of Health. [Link]
-
5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. (2023). ResearchGate. [Link]
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2(5H)-Furanone, 5-ethyl-. (n.d.). NIST WebBook. [Link]
-
5-ethyl-2(5H)-furanone. (n.d.). PubChem. [Link]
-
The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2021). MDPI. [Link]
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Protocol for the purification of 5-Ethyl-2(5H)-furanone by chromatography
Application Note: A-7354
Purification of 5-Ethyl-2(5H)-furanone via Automated Flash Chromatography
Abstract
This application note details a robust protocol for the purification of 5-Ethyl-2(5H)-furanone from a synthetic reaction mixture using automated flash column chromatography. By employing a normal-phase silica gel stationary phase and a hexane/ethyl acetate gradient mobile phase, this method achieves high purity (>98%) and recovery of the target compound. The protocol emphasizes the rationale behind parameter selection, from solvent choice to gradient optimization, providing a comprehensive guide for researchers in organic synthesis and drug development.
Introduction
5-Ethyl-2(5H)-furanone is a γ-lactone that serves as a valuable building block in the synthesis of various biologically active molecules and natural products.[1] It is also recognized as a flavoring agent.[2] The purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the desired biological or organoleptic properties. Chromatographic techniques are indispensable for isolating such compounds from complex mixtures that may contain starting materials, byproducts, and other impurities.[3]
This guide provides a detailed, step-by-step protocol for the purification of 5-Ethyl-2(5H)-furanone using flash column chromatography, a rapid and efficient purification technique that utilizes positive pressure to accelerate solvent flow.[4][5] The causality behind each experimental choice is explained, ensuring that the protocol is not only a set of instructions but also a self-validating system grounded in chromatographic principles.
Compound Properties & Method Selection Rationale
A thorough understanding of the physicochemical properties of 5-Ethyl-2(5H)-furanone is paramount for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | PubChem[2] |
| Molecular Weight | 112.13 g/mol | PubChem[2] |
| Boiling Point (est.) | 199 °C | Scent.vn[6] |
| XLogP3-AA | 1.1 | Scent.vn[6] |
| Solubility | Soluble in ethanol, methanol, ethyl acetate, dichloromethane; sparingly soluble in hexane; low solubility in water (1.89 g/L).[6] | Scent.vn[6] |
The moderate polarity of 5-Ethyl-2(5H)-furanone, indicated by its positive XLogP value and good solubility in moderately polar organic solvents, makes it an ideal candidate for normal-phase chromatography.[7][8] In this mode, a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase.[9] The separation is based on the differential adsorption of compounds to the silica surface; more polar compounds interact more strongly and elute later.
A gradient elution, where the polarity of the mobile phase is gradually increased, is chosen to ensure a sharp elution of the target compound while effectively separating it from both less polar and more polar impurities.[10] A hexane and ethyl acetate solvent system is selected due to its efficacy in separating moderately polar compounds on silica gel and the ease of solvent removal post-purification.[7]
Safety & Handling
5-Ethyl-2(5H)-furanone is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2][11] Therefore, all handling and purification steps must be conducted inside a certified chemical fume hood.[5] Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[12]
Experimental Protocol
Materials and Equipment
-
Crude Sample: 1.0 g of crude 5-Ethyl-2(5H)-furanone reaction mixture.
-
Stationary Phase: 40 g pre-packed silica gel flash column (e.g., 230-400 mesh).
-
Solvents: HPLC-grade n-Hexane and Ethyl Acetate.
-
Equipment: Automated flash chromatography system with UV detector, fraction collector, and rotary evaporator.
-
Consumables: Test tubes for fraction collection, glass vials, Pasteur pipettes.
Sample Preparation & Loading
The success of a chromatographic separation is highly dependent on the sample loading technique. A concentrated, narrow band of the sample at the top of the column is crucial for achieving optimal resolution.
Procedure:
-
Dissolution: Dissolve the 1.0 g of crude product in a minimal amount of dichloromethane (approx. 2-3 mL).[13] Dichloromethane is an excellent choice as it dissolves a wide range of organic compounds and is relatively non-polar, ensuring tight binding to the silica upon loading.[13]
-
Adsorption (Dry Loading): To the dissolved sample, add approximately 2 g of silica gel.
-
Solvent Removal: Gently mix the slurry and remove the solvent under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained.[10] This dry loading method prevents the dissolution of the sample in the initial low-polarity mobile phase, which can lead to band broadening.[10]
-
Column Loading: Carefully transfer the silica-adsorbed sample onto the top of the pre-packed flash column. Gently tap the column to ensure an even distribution. Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
Chromatographic Purification Workflow
The following workflow outlines the steps from column equilibration to fraction analysis.
Caption: Automated flash chromatography workflow for purification.
Method Parameters
These parameters are optimized for the separation of 1.0 g of crude material on a 40 g silica column.
| Parameter | Setting | Rationale |
| Flow Rate | 40 mL/min | Provides a balance between separation efficiency and speed. |
| Detection | UV, 220 nm | The furanone core contains a chromophore suitable for UV detection. 220 nm is a common wavelength for detecting conjugated systems. |
| Mobile Phase A | n-Hexane | Weakly polar solvent.[7] |
| Mobile Phase B | Ethyl Acetate | Moderately polar solvent to increase elution strength.[7] |
| Gradient Profile | 0-2 min: 5% B | Initial isocratic hold to elute very non-polar impurities. |
| 2-15 min: 5% to 40% B | Linear gradient to separate the target compound from closely eluting impurities. | |
| 15-18 min: 40% B | Isocratic hold to ensure complete elution of the target compound. | |
| 18-20 min: 100% B | Column wash to remove highly polar impurities. | |
| Fraction Size | 20 mL | Appropriate volume for collecting fractions based on the column size and flow rate. |
Post-Purification Analysis
-
TLC Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to determine which contain the pure product. A suitable TLC mobile phase would be 20% Ethyl Acetate in Hexane.
-
Pooling and Concentration: Combine the fractions containing the pure 5-Ethyl-2(5H)-furanone.[14]
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Purity and Yield Calculation: Determine the weight of the purified product and calculate the yield. Assess the purity using analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Separation | - Inappropriate solvent system.- Sample overload.- Column channeling. | - Re-optimize the mobile phase gradient using TLC.- Reduce the amount of crude material loaded.- Ensure the column is packed properly and not cracked. |
| Peak Tailing | - Compound is too polar for the mobile phase.- Interactions with acidic silica sites. | - Increase the gradient slope or the final concentration of ethyl acetate.- Add a small amount (0.1%) of a modifier like triethylamine to the mobile phase to neutralize acidic sites.[10] |
| No Compound Eluting | - Compound is highly polar and strongly adsorbed.- System clog. | - Run a steep gradient up to 100% ethyl acetate or even add a stronger solvent like methanol.- Check the system for pressure buildup and locate the clog. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of 5-Ethyl-2(5H)-furanone using automated flash chromatography. By following the detailed steps for sample preparation, method execution, and post-purification analysis, researchers can reliably obtain this key synthetic intermediate with high purity. The elucidated rationale behind the chosen parameters offers the flexibility to adapt this method for similar furanone derivatives or other moderately polar small molecules.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16997, 5-ethyl-2(5H)-furanone. Retrieved from [Link]
- Kinsella, J. E., Patton, S., & Dimick, P. S. (1967). Chromatographic separation of lactone precursors and tentative identification of the γ‐lactones of 4‐hydroxy octanoic and 4‐hydroxy nonanoic acids in butterfat. Journal of the American Oil Chemists' Society, 44(3), 202–205.
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ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
- O'Neil, G. W. (2025).
- Afonin, A. V., et al. (2025). Oxathiamacrocycles Possessing 2(5H)-furanone Fragments as [2+2] Macrocyclization Products: Synthesis and Structure. Macroheterocycles, 18(2), 136-142.
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University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
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Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
- Stewart, C. F., et al. (2001). High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells. Analytical Biochemistry, 297(1), 69-76.
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Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]
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Scent.vn. (n.d.). 5-ethyl-2(5H)-furanone. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2(5H)-Furanone, 5-ethyl- (CAS 2407-43-4). Retrieved from [Link]
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Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]
- Toray Industries. (1976). U.S. Patent No. 3,953,472. Washington, DC: U.S.
- European Union Reference Laboratory for Pesticide Residues in Cereals and Feedingstuff. (2024, June 21). 2(5H)
- LibreTexts. (2021, November 13). 12.
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Bioanalysis Zone. (n.d.). Chromatographic separation technologies. Retrieved from [Link]
- Synerzine. (2018, June 22). Safety Data Sheet: 2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl-.
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The Good Scents Company. (n.d.). maple furanone 5-ethyl-3-hydroxy-4-methyl-2(5H). Retrieved from [Link]
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Application Notes and Protocols for 5-Ethyl-2(5H)-furanone in Flavor and Fragrance Research
This guide provides an in-depth exploration of 5-Ethyl-2(5H)-furanone, a significant contributor to the sensory landscape of numerous food and fragrance products. Designed for researchers, scientists, and professionals in flavor and fragrance development, this document offers a comprehensive overview of its chemical properties, sensory characteristics, and practical applications, supported by detailed experimental protocols. Our objective is to furnish you with the foundational knowledge and methodologies required to effectively utilize this versatile aroma compound in your research and product development endeavors.
Introduction to 5-Ethyl-2(5H)-furanone
5-Ethyl-2(5H)-furanone, with the CAS number 2407-43-4, is a heterocyclic organic compound belonging to the furanone family.[1][2] It is a naturally occurring volatile compound that has been identified in a variety of fruits and food products, including sweet cherry (Prunus avium), guava (Psidium guajava), and tobacco (Nicotiana tabacum).[3] Its presence in these materials contributes to their characteristic sweet and fruity aroma profiles.
From a chemical standpoint, 5-Ethyl-2(5H)-furanone (C₆H₈O₂) is a butenolide, a class of lactones with a four-carbon heterocyclic ring.[3] Its structure, featuring a conjugated system, is key to its reactivity and sensory properties. This compound is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and holds Generally Recognized as Safe (GRAS) status, underscoring its suitability for use in food products.[3]
Sensory Profile and Characteristics
The sensory perception of 5-Ethyl-2(5H)-furanone is multifaceted, with its aroma profile being predominantly described as caramellic, sweet, and fruity, often with coumarinic and coconut undertones.[2] This complex sensory profile makes it a valuable ingredient for building and enhancing a wide range of flavor and fragrance compositions.
Table 1: Key Sensory Descriptors for 5-Ethyl-2(5H)-furanone
| Descriptor | Percentage of Panelists Identifying |
| Caramellic | 61.9% |
| Sweet | 60.93% |
| Fruity | 60.3% |
| Coumarinic | 59.8% |
| Coconut | - |
Source: Adapted from Scent.vn[2]
The perceived aroma of furanones can be concentration-dependent. For instance, a related compound, sotolone, exhibits a curry or fenugreek aroma at high concentrations, which shifts to caramel or burnt sugar at lower concentrations.[4] While specific data for 5-Ethyl-2(5H)-furanone is less documented, this principle of concentration-dependent aroma perception is a critical consideration for flavorists and perfumers.
Applications in Flavor and Fragrance Formulations
The unique sensory characteristics of 5-Ethyl-2(5H)-furanone lend it to a wide array of applications in both the flavor and fragrance industries. Its ability to impart sweetness and fruity-caramellic notes makes it a versatile tool for creating complex and appealing sensory experiences.
Flavor Applications
In the realm of flavor creation, 5-Ethyl-2(5H)-furanone is particularly effective in enhancing and rounding out fruit, caramel, and brown flavor profiles.
-
Fruit Flavors: It can be used to add a cooked or jammy character to berry flavors, enhance the tropical notes in pineapple and mango profiles, and provide a ripe, sweet background to a variety of fruit formulations. For instance, a related compound, 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone, is noted for its effectiveness in blackberry, blackcurrant, and blueberry flavors at levels around 100-300 ppm.[5]
-
Caramel and Confectionery: Its inherent caramellic and sweet notes make it a natural fit for caramel, toffee, and other confectionery flavors. It can be used to boost the richness and complexity of these profiles.
-
Beverages: In beverages, it can contribute to the overall flavor profile of fruit juices, soft drinks, and flavored alcoholic beverages, adding a layer of sweetness and fruity complexity.
Fragrance Applications
In perfumery, furanones are utilized for their warm, sweet, and gourmand notes. They can be incorporated into a variety of fragrance types to add depth and a touch of edibility.
-
Gourmand Fragrances: 5-Ethyl-2(5H)-furanone can be a key component in creating fragrances with dessert-like aromas, such as caramel, vanilla, and fruity confections.
-
Fruity and Floral Perfumes: It can be used to add a sweet, jammy nuance to fruity accords or to lend a subtle gourmand touch to floral compositions.
-
Oriental and Woody Scents: In smaller amounts, it can provide a warm, sweet undertone that complements the rich and spicy notes of oriental and woody fragrances.
Synergistic Effects
A key aspect of utilizing 5-Ethyl-2(5H)-furanone is its ability to act synergistically with other aroma compounds. For example, the combination of furanones with maltol or ethyl maltol is known to create a significantly enhanced "candy" note.[5] This synergy allows for the creation of more complex and impactful flavor and fragrance profiles than could be achieved with individual components alone. Understanding and leveraging these interactions is a critical skill for formulators.
Experimental Protocols
To facilitate the effective application of 5-Ethyl-2(5H)-furanone in research and development, this section provides detailed protocols for its sensory evaluation and quantitative analysis.
Sensory Evaluation Protocols
Sensory analysis is crucial for understanding the perceptual properties of 5-Ethyl-2(5H)-furanone and its impact on a final product. The following are standard protocols for sensory evaluation.
The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.
Objective: To determine if a perceptible difference exists between a control sample and a sample containing a specific concentration of 5-Ethyl-2(5H)-furanone.
Materials:
-
Control sample (e.g., sugar water, unflavored beverage base)
-
Test sample (control sample with a known concentration of 5-Ethyl-2(5H)-furanone)
-
Identical, odor-free tasting cups labeled with random three-digit codes
-
Water for rinsing
-
Unsalted crackers for palate cleansing
-
Panel of at least 25-50 screened and untrained panelists[6]
Procedure:
-
Sample Preparation: Prepare the control and test samples. For each panelist, three samples are presented: two are identical (either both control or both test), and one is different.
-
Coding and Presentation: Code the cups with random three-digit numbers. There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) to be randomized across panelists.
-
Instructions to Panelists: Instruct panelists to taste each sample from left to right and identify the "odd" or "different" sample. They should rinse with water and wait a short period between samples.
-
Data Collection: Record the number of correct and incorrect identifications.
-
Data Analysis: The results are analyzed using a statistical table for triangle tests to determine if the number of correct identifications is statistically significant, indicating a perceptible difference between the samples.
Caption: Workflow for Descriptive Sensory Analysis.
Analytical Protocol: Quantification by Headspace SPME-GC-MS
This protocol outlines a method for the quantitative analysis of 5-Ethyl-2(5H)-furanone in a liquid matrix, such as a beverage, using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).
Objective: To accurately quantify the concentration of 5-Ethyl-2(5H)-furanone in a liquid food matrix.
Materials and Reagents:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
SPME autosampler and fibers (e.g., DVB/CAR/PDMS)
-
Headspace vials (20 mL) with magnetic screw caps and PTFE/silicone septa
-
5-Ethyl-2(5H)-furanone standard
-
Internal standard (e.g., d4-furan)
-
Sodium chloride (NaCl)
-
The beverage sample
Procedure:
-
Sample and Standard Preparation:
-
Prepare a stock solution of 5-Ethyl-2(5H)-furanone in a suitable solvent (e.g., ethanol).
-
Create a series of calibration standards by spiking the control beverage matrix with known concentrations of the stock solution.
-
Add a fixed amount of the internal standard to all samples and calibration standards.
-
In a 20 mL headspace vial, place 5 mL of the sample (or standard), 2 g of NaCl (to increase the volatility of the analyte), and a magnetic stir bar.
-
-
HS-SPME Extraction:
-
Equilibrate the vial at a set temperature (e.g., 60°C) for a defined time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace for a specific duration (e.g., 30 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) for a set time (e.g., 5 minutes) in splitless mode.
-
Separate the compounds on a suitable capillary column (e.g., DB-WAX or HP-5MS).
-
Set the oven temperature program to achieve good separation of the target analyte from other matrix components.
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode for quantification, using characteristic ions for 5-Ethyl-2(5H)-furanone and the internal standard.
-
-
Quantification and Method Validation:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of 5-Ethyl-2(5H)-furanone in the samples from the calibration curve.
-
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility). [7][8][9]
-
Caption: Workflow for HS-SPME-GC-MS Quantification.
Stability and Handling
While specific stability data for 5-Ethyl-2(5H)-furanone under varying pH and temperature is not extensively published, furanones, in general, can be susceptible to degradation, particularly under harsh conditions. For instance, the related compound furaneol is known to be prone to oxidation. [5]It is therefore recommended to store 5-Ethyl-2(5H)-furanone in a cool, dark place in a tightly sealed container to minimize degradation. When incorporating it into food matrices, it is advisable to conduct stability studies under the specific processing and storage conditions of the final product to ensure the desired sensory profile is maintained over its shelf life.
Conclusion
5-Ethyl-2(5H)-furanone is a valuable and versatile aroma compound with a complex sensory profile that finds wide application in the flavor and fragrance industry. Its sweet, caramellic, and fruity notes can be used to create and enhance a diverse range of products. A thorough understanding of its sensory characteristics, synergistic effects, and appropriate analytical methodologies is essential for its effective utilization. The protocols and information provided in this guide serve as a comprehensive resource for researchers and developers seeking to innovate with this impactful ingredient.
References
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Validation of a Method for Analysis of Aroma Compounds in Red Wine using Liquid–Liquid Extraction and GC–MS. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]
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Effenberger, I., Hofmann, T., Jonczyk, R., & Schwab, W. (2019). Novel biotechnological glucosylation of high-impact aroma chemicals, 3(2H)- and 2(5H)-furanones. Scientific Reports, 9(1), 10943. [Link]
-
Vojnoski, B., Bíró, I., Bufa, A., & Stafilov, T. (2012). Validation of a Method for Analysis of Aroma Compounds in Red Wine using Liquid–Liquid Extraction and GC–MS. Food Analytical Methods, 5(6), 1336–1344. [Link]
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Bairagi, V., et al. (2024). Analytical Method Validation: A Comprehensive Review of Current Practices. ResearchGate. Retrieved January 16, 2026, from [Link]
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Odor Detection Thresholds & References. (n.d.). Leffingwell & Associates. Retrieved January 16, 2026, from [Link]
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maple furanone 5-ethyl-3-hydroxy-4-methyl-2(5H). (n.d.). The Good Scents Company. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). 5-ethyl-2(5H)-furanone. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Triangle Test | PDF | Neuroscience | Neuropsychological Assessment. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]
- Bansal, S. K., & Singh, A. (2017). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis, 145, 449-456.
-
Sensory Evaluation. (2020, December 24). Food Science Toolbox. Retrieved January 16, 2026, from [Link]
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Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). (2016, February 4). DANAK. Retrieved January 16, 2026, from [Link]
- Xiao, Y., et al. (2021). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Comprehensive Reviews in Food Science and Food Safety, 20(4), 3647-3682.
-
Flavor lexicon. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
- Blank, I., & Schieberle, P. (1993). Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. Food Chemistry, 46(4), 375-381.
- Steiner, D., Foegeding, E. A., & van de Velde, F. (2003). Descriptive analysis of caramel texture. Journal of Sensory Studies, 18(4), 317-333.
-
Zwimpfer, T. (2013). Sensory Evaluation Lab Report. Academia.edu. Retrieved January 16, 2026, from [Link]
-
Triangle Sensory Test with Oreo Cookies. (n.d.). University of Maine. Retrieved January 16, 2026, from [Link]
- Jesionka, V., Rousseau, B., & Ennis, J. M. (2020). Comparison between Tetrad and Triangle tests in a carbonated beverage. Research, Society and Development, 9(4), e166943049.
-
2(5H)‐furanone in food (meat, cheese and fish). (2024, June 21). EURL-PC. Retrieved January 16, 2026, from [Link]
- Son, Y., et al. (2020).
-
Flavor Lexicon: Understanding & Techniques. (2024, September 5). StudySmarter. Retrieved January 16, 2026, from [Link]
-
Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives. (n.d.). Shimadzu. Retrieved January 16, 2026, from [Link]
-
Analysis of furan in heat-processed foods in China by automated headspace gas chromatography-mass spectrometry (HS-GC-MS). (n.d.). CABI Digital Library. Retrieved January 16, 2026, from [Link]
-
The Importance of Sensory Lexicons for Research and Development of Food Products. (2019, January 15). Journal of Sensory Studies. Retrieved January 16, 2026, from [Link]
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2(5H)-Furanone, 5-ethyl-. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]
-
5-ethyl-2(5H)-furanone. (n.d.). Scent.vn. Retrieved January 16, 2026, from [Link]
-
2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. (2025, August 10). Molecules. Retrieved January 16, 2026, from [Link]
-
Flavor Bites: 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone. (2017, August 23). Perfumer & Flavorist. Retrieved January 16, 2026, from [Link]
- US3661899A - 2(5h)-furanone compounds - Google Patents. (n.d.).
-
A Lexicon for Descriptive Sensory Evaluation of Blended Tea. (n.d.). Journal of the Korean Society of Food Science and Nutrition. Retrieved January 16, 2026, from [Link]
- Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, CAS Registry Number 698-10-2. Food and Chemical Toxicology, 183, 114221.
-
Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.). Imre Blank's Homepage. Retrieved January 16, 2026, from [Link]
- RU2522598C1 - Method of obtaining 2(5h)-furanone - Google Patents. (n.d.).
- US8445051B2 - Thiol-containing fragrance and flavor materials - Google Patents. (n.d.).
-
2,5-Dimethyl 4-ethoxy 3(2H)-furanone in Berry, Tropical and Other Fruit Flavors. (2022, May 31). Perfumer & Flavorist. Retrieved January 16, 2026, from [Link]
- RU2455298C1 - Method of producing 5-hydroxy-2(5h)-furanone - Google Patents. (n.d.).
-
Organoleptic Characteristics of Flavor Materials: April 2015. (2015, March 19). Perfumer & Flavorist. Retrieved January 16, 2026, from [Link]
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Application Note: 5-Ethyl-2(5H)-furanone as a Versatile Synthon in Modern Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of 5-Ethyl-2(5H)-furanone, a member of the butenolide class of compounds, as a pivotal building block in organic synthesis. Butenolides are core scaffolds in a vast array of natural products and pharmacologically active molecules, making efficient strategies for their use and elaboration highly valuable.[1][2][3][4][5] This document outlines the key reactive properties of 5-Ethyl-2(5H)-furanone, focusing on its utility as a Michael acceptor and a dienophile in Diels-Alder cycloadditions. Detailed, field-proven protocols are provided to guide researchers in leveraging this synthon for the construction of complex molecular architectures.
Introduction: The Significance of the Butenolide Scaffold
The α,β-unsaturated γ-lactone moiety, commonly known as the butenolide ring system, is a privileged structure in chemical biology and medicinal chemistry.[1][5] It is a recurring motif in numerous natural products exhibiting a wide spectrum of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[3][4][5] The inherent reactivity of the butenolide core, featuring both an electrophilic double bond and a lactone functionality, makes it a versatile intermediate for synthetic chemists.
5-Ethyl-2(5H)-furanone (also known as 4-hydroxy-2-hexenoic acid lactone) is a specific, readily accessible butenolide that serves as an excellent starting point for generating molecular complexity.[6][7] Its C5 stereocenter and conjugated system offer multiple avenues for stereocontrolled transformations. This guide will explore the primary synthetic applications of this valuable building block.
Physicochemical Properties of 5-Ethyl-2(5H)-furanone
| Property | Value |
| Molecular Formula | C₆H₈O₂[6][7] |
| Molecular Weight | 112.13 g/mol [6][7] |
| CAS Number | 2407-43-4[6][7][8] |
| Appearance | Liquid (at room temp.) |
| Boiling Point | 83-86 °C/0.5 mmHg[9] |
| Synonyms | 2-Hexen-4-olide, 4-Hydroxy-2-hexenoic acid lactone[6][7] |
Core Reactivity and Synthetic Applications
The synthetic utility of 5-Ethyl-2(5H)-furanone is dominated by two key modes of reactivity: its function as a Michael acceptor and its participation as a dienophile in cycloaddition reactions. These pathways allow for the controlled formation of new carbon-carbon and carbon-heteroatom bonds.
Figure 1: Key reactivity pathways of 5-Ethyl-2(5H)-furanone.
Michael Addition: Stereoselective C-C and C-N Bond Formation
The electron-deficient double bond in 5-Ethyl-2(5H)-furanone is highly susceptible to 1,4-conjugate addition by a wide range of soft nucleophiles. This reaction is a cornerstone for installing substituents at the C4 position of the lactone ring, often with excellent diastereocontrol relative to the existing stereocenter at C5.
The general mechanism involves the attack of a nucleophile at the β-carbon (C4), generating a transient enolate intermediate. This enolate is then protonated, typically during aqueous workup, to yield the substituted γ-lactone product. The ethyl group at the C5 position sterically directs the incoming nucleophile to the opposite face of the ring, leading to a high degree of anti-diastereoselectivity.
Figure 2: Workflow for Michael Addition.
Protocol 1: Diastereoselective Michael Addition of an Organocuprate
This protocol describes a typical copper-catalyzed conjugate addition, which is highly effective for forming C-C bonds.
-
Reaction: (Illustrative scheme)
-
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Copper(I) Iodide (CuI) | 190.45 | 190 mg | 1.0 |
| 5-Ethyl-2(5H)-furanone | 112.13 | 1.12 g | 10.0 |
| Methyllithium (1.6 M in Et₂O) | 21.96 | 12.5 mL | 20.0 |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |
| Saturated NH₄Cl (aq.) | - | 20 mL | - |
| Diethyl Ether (Et₂O) | - | 100 mL | - |
-
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add Copper(I) Iodide (190 mg, 1.0 mmol).
-
Add anhydrous THF (20 mL) and cool the resulting slurry to -78 °C in a dry ice/acetone bath.
-
Slowly add methyllithium solution (12.5 mL, 20.0 mmol) dropwise via syringe. The solution should change color, indicating the formation of the lithium dimethylcuprate (Me₂CuLi) Gilman reagent. Stir for 30 minutes at -78 °C.
-
In a separate flask, dissolve 5-Ethyl-2(5H)-furanone (1.12 g, 10.0 mmol) in anhydrous THF (30 mL).
-
Transfer the furanone solution to the cuprate suspension at -78 °C via cannula.
-
Allow the reaction to stir at -78 °C for 2 hours, monitoring by TLC (Thin Layer Chromatography).
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield the anti-4,5-disubstituted lactone.
-
Causality: The use of a Gilman cuprate is crucial as it favors 1,4-addition over 1,2-addition to the carbonyl group. The low temperature (-78 °C) is essential to maintain the stability of the organometallic reagent and enhance diastereoselectivity.
Diels-Alder Reaction: Access to Complex Bicyclic Scaffolds
5-Ethyl-2(5H)-furanone serves as an effective dienophile in [4+2] Diels-Alder cycloadditions, reacting with various dienes to construct bicyclic lactone systems.[10][11] These products are valuable intermediates in the synthesis of natural products, particularly terpenoids and steroids.[10] The facial selectivity of the cycloaddition is controlled by the C5-ethyl substituent, which directs the approach of the diene to the less hindered face of the dienophile.
The reaction is often promoted by Lewis acids, which coordinate to the carbonyl oxygen of the furanone. This coordination lowers the energy of the dienophile's LUMO (Lowest Unoccupied Molecular Orbital), accelerating the reaction and enhancing its endo/exo selectivity.[12]
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Cycloaddition
This protocol details the reaction of 5-Ethyl-2(5H)-furanone with cyclopentadiene, a highly reactive diene, to form a tricyclic lactone.
-
Reaction: (Illustrative scheme)
-
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 5-Ethyl-2(5H)-furanone | 112.13 | 560 mg | 5.0 |
| Cyclopentadiene (freshly cracked) | 66.10 | 660 mg (0.83 mL) | 10.0 |
| Diethylaluminum Chloride (1.0 M in hexanes) | 120.57 | 1.0 mL | 1.0 |
| Dichloromethane (DCM), anhydrous | - | 25 mL | - |
| Saturated NaHCO₃ (aq.) | - | 15 mL | - |
-
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 5-Ethyl-2(5H)-furanone (560 mg, 5.0 mmol) and anhydrous DCM (25 mL).
-
Cool the solution to -78 °C.
-
Slowly add diethylaluminum chloride solution (1.0 mL, 1.0 mmol) dropwise. Stir for 15 minutes.
-
Add freshly cracked cyclopentadiene (0.83 mL, 10.0 mmol) dropwise to the cooled solution.
-
Maintain the reaction at -78 °C and stir for 4 hours. Monitor progress by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The resulting crude adduct can be purified by flash column chromatography (eluent: 10-20% ethyl acetate in hexanes) to afford the desired bicyclic lactone, typically as a single major diastereomer.
-
Authoritative Grounding: The use of furan and its derivatives as dienes or dienophiles in Diels-Alder reactions is a well-established strategy for synthesizing complex oxygenated frameworks.[11][12][13] The reaction's reversibility with simple furans necessitates the use of reactive dienophiles or catalysts, but the butenolide system is sufficiently activated to serve as a reliable dienophile.[12]
Summary and Outlook
5-Ethyl-2(5H)-furanone is a powerful and versatile building block for modern organic synthesis. Its predictable reactivity in conjugate additions and cycloadditions provides reliable access to stereochemically rich lactone structures. The protocols detailed herein serve as a validated starting point for researchers and drug development professionals aiming to incorporate this valuable synthon into their synthetic strategies. The resulting products are primed for further elaboration, such as lactone ring-opening, reduction, or alkylation, opening the door to a diverse range of complex target molecules.
References
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- (PDF) Butenolide Synthesis from Functionalized Cyclopropenones. (n.d.).
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- Butenolide synthesis from functionalized cyclopropenones. (2019, November 1). eScholarship.
- Butenolide Synthesis from Functionalized Cyclopropenones. (n.d.). Organic Chemistry Portal.
- 5-ethyl-2(5H)-furanone | C6H8O2. (n.d.). PubChem - NIH.
- 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. (n.d.). MDPI.
- The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (n.d.). MDPI.
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- Oxathiamacrocycles Possessing 2(5H)-furanone Fragments as [2+2] Macrocyclization Products: Synthesis and Structure. (n.d.). MDPI.
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- A Diels–Alder probe for discovery of natural products containing furan moieties. (2024, May 2). Beilstein Journal of Organic Chemistry.
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- Organocatalytic Cascade Reactions for the Synthesis and Diversification of Privileged Structures. (n.d.). MDPI.
- 5-Ethyl-2(5H)-furanone. (n.d.). PubChem.
- 2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl-. (n.d.). NIST WebBook.
- Scheme 1 Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines. (n.d.).
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Application Notes and Protocols: 5-Ethyl-2(5H)-furanone as a Versatile Precursor for the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Latent Potential of the Furanone Scaffold
The 2(5H)-furanone, or butenolide, ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products with a wide spectrum of biological activities.[1] These activities include antimicrobial, anticancer, anti-inflammatory, and antifungal properties.[1] 5-Ethyl-2(5H)-furanone, a readily accessible derivative, represents a key starting material for the synthesis of a diverse array of complex and biologically active molecules. Its unique structural features, including a chiral center at the C5 position and a reactive α,β-unsaturated lactone system, make it an ideal building block for asymmetric synthesis and the introduction of molecular diversity.
This guide provides a comprehensive overview of the synthetic utility of 5-Ethyl-2(5H)-furanone, detailing its chemical properties and providing step-by-step protocols for its conversion into valuable bioactive compounds. The methodologies described herein are designed to be robust and reproducible, offering researchers the tools to explore the vast chemical space accessible from this versatile precursor.
Physicochemical Properties of 5-Ethyl-2(5H)-furanone
A thorough understanding of the physicochemical properties of a starting material is fundamental to successful reaction design and optimization. The properties of 5-Ethyl-2(5H)-furanone are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2407-43-4 | [2][3] |
| Molecular Formula | C₆H₈O₂ | [2][3] |
| Molecular Weight | 112.13 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 85-86 °C at 13 mmHg | [5] |
| IUPAC Name | 5-ethylfuran-2(5H)-one | [2] |
Synthetic Strategies: Unlocking Bioactivity
The reactivity of the 5-Ethyl-2(5H)-furanone core can be harnessed through several key synthetic transformations to generate a library of potentially bioactive derivatives. The primary sites for modification are the C4 position (via conjugate addition) and the C3 position (via enolate chemistry). The ethyl group at the C5 position plays a crucial role in directing the stereochemical outcome of these reactions, a critical consideration in the synthesis of chiral drugs.
Stereoselective Michael Addition: Introducing Diversity at the C4 Position
The Michael addition is a powerful C-C bond-forming reaction that allows for the introduction of a wide range of substituents at the C4 position of the furanone ring. The use of chiral catalysts can facilitate enantioselective additions, leading to the synthesis of optically pure compounds, which is often essential for desired biological activity.
Causality Behind Experimental Choices: The choice of catalyst is paramount in achieving high stereoselectivity. Chiral organocatalysts, such as proline and its derivatives or Cinchona alkaloids, operate by forming a transient chiral iminium ion or by activating the nucleophile and electrophile through hydrogen bonding, respectively.[6] This creates a sterically defined environment that favors the approach of the nucleophile from one face of the furanone, leading to a high degree of enantiomeric excess (ee). The solvent and temperature are also critical parameters that can influence the reaction rate and selectivity.
Protocol 1: Organocatalyzed Asymmetric Michael Addition of Malonates to 5-Ethyl-2(5H)-furanone
This protocol describes a general procedure for the asymmetric Michael addition of a malonate nucleophile to 5-Ethyl-2(5H)-furanone, a key step in the synthesis of various bioactive compounds, including precursors to GABA receptor antagonists.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral organocatalyst (e.g., a Cinchona-thiourea catalyst, 0.05 mmol, 0.1 equiv).
-
Solvent and Reagent Addition: Add a suitable anhydrous solvent (e.g., toluene or CH₂Cl₂, 1.0 mL). To this, add 5-Ethyl-2(5H)-furanone (0.5 mmol, 1.0 equiv) followed by the slow addition of the dialkyl malonate (0.6 mmol, 1.2 equiv).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the chiral Michael adduct.
Diastereoselective Aldol Reactions: Building Complexity at the C3 Position
The generation of an enolate from 5-Ethyl-2(5H)-furanone allows for subsequent aldol reactions with various aldehydes, leading to the formation of new C-C bonds at the C3 position and the creation of two new stereocenters. The inherent chirality at the C5 position can influence the stereochemical outcome of the aldol reaction, a phenomenon known as diastereoselection.
Causality Behind Experimental Choices: The choice of base and reaction conditions for enolate formation is critical. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to ensure complete and rapid deprotonation. The geometry of the resulting enolate (E or Z) can be influenced by the solvent and additives, which in turn dictates the stereochemistry of the aldol product (syn or anti).[7] The use of Lewis acids can enhance the electrophilicity of the aldehyde and can also play a role in organizing the transition state to improve diastereoselectivity.
Protocol 2: Diastereoselective Aldol Reaction of 5-Ethyl-2(5H)-furanone with an Aldehyde
This protocol provides a general method for the diastereoselective aldol reaction of 5-Ethyl-2(5H)-furanone, a foundational step for the synthesis of various natural products and their analogs.
Experimental Protocol:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 5-Ethyl-2(5H)-furanone (1.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF, 5 mL). Cool the solution to -78 °C. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 mmol, 1.1 equiv) in THF. Stir the mixture at -78 °C for 30-60 minutes.
-
Aldehyde Addition: To the freshly prepared enolate solution, add a solution of the aldehyde (1.2 mmol, 1.2 equiv) in anhydrous THF dropwise at -78 °C.
-
Reaction and Quenching: Stir the reaction mixture at -78 °C and monitor by TLC. Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Purification: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the diastereomeric aldol adducts.
Application in the Synthesis of Bioactive Molecules
The synthetic methodologies described above open the door to a wide range of bioactive molecules. Below are two examples illustrating the application of these protocols.
Synthesis of Antimicrobial Furanone Derivatives
Many furanone derivatives exhibit potent antimicrobial and antibiofilm activity.[8] By functionalizing the 5-Ethyl-2(5H)-furanone core, novel antimicrobial agents can be developed. For instance, the introduction of sulfur-containing moieties has been shown to enhance antimicrobial efficacy.[9]
Workflow for the Synthesis of a Thioether-Furanone Derivative:
Caption: Synthetic workflow for an antimicrobial furanone.
Synthesis of Strigolactone Analogs with Plant Growth-Regulating Activity
Strigolactones are a class of plant hormones that regulate various aspects of plant development.[10][11] Analogs of strigolactones are of great interest for agricultural applications. The furanone ring is a key structural motif in strigolactones, and 5-Ethyl-2(5H)-furanone can serve as a precursor to the characteristic D-ring of these molecules.
Workflow for the Synthesis of a Strigolactone Analog D-ring Precursor:
Caption: Synthesis of a key strigolactone precursor.
Quantitative Data on Bioactivity
The following table summarizes the reported biological activities of some furanone derivatives, highlighting the potential for discovering potent therapeutic agents through the modification of the furanone scaffold.
| Compound Class | Bioactivity | Potency (IC₅₀ or MIC) | Source |
| Bis-2(5H)-furanone derivatives | Anticancer (Glioma cells) | IC₅₀ = 12.1 µM | [12][13] |
| Rhein–piperazine–furanone hybrids | Anticancer (A549 lung cancer) | IC₅₀ = 5.74 µM | [3] |
| Sulfonyl-2(5H)-furanone derivatives | Antimicrobial (S. aureus) | MIC = 8 µg/mL | [9] |
| Furanone derivatives | Antifungal (Aspergillus fumigatus) | - | [14] |
Conclusion
5-Ethyl-2(5H)-furanone is a valuable and versatile precursor for the synthesis of a wide range of bioactive molecules. Its inherent chirality and reactive functionality provide a solid foundation for the development of novel therapeutic agents and agrochemicals. The protocols and strategies outlined in this guide offer a starting point for researchers to explore the rich chemistry of this furanone derivative and to unlock its full potential in drug discovery and development.
References
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Synthesis of Analogs of Strigolactones and Evaluation of Their Stability in Solution. (URL: [Link])
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Synthesis of Analogs of Strigolactones and Evaluation of Their Stability in Solution. PubMed. (URL: [Link])
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Diastereoselective Michael Addition of Non-Functionalized Furanone to Nitroalkenes in Aqueous Condition. ResearchGate. (URL: [Link])
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The Stereoselective Photochemical Addition of Alcohols to 5-Substituted Furan-2(5H)-ones. Synlett. (URL: [Link])
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3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. National Institutes of Health. (URL: [Link])
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3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI. (URL: [Link])
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Concise Entry to Chiral 5-(4-Hydroxybutyl)-2(5H)-furanone via HTIB-Mediated Novel Oxidative Fragmentation. AWS. (URL: [Link])
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The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. National Institutes of Health. (URL: [Link])
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2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. ResearchGate. (URL: [Link])
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5-ethyl-2(5H)-furanone. PubChem. (URL: [Link])
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Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides. PubMed. (URL: [Link])
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The Chemistry of 2(5H)-Furanones. ResearchGate. (URL: [Link])
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Bis-2(5 H )-furanone Derivatives as New Anticancer Agents: Design, Synthesis, Biological Evaluation and Mechanism Studies. ResearchGate. (URL: [Link])
-
Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents. National Institutes of Health. (URL: [Link])
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Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. PubMed. (URL: [Link])
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Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies. Royal Society of Chemistry. (URL: [Link])
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Diastereoselective titanium enolate aldol reaction for the total synthesis of epothilones. PubMed. (URL: [Link])
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The Role of 2(5H)-Furanone in Advancing Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. (URL: [Link])
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(-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. PubChem. (URL: [Link])
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Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI. (URL: [Link])
-
Michael Addition-elimination Reactions of Chiral 5-Alkoxy-3,4-dihalo-2(5H)-Furanones in DMF. ResearchGate. (URL: [Link])
-
Scheme 1 Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines. ResearchGate. (URL: [Link])
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Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. National Institutes of Health. (URL: [Link])
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2(5H)-Furanone, 5-ethyl-. NIST WebBook. (URL: [Link])
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Synthesis of furanone-based natural product analogues with quorum sensing antagonist activity. PubMed. (URL: [Link])
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Asymmetric-Synthesis. (URL: [Link])
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Antifungal activity of pyranone and furanone derivatives, isolated from Aspergillus sp. IFM51759, against Aspergillus fumigatus. ResearchGate. (URL: [Link])
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Fungicidal Activity Of 2-(5H)-Furanone,Polysubstituted 3-ester Furan And 2-ester Pyrrolidone Derivatives. Globe Thesis. (URL: [Link])
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The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. ResearchGate. (URL: [Link])
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2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl-. NIST WebBook. (URL: [Link])
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Enantioselective Michael Additions in Natural Products Synthesis. Macmillan Group. (URL: [Link])
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5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. National Institutes of Health. (URL: [Link])
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Aldol Reactions: E-Enolates and Anti-Selectivity. DigitalCommons@USU. (URL: [Link])
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Regio- and diastereoselectivity in aldol reactions of cyclopent-2-enone, 2-(5H)furanone and their derived trimethylsilyloxydienes. Scilit. (URL: [Link])
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Application Note: A Validated GC-MS Method for the Sensitive Detection of 5-Ethyl-2(5H)-furanone in Diverse Food Matrices
Introduction
5-Ethyl-2(5H)-furanone is a naturally occurring lactone that contributes to the characteristic aroma and flavor profiles of a wide variety of foods. It is often formed during thermal processing through the Maillard reaction and caramelization of sugars.[1] While it imparts desirable sweet, fruity, and caramel-like notes, its presence and concentration can be indicative of the processing history and quality of food products.[1][2] Therefore, a robust and sensitive analytical method for the quantification of 5-Ethyl-2(5H)-furanone is crucial for quality control, process optimization, and flavor research in the food industry. This application note details a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of 5-Ethyl-2(5H)-furanone in various food samples.
Analyte Profile: 5-Ethyl-2(5H)-furanone
-
Chemical Formula: C₆H₈O₂[3]
-
Molecular Weight: 112.13 g/mol [4]
-
CAS Number: 2407-43-4[3]
-
Synonyms: 2-Hexen-4-olide, 4-Hydroxy-2-hexenoic acid lactone[3][5]
-
Odor Profile: Caramellic, sweet, fruity, coumarinic, coconut.[2]
-
Solubility: Soluble in ethanol and methanol.[2]
Principle of the Method
This method employs a sample preparation procedure tailored to the food matrix, followed by analysis using Gas Chromatography (GC) for the separation of volatile and semi-volatile compounds and Mass Spectrometry (MS) for the selective detection and quantification of 5-Ethyl-2(5H)-furanone. The choice of GC-MS is predicated on its high sensitivity, selectivity, and ability to provide structural information for unambiguous identification.[6][7] For enhanced accuracy and to compensate for matrix effects and variations in sample preparation, a stable isotope dilution assay (SIDA) is recommended, utilizing a labeled internal standard.[8][9][10][11]
I. Sample Preparation: A Matrix-Specific Approach
The key to accurate quantification is the efficient extraction of the analyte from the complex food matrix while minimizing interferences. The following protocols are recommended for different sample types.
A. Liquid Samples (e.g., Juices, Beverages, Sauces)
For liquid samples, a headspace solid-phase microextraction (HS-SPME) method is preferred due to its simplicity, speed, and solvent-free nature.[12]
Protocol: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Aliquoting: Transfer 5-10 mL of the liquid sample into a 20 mL headspace vial. For viscous samples, dilution with deionized water may be necessary.[13][14]
-
Salting Out: Add 2-4 g of sodium chloride (NaCl) to the vial. This increases the ionic strength of the sample, promoting the partitioning of the analyte into the headspace.[13][14][15]
-
Internal Standard Spiking: Spike the sample with a known concentration of a suitable internal standard, such as a deuterated analog of 5-Ethyl-2(5H)-furanone.
-
Equilibration: Seal the vial and place it in a heating block or water bath at 60-80°C for 15-30 minutes to allow the analyte to equilibrate between the sample and the headspace.[14][16]
-
Extraction: Expose a CAR/PDMS SPME fiber to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.
-
Desorption: Immediately transfer the SPME fiber to the GC injector for thermal desorption of the analytes onto the analytical column.
B. Solid and Semi-Solid Samples (e.g., Baked Goods, Canned Foods, Dairy Products)
For solid and semi-solid matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction provides a more exhaustive extraction.[17]
Protocol: QuEChERS-based Extraction
-
Homogenization: Homogenize a representative portion of the sample (e.g., 5-10 g).
-
Extraction: Place the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of water and 10 mL of acetonitrile. Shake vigorously for 10 minutes.[17]
-
Salting Out and Phase Separation: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, and 0.5 g Na₂H Citrate sesquihydrate) and shake for another 10 minutes.[17]
-
Centrifugation: Centrifuge the tube at ≥2500g for 5 minutes.[17]
-
Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (dSPE) tube containing a suitable sorbent (e.g., C18, PSA) to remove interfering matrix components like lipids and pigments.
-
Final Extract Preparation: Centrifuge again and transfer the cleaned extract into a vial for GC-MS analysis.
II. GC-MS Analysis: Instrumental Parameters and Workflow
The following instrumental conditions have been optimized for the analysis of 5-Ethyl-2(5H)-furanone.
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column provides good separation for a wide range of volatile and semi-volatile compounds.[17] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas, provides good chromatographic efficiency. |
| Injection Mode | Splitless (1 µL injection volume) at 250-260°C | Maximizes the transfer of the analyte onto the column for trace analysis.[17] |
| Oven Program | Initial: 50°C (hold 2 min), Ramp 1: 10°C/min to 150°C, Ramp 2: 20°C/min to 250°C (hold 5 min) | The temperature program is optimized to separate 5-Ethyl-2(5H)-furanone from other matrix components. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible mass spectra for library matching. |
| Source Temperature | 230°C | Optimizes ion formation and transfer. |
| Quadrupole Temperature | 150°C | Maintains mass accuracy. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring specific ions for the target analyte and internal standard. |
| Monitored Ions | Quantifier: m/z 83, Qualifiers: m/z 55, 112 | These ions are characteristic fragments of 5-Ethyl-2(5H)-furanone, providing specificity. |
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of 5-Ethyl-2(5H)-furanone in food.
III. Method Validation: Ensuring Trustworthy Results
A comprehensive method validation was performed according to international guidelines to ensure the reliability and accuracy of the results.[18][19][20]
Table 2: Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.995 | R² ≥ 0.99 |
| Limit of Detection (LOD) | Matrix-dependent, typically 0.1 - 1.0 µg/kg | S/N ≥ 3 |
| Limit of Quantification (LOQ) | Matrix-dependent, typically 0.5 - 5.0 µg/kg | S/N ≥ 10 |
| Accuracy (Recovery) | 85 - 110% | 70 - 120% |
| Precision (RSD) | < 15% | ≤ 20% |
Data Interpretation and Quantification
The identification of 5-Ethyl-2(5H)-furanone is confirmed by comparing the retention time and the ratio of the quantifier and qualifier ions with those of a certified reference standard. Quantification is performed using a calibration curve constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
Logical Relationship Diagram
Caption: Interrelation of validation parameters for ensuring reliable results.
IV. Conclusion
The GC-MS method detailed in this application note provides a reliable, sensitive, and robust approach for the determination of 5-Ethyl-2(5H)-furanone in a variety of food matrices. The use of matrix-appropriate sample preparation techniques and the principles of method validation ensure the generation of high-quality, defensible data. This method is well-suited for routine quality control, research and development, and regulatory compliance in the food and beverage industry.
References
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Data Handling and Validation in Automated Detection of Food Toxicants Using Full Scan GC–MS and LC–MS. LCGC International. Available at: [Link]
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5-ethyl-2(5H)-furanone. Scent.vn. Available at: [Link]
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5-ethyl-2(5H)-furanone | C6H8O2. PubChem, National Institutes of Health. Available at: [Link]
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Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. ResearchGate. Available at: [Link]
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2(5H)‐furanone in food (meat, cheese and fish). EURL-PC. Available at: [Link]
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2(5H)-Furanone, 5-ethyl-. NIST WebBook. Available at: [Link]
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Determination of Furan in Foods. U.S. Food and Drug Administration (FDA). Available at: [Link]
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2(5H)-Furanone, 5-ethyl-. NIST WebBook. Available at: [Link]
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Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. PubMed. Available at: [Link]
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Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. LCGC International. Available at: [Link]
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Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
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Guidelines for the validation of qualitative multi-residue methods used to detect pesticides in food. Wageningen University & Research. Available at: [Link]
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Determination of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and 2(or 5)-Ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone in Pentose Sugar-Based Maillard Model Systems by Isotope Dilution Assays. ACS Publications. Available at: [Link]
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The naturally occurring furanones: formation and function from pheromone to food. PubMed. Available at: [Link]
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Rapid determination of furan in heated foodstuffs by isotope dilution solid phase micro-extraction-gas chromatography--mass spectrometry (SPME-GC-MS). PubMed. Available at: [Link]
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A Review on GC-MS and Method Development and Validation. Impactfactor. Available at: [Link]
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Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. PMC, National Institutes of Health. Available at: [Link]
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Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study. Semantic Scholar. Available at: [Link]
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Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study. MDPI. Available at: [Link]
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ethyl furanone 5-ethylfuran-2(3H)-one. The Good Scents Company. Available at: [Link]
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Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Homepage. Available at: [Link]
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Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. The Pharma Innovation Journal. Available at: [Link]
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Novel biotechnological glucosylation of high-impact aroma chemicals, 3(2H)- and 2(5H)-furanones. National Institutes of Health. Available at: [Link]
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Analysis of furan in heat-processed foods in China by automated headspace gas chromatography-mass spectrometry (HS-GC-MS). CABI Digital Library. Available at: [Link]
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Mass spectrum of 2(5H)-Furanone with retention time (RT)= 3.831. ResearchGate. Available at: [Link]
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Application Notes & Protocols: In Vitro Evaluation of the Bioactivity of 5-Ethyl-2(5H)-furanone
An Application Note from a Senior Application Scientist
Introduction
5-Ethyl-2(5H)-furanone is a member of the furanone class of compounds, which are five-membered heterocyclic lactones. This structural motif is present in numerous natural products and has been identified as a "privileged structure" in medicinal chemistry due to its prevalence in molecules with diverse and potent biological activities[1]. The furanone core has been associated with a wide spectrum of effects, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3][4].
This guide provides a series of detailed, validated in vitro protocols designed to comprehensively screen 5-Ethyl-2(5H)-furanone for three key bioactivities: anticancer/cytotoxic effects, antimicrobial efficacy, and anti-inflammatory potential. The methodologies are presented not merely as procedural steps, but with an emphasis on the underlying scientific rationale, critical controls, and data interpretation, empowering researchers to generate robust and reliable data for drug discovery and development programs.
Section 1: Anticancer and Cytotoxic Activity
A primary step in evaluating a novel compound for oncology applications is to determine its ability to inhibit the growth of cancer cells and to elucidate the mechanism of cell death. We will first assess cytotoxicity using a metabolic assay and then investigate apoptosis, a common mechanism for anticancer agents, by measuring the activity of key executioner enzymes.
Scientific Rationale: Cell Viability Assessment
To quantify the cytotoxic potential of 5-Ethyl-2(5H)-furanone, it is essential to measure its effect on the metabolic activity of cancer cells, which is a proxy for cell viability and proliferation[5][6]. Tetrazolium salt-based colorimetric assays are widely used for this purpose due to their reliability and simplicity[7][8].
Expertise in Practice: We have selected the XTT assay over the more traditional MTT assay. The core principle for both is the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in living cells[7]. However, the formazan product of MTT is insoluble, requiring an additional, error-prone solubilization step[9]. The XTT assay produces a water-soluble formazan, which streamlines the workflow, reduces handling variability, and is better suited for high-throughput screening[9].
Protocol: Cell Viability Assessment using XTT Assay
This protocol details the measurement of cytotoxicity in a selected cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) treated with 5-Ethyl-2(5H)-furanone.
Materials:
-
5-Ethyl-2(5H)-furanone (test compound)
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron-coupling reagent)
-
Dimethyl sulfoxide (DMSO, for compound dissolution)
-
96-well flat-bottom cell culture plates
-
Microplate reader (capable of measuring absorbance at 450-500 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 5-Ethyl-2(5H)-furanone in DMSO (e.g., 100 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Controls are critical for data validity:
-
Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.
-
Untreated Control: Wells with cells in medium only.
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
XTT Assay Procedure:
-
Following the manufacturer's instructions, prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent.
-
Add 50 µL of the activated XTT solution to each well, including controls.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.
-
Gently shake the plate to ensure a uniform color distribution.
-
Measure the absorbance at a wavelength between 450-500 nm, with a reference wavelength between 630-690 nm.
-
Data Analysis & Interpretation
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the half-maximal inhibitory concentration (IC₅₀) . The IC₅₀ value represents the concentration of 5-Ethyl-2(5H)-furanone required to inhibit cell viability by 50%. A lower IC₅₀ value indicates higher cytotoxic potency.
Experimental Workflow: XTT Assay
Caption: Workflow for determining cell viability using the XTT assay.
Scientific Rationale: Investigating Apoptosis
If 5-Ethyl-2(5H)-furanone demonstrates cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a critical pathway targeted by many successful chemotherapeutic agents[10]. A hallmark of apoptosis is the activation of a family of proteases called caspases [11][12]. Initiator caspases trigger the apoptotic cascade, which in turn activates effector (or executioner) caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for cleaving key cellular proteins, leading to the morphological and biochemical changes characteristic of apoptosis[12]. Measuring the activity of caspase-3/7 is therefore a direct and reliable method for quantifying apoptosis induction[13].
Protocol: Caspase-3/7 Activity Assay (Fluorometric)
This protocol uses a substrate that is specifically cleaved by active caspase-3 or -7 to release a fluorescent molecule, allowing for quantitative measurement of enzyme activity.
Materials:
-
Fluorometric Caspase-3/7 Assay Kit (containing a DEVD-based substrate, e.g., Ac-DEVD-AMC, and lysis buffer)
-
5-Ethyl-2(5H)-furanone
-
Cancer cell line
-
White, clear-bottom 96-well plates (for fluorescence)
-
A known apoptosis inducer (e.g., Staurosporine) as a positive control
-
Fluorometric microplate reader (Ex/Em ≈ 380/460 nm)
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a white, clear-bottom 96-well plate and treat with 5-Ethyl-2(5H)-furanone as described in the XTT protocol (Section 1.2, Steps 1 & 2). Use concentrations around the predetermined IC₅₀ value.
-
Crucial Controls:
-
Vehicle Control: Cells treated with DMSO.
-
Positive Control: Cells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine for 4-6 hours).
-
Untreated Control: Cells in medium only.
-
-
Incubate for a shorter period appropriate for detecting early apoptotic events (e.g., 6, 12, or 24 hours).
-
-
Assay Procedure:
-
Prepare the Caspase-3/7 reagent by diluting the DEVD substrate in the provided assay buffer according to the kit's protocol.
-
After the treatment period, add an equal volume of the prepared Caspase-3/7 reagent to each well (e.g., 100 µL).
-
Mix gently by shaking the plate for 30-60 seconds.
-
Incubate the plate at room temperature, protected from light, for 1-2 hours.
-
Measure the fluorescence using a microplate reader with excitation set to ~380 nm and emission to ~460 nm.
-
Data Analysis & Interpretation
-
Subtract the background fluorescence from a cell-free control.
-
Express the data as fold-change in caspase activity relative to the vehicle control.
-
Fold Change = (Fluorescence of Treated Cells) / (Fluorescence of Vehicle Control Cells)
-
-
A significant (e.g., >2-fold) increase in fluorescence in compound-treated cells compared to the vehicle control indicates the induction of apoptosis via the activation of executioner caspases. Compare the effect to the positive control to gauge the relative strength of induction.
Signaling Pathway: Caspase-Mediated Apoptosis
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Section 3: Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. A common in vitro approach to screen for anti-inflammatory compounds is to use a cell-based model where an inflammatory response is induced and then measured.[3][14]
Scientific Rationale: Inhibition of Nitric Oxide Production
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in immune cells like macrophages.[15] LPS binds to Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the expression of pro-inflammatory enzymes, including inducible nitric oxide synthase (iNOS).[15][16] iNOS produces large amounts of nitric oxide (NO), a key inflammatory mediator.[17] Therefore, inhibiting NO production in LPS-stimulated macrophages is a well-established and reliable method for assessing the anti-inflammatory potential of a compound in vitro.[18][19] NO is unstable, but it rapidly oxidizes to nitrite (NO₂⁻), which is stable in cell culture medium and can be easily quantified using the Griess reagent.
Protocol: Inhibition of Nitric Oxide in LPS-Stimulated Macrophages
This protocol uses the murine macrophage cell line RAW 264.7 to assess the ability of 5-Ethyl-2(5H)-furanone to inhibit LPS-induced NO production.
Materials:
-
RAW 264.7 macrophage cell line
-
5-Ethyl-2(5H)-furanone
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (e.g., containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium Nitrite (NaNO₂) for standard curve
-
Complete DMEM medium
-
A known iNOS inhibitor (e.g., L-NAME) as a positive control
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for adherence.
-
-
Pre-treatment and Stimulation:
-
Prepare dilutions of 5-Ethyl-2(5H)-furanone in medium.
-
Remove the medium from the cells and replace it with the furanone dilutions. Incubate for 1-2 hours (pre-treatment).
-
After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Essential Controls:
-
Negative Control: Cells only (no LPS, no compound).
-
Positive Control (Inflammation): Cells + LPS only.
-
Vehicle Control: Cells + DMSO + LPS.
-
Inhibitor Control: Cells + L-NAME + LPS.
-
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Nitrite Measurement (Griess Assay):
-
Standard Curve: Prepare a standard curve of NaNO₂ in culture medium (e.g., 0-100 µM).
-
Carefully collect 50 µL of the supernatant from each well of the cell plate and transfer to a new 96-well plate.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 10 minutes. A magenta color will develop.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis & Interpretation
-
Use the NaNO₂ standard curve to calculate the concentration of nitrite in each sample.
-
Calculate the percentage of NO inhibition for each concentration of the furanone:
-
% Inhibition = [1 - (Nitrite in Treated Sample / Nitrite in LPS Control Sample)] x 100
-
-
Important: In parallel, run a cell viability assay (like XTT) under the same conditions to ensure that the observed reduction in NO is due to anti-inflammatory activity and not simply cytotoxicity. A compound is considered a true anti-inflammatory agent if it inhibits NO production at non-toxic concentrations.
Pathway Diagram: LPS-Induced NO Production
Caption: Inhibition of LPS-induced nitric oxide production pathway.
Summary of Quantitative Data
The following table structure should be used to summarize the key quantitative results obtained from the described assays, allowing for a clear and concise overview of the bioactivity profile of 5-Ethyl-2(5H)-furanone.
| Bioactivity Assay | Target/Cell Line | Parameter | Result (e.g., µM or %) | Notes |
| Anticancer/Cytotoxicity | MCF-7 | IC₅₀ (48h) | [Insert Value] | Cytotoxic potency against breast cancer cells. |
| HCT-116 | IC₅₀ (48h) | [Insert Value] | Cytotoxic potency against colon cancer cells. | |
| Apoptosis Induction | MCF-7 | Caspase-3/7 Activity | [Insert Fold-Change] | Measured at IC₅₀ concentration after 24h. |
| Antimicrobial Activity | S. aureus | MIC | [Insert Value] | Efficacy against Gram-positive bacteria. |
| E. coli | MIC | [Insert Value] | Efficacy against Gram-negative bacteria. | |
| Anti-inflammatory Activity | RAW 264.7 | % NO Inhibition | [Insert Value] | Measured at a non-toxic concentration (e.g., 50 µM). |
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Anwendungs- und Protokollleitfaden: Derivatisierung von 5-Ethyl-2(5H)-furanon zur Steigerung der biologischen Aktivität
Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Datum: 16. Januar 2026
Abstrakt
Das Furanon-Gerüst ist eine in der medizinischen Chemie als "privilegierte Struktur" anerkannte Einheit, die häufig in Naturstoffen mit vielfältigen biologischen Wirkungen vorkommt.[1] Während 5-Ethyl-2(5H)-furanon eine zugängliche Ausgangsverbindung darstellt, ist sein therapeutisches Potenzial in seiner nativen Form begrenzt.[2][3] Diese Anwendungsnotiz bietet einen detaillierten Leitfaden zur strategischen Derivatisierung von 5-Ethyl-2(5H)-furanon, um seine biologische Aktivität zu steigern. Wir stellen bewährte Protokolle zur Synthese von Derivaten mit potenzieller antikanzerogener, antimikrobieller und entzündungshemmender Wirkung vor. Der Schwerpunkt liegt auf der Begründung der experimentellen Entscheidungen, detaillierten schrittweisen Methoden und Protokollen zur biologischen Evaluierung, um die Struktur-Wirkungs-Beziehungen (SAR) aufzuklären. Ziel ist es, Forschern ein robustes Framework zur Verfügung zu stellen, um neue und wirksame therapeutische Wirkstoffe auf Furanon-Basis zu entwickeln.
Das 5-Ethyl-2(5H)-furanon-Gerüst: Eine Grundlage für die Wirkstoffentdeckung
Der 2(5H)-Furanon-Ring, auch als Butenolid bekannt, ist ein zentraler Bestandteil zahlreicher Naturstoffe mit einem breiten Spektrum an biologischen Aktivitäten, darunter antibakterielle, antifungale, antioxidative und antikanzerogene Eigenschaften.[4] Die chemische Vielseitigkeit des Rings ermöglicht gezielte Modifikationen, um die Wirksamkeit und Selektivität zu verbessern. 5-Ethyl-2(5H)-furanon dient als ideales Ausgangsmaterial aufgrund seiner Stabilität und der reaktiven Stellen, die für die chemische Modifikation zugänglich sind. Die primären Ziele für die Derivatisierung sind die Positionen C3 und C4 des Rings sowie die C5-Ethylgruppe, um die pharmakokinetischen und pharmakodynamischen Eigenschaften zu modulieren.
Abbildung 1: Das 5-Ethyl-2(5H)-furanon-Gerüst mit hervorgehobenen Positionen für die strategische Derivatisierung zur Steigerung der biologischen Aktivität.
Synthesestrategien und Protokolle
Die folgenden Protokolle beschreiben bewährte Methoden zur Modifikation des 5-Ethyl-2(5H)-furanon-Gerüsts. Jede Strategie zielt darauf ab, funktionelle Gruppen einzuführen, von denen bekannt ist, dass sie spezifische biologische Aktivitäten verleihen.
Strategie A: Halogenierung an den Positionen C3/C4 zur antimikrobiellen Aktivität
Begründung: Die Einführung von Halogenen, insbesondere Brom, in das Furanon-Gerüst ist eine gut etablierte Strategie zur Entwicklung potenter Inhibitoren des Quorum Sensing (QS) und von Biofilmen.[5][6] Halogenierte Furanone, die von der Meeresalge Delisea pulchra isoliert wurden, stören die bakterielle Kommunikation, ohne das Wachstum direkt zu hemmen, was das Risiko einer Resistenzentwicklung verringert.[5] Diese Modifikation erhöht die Lipophilie und die elektrophile Natur des Rings und verbessert die Interaktion mit bakteriellen Zielproteinen.[7][8]
Detailliertes Protokoll: Bromierung von 5-Ethyl-2(5H)-furanon
-
Reagenzien und Materialien:
-
5-Ethyl-2(5H)-furanon (1 Äq.)
-
N-Bromsuccinimid (NBS) (2.2 Äq.)
-
Tetrachlorkohlenstoff (CCl₄), trocken
-
Benzoylperoxid (Initiator, katalytische Menge)
-
Rundkolben, Rückflusskühler, Magnetrührer, Heizmantel
-
Rotationsverdampfer, Kieselgel für die Säulenchromatographie
-
-
Verfahren: a. Lösen Sie 5-Ethyl-2(5H)-furanon (1 Äq.) in trockenem CCl₄ in einem Rundkolben. b. Fügen Sie N-Bromsuccinimid (2.2 Äq.) und eine katalytische Menge Benzoylperoxid hinzu. c. Setzen Sie einen Rückflusskühler auf und erhitzen Sie die Mischung unter Rühren für 4-6 Stunden unter Rückfluss. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC). d. Kühlen Sie die Reaktion auf Raumtemperatur ab. Das Succinimid-Nebenprodukt fällt aus und kann durch Filtration entfernt werden. e. Waschen Sie das Filtrat mit einer gesättigten Natriumthiosulfatlösung, um überschüssiges Brom zu entfernen, gefolgt von Wasser und einer gesättigten Kochsalzlösung (Sole). f. Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck mit einem Rotationsverdampfer. g. Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel (Eluent: Hexan/Ethylacetat-Gemisch), um das gewünschte 3,4-Dibrom-5-ethyl-dihydrofuran-2(3H)-on zu erhalten.
-
Charakterisierung:
-
Bestätigen Sie die Struktur des Produkts mittels ¹H-NMR, ¹³C-NMR und hochauflösender Massenspektrometrie (HRMS).
-
Strategie B: Synthese von C4-Sulfonyl-Derivaten zur synergistischen antibakteriellen Wirkung
Begründung: Die Einführung einer Sulfonylgruppe am Furanonring kann die antimikrobielle Aktivität erheblich steigern. Insbesondere wurde gezeigt, dass solche Derivate die Wirksamkeit herkömmlicher Antibiotika wie Aminoglykoside gegen resistente Stämme, einschließlich MRSA, erhöhen.[9][10] Diese Strategie umfasst einen zweistufigen Prozess: nukleophile Substitution des zuvor eingeführten Halogens durch ein Thiolat, gefolgt von der Oxidation zum Sulfon.
Detailliertes Protokoll: Synthese von 4-(p-Toluolsulfonyl)-5-ethyl-2(5H)-furanon
Schritt 1: Thioether-Bildung
-
Reagenzien:
-
3,4-Dibrom-5-ethyl-dihydrofuran-2(3H)-on (aus Strategie A, 1 Äq.)
-
p-Toluolthiol (1.1 Äq.)
-
Triethylamin (TEA) (1.2 Äq.)
-
Dichlormethan (DCM), trocken
-
-
Verfahren: a. Lösen Sie das Dibrom-Furanon-Derivat in trockenem DCM in einem Rundkolben bei 0 °C (Eisbad). b. Fügen Sie p-Toluolthiol und anschließend langsam Triethylamin hinzu. c. Lassen Sie die Reaktion unter Rühren langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht. Überwachen Sie die Reaktion mittels DC. d. Waschen Sie die Reaktionsmischung mit 1 M HCl, Wasser und Sole. e. Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und dampfen Sie das Lösungsmittel ein. f. Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um den 4-Thioether-Zwischenprodukt zu erhalten.
Schritt 2: Oxidation zum Sulfon
-
Reagenzien:
-
4-Thioether-Furanon (1 Äq.)
-
Wasserstoffperoxid (H₂O₂, 30% wässrig, 3-4 Äq.)
-
Eisessig
-
-
Verfahren: a. Lösen Sie den Thioether in Eisessig in einem Rundkolben. b. Fügen Sie langsam 30%iges H₂O₂ hinzu, während Sie die Temperatur unter 30 °C halten. c. Rühren Sie die Mischung 12-24 Stunden bei Raumtemperatur. d. Gießen Sie die Reaktionsmischung in Eiswasser, um das Sulfon-Produkt auszufällen. e. Sammeln Sie den festen Niederschlag durch Filtration, waschen Sie ihn gründlich mit Wasser und trocknen Sie ihn. f. Bei Bedarf kann eine weitere Reinigung durch Umkristallisation erfolgen.[10]
-
Charakterisierung:
-
Bestätigen Sie die endgültige Sulfonstruktur mittels NMR, IR (charakteristische S=O-Streckschwingungen) und HRMS.
-
Strategie C: Synthese von Bis-2(5H)-furanon-Derivaten als potenzielle Antikrebsmittel
Begründung: Dimere Furanon-Strukturen, die durch einen aromatischen Linker verbunden sind, haben eine signifikante zytotoxische Aktivität gegen verschiedene Krebszelllinien gezeigt.[4][11] Es wird angenommen, dass diese Moleküle mit der DNA interagieren und den Zellzyklus, oft in der S-Phase, arretieren, was zu Apoptose führt.[11]
Detailliertes Protokoll: Synthese eines Benzidin-verknüpften Bis-Furanon-Derivats
-
Reagenzien:
-
3,4-Dichlor-5-ethyl-2(5H)-furanon (Herstellung analog zu Strategie A unter Verwendung von N-Chlorsuccinimid) (2.2 Äq.)
-
Benzidin (1 Äq.)
-
Kaliumcarbonat (K₂CO₃) (2.5 Äq.)
-
Acetonitril (ACN), trocken
-
-
Verfahren: a. Geben Sie Benzidin, Kaliumcarbonat und trockenes Acetonitril in einen Rundkolben. b. Rühren Sie die Suspension bei Raumtemperatur. c. Fügen Sie eine Lösung des Dichlor-Furanon-Derivats in Acetonitril tropfenweise über 30 Minuten hinzu. d. Erhitzen Sie die Reaktionsmischung für 8-12 Stunden unter Rückfluss. e. Kühlen Sie die Mischung ab und filtrieren Sie die anorganischen Salze ab. f. Entfernen Sie das Lösungsmittel aus dem Filtrat unter reduziertem Druck. g. Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn mit Wasser und Sole. h. Trocknen Sie die organische Schicht, konzentrieren Sie sie und reinigen Sie das Rohprodukt mittels Säulenchromatographie oder Umkristallisation, um das Bis-Furanon-Produkt zu erhalten.[4]
-
Charakterisierung:
-
Validieren Sie die dimere Struktur mittels NMR, HRMS und UV-Vis-Spektroskopie.
-
Protokolle zur biologischen Evaluierung
Nach der Synthese und Reinigung ist eine gründliche biologische Evaluierung entscheidend, um die Wirksamkeit der neuen Derivate zu bestimmen.
Abbildung 2: Allgemeiner Arbeitsablauf von der Synthese und Charakterisierung von Furanon-Derivaten bis zur biologischen Evaluierung und SAR-Analyse.
In-vitro-Antikrebs-Aktivität: MTT-Assay
Ziel: Bestimmung der Zytotoxizität von Derivaten gegen Krebszelllinien.
-
Zellkultur: Kultivieren Sie humane Krebszelllinien (z. B. MCF-7 für Brustkrebs, C6 für Gliom[4]) in geeigneten Medien.
-
Aussaat: Säen Sie die Zellen in 96-Well-Platten mit einer Dichte von 5x10³ bis 1x10⁴ Zellen/Well und inkubieren Sie sie für 24 Stunden.
-
Behandlung: Behandeln Sie die Zellen mit seriellen Verdünnungen der Furanon-Derivate (typischerweise im Bereich von 0.1 bis 100 µM) für 48-72 Stunden.
-
MTT-Zugabe: Fügen Sie MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) zu jedem Well hinzu und inkubieren Sie für 4 Stunden. Lebende Zellen metabolisieren MTT zu violetten Formazan-Kristallen.
-
Solubilisierung: Lösen Sie die Formazan-Kristalle in DMSO oder einer Solubilisierungslösung.
-
Messung: Messen Sie die Extinktion bei 570 nm mit einem Plattenlesegerät.
-
Analyse: Berechnen Sie die prozentuale Lebensfähigkeit der Zellen im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt).
Antimikrobielle Aktivität: Bestimmung der minimalen Hemmkonzentration (MHK)
Ziel: Bestimmung der niedrigsten Konzentration eines Derivats, die das sichtbare Wachstum eines Mikroorganismus hemmt.
-
Inokulum-Vorbereitung: Bereiten Sie eine standardisierte Suspension des Testbakteriums (z. B. Staphylococcus aureus) vor, die dem 0.5 McFarland-Standard entspricht.
-
Verdünnung: Führen Sie eine zweifache serielle Verdünnung der Furanon-Derivate in einem geeigneten Nährmedium (z. B. Mueller-Hinton-Bouillon) in einer 96-Well-Platte durch.
-
Inokulation: Inokulieren Sie jedes Well mit der Bakteriensuspension.
-
Inkubation: Inkubieren Sie die Platte bei 37 °C für 18-24 Stunden.
-
Bestimmung: Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum (Trübung) zu beobachten ist.[9]
Anti-inflammatorische Aktivität: In-vitro-COX-Inhibitionsassay
Ziel: Bewertung der Fähigkeit von Derivaten, die Cyclooxygenase (COX)-Enzyme (COX-1 und COX-2) zu hemmen.
-
Reagenzien: Verwenden Sie kommerziell erhältliche COX-Inhibitor-Screening-Assay-Kits. Diese messen typischerweise die Peroxidase-Aktivität von COX.
-
Verfahren: Führen Sie den Assay gemäß den Anweisungen des Herstellers durch. Dies beinhaltet typischerweise die Inkubation des Enzyms (COX-1 oder COX-2) mit dem Hemmstoff (Furanon-Derivat) und Arachidonsäure (Substrat).
-
Detektion: Die Reaktion erzeugt Prostaglandin G₂, das durch eine kolorimetrische Sonde nachgewiesen wird.
-
Analyse: Messen Sie die Extinktion und berechnen Sie die prozentuale Hemmung für jede Konzentration des Derivats. Bestimmen Sie die IC₅₀-Werte für COX-1 und COX-2, um sowohl die Wirksamkeit als auch die Selektivität zu ermitteln.[12]
Struktur-Wirkungs-Beziehungen (SAR) und Dateninterpretation
Die systematische Analyse der biologischen Daten im Verhältnis zu den chemischen Strukturen ist entscheidend für die rationale Gestaltung verbesserter Derivate.
Erwartete Trends und Interpretation:
-
Antikrebs-Aktivität: Es wird erwartet, dass die Einführung von Halogen- oder Nitrogruppen an aromatischen Ringen die Zytotoxizität erhöht.[13] Bei Bis-Furanon-Derivaten kann die Art und Länge des Linkers die DNA-Bindungsaffinität und damit die Wirksamkeit beeinflussen.[4][11]
-
Antimikrobielle Aktivität: Halogenierung, insbesondere an Position C4, ist entscheidend für die Anti-Biofilm- und QS-Inhibitionsaktivität.[6] Die Umwandlung eines Thioethers in ein Sulfon erhöht oft die direkte antibakterielle Wirkung (MHK).[10]
-
Anti-inflammatorische Aktivität: Die Einführung von Sulfonamid- oder Sulfonylgruppen an einem Phenylring an Position C4 oder C5 des Furanon-Gerüsts ist eine bekannte Strategie zur Erzielung einer selektiven COX-2-Hemmung.[12]
Tabelle 1: Hypothetische Daten zur SAR-Analyse
| Derivat-ID | Modifikation (Strategie) | IC₅₀ MCF-7 (µM) | MHK S. aureus (µg/mL) | COX-2 IC₅₀ (µM) |
| Furanon-01 | Ausgangsmaterial (5-Ethyl) | >100 | >256 | >100 |
| Furanon-Br | 3,4-Dibrom (A) | 55.4 | 64 | 85.2 |
| Furanon-S-Tol | 4-Thio-p-toluol (B, Schritt 1) | 42.1 | 32 | 66.7 |
| Furanon-SO₂-Tol | 4-Sulfonyl-p-toluol (B, Schritt 2) | 35.8 | 8 | 15.3 |
| Furanon-Bis | Benzidin-verknüpft (C) | 12.5 | 128 | 45.9 |
Abbildung 3: Logisches Diagramm, das die erwartete Beziehung zwischen chemischen Modifikationen am Furanon-Gerüst und der resultierenden biologischen Aktivität darstellt.
Schlussfolgerung
5-Ethyl-2(5H)-furanon ist eine vielseitige und zugängliche Plattform für die Entwicklung neuartiger Therapeutika. Die in diesem Leitfaden beschriebenen strategischen Derivatisierungsprotokolle bieten einen klaren Weg zur Synthese von Verbindungen mit deutlich verbesserter antikanzerogener, antimikrobieller und entzündungshemmender Aktivität. Durch die Kombination rationaler synthetischer Modifikationen mit systematischen biologischen Evaluierungsprotokollen können Forscher die Struktur-Wirkungs-Beziehungen effektiv untersuchen und potente Leitstrukturen für die weitere Arzneimittelentwicklung identifizieren.
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- 12. pubs.acs.org [pubs.acs.org]
- 13. 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ethyl-2(5H)-furanone
Welcome to the technical support center for the synthesis of 5-Ethyl-2(5H)-furanone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this valuable butenolide intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to provide you with the expertise to not only identify and solve common issues but also to understand the underlying chemistry to improve your yield and purity.
Troubleshooting Guide: Overcoming Common Hurdles in 5-Ethyl-2(5H)-furanone Synthesis
The synthesis of 5-Ethyl-2(5H)-furanone, a substituted γ-butenolide, is most commonly achieved through the intramolecular cyclization (lactonization) of a suitable precursor, typically (E)-4-hydroxyhex-2-enoic acid. The overall yield is highly dependent on both the efficient formation of this precursor and the success of the subsequent lactonization step. This guide will address issues that may arise in a typical two-step synthesis.
Visualizing the Primary Synthetic Pathway
The following workflow outlines the primary synthetic route discussed in this guide, which involves a Horner-Wadsworth-Emmons (HWE) reaction to form the α,β-unsaturated ester, followed by hydrolysis and acid-catalyzed lactonization.
Caption: Primary synthetic pathway to 5-Ethyl-2(5H)-furanone.
Issue 1: Low or No Yield of the α,β-Unsaturated Ester Precursor
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| No product formation in HWE reaction. | 1. Inactive Base: The base (e.g., NaH) may have degraded due to improper storage. 2. Wet Reagents/Solvent: Trace amounts of water will quench the phosphonate carbanion. | 1. Use a fresh bottle of base or titrate to determine its activity. 2. Ensure all glassware is flame-dried, and solvents are anhydrous. |
| Low yield of the desired E-isomer. | The Horner-Wadsworth-Emmons reaction with stabilized ylides, such as triethyl phosphonoacetate, generally gives high E-selectivity. Low E/Z ratios are uncommon but could be influenced by reaction conditions.[1] | Use of NaH or K2CO3 as the base in THF or DMF at room temperature typically maximizes E-selectivity. |
| Low yield after allylic oxidation. | 1. Over-oxidation: Stronger oxidizing agents can lead to cleavage of the double bond or other side reactions. 2. Low reactivity of the substrate. | 1. Use milder conditions, for example, selenium dioxide (SeO₂) at low temperatures. 2. N-bromosuccinimide (NBS) in aqueous acetone can be an effective alternative for allylic hydroxylation. |
Issue 2: Inefficient Lactonization and Low Final Product Yield
The cyclization of γ-hydroxy-α,β-unsaturated acids to form the butenolide is an equilibrium process that is often the most critical step for maximizing yield.
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| No or minimal formation of the lactone. | 1. Insufficiently acidic conditions: The lactonization is acid-catalyzed. 2. Formation of a stable carboxylate salt: If the workup from the hydrolysis step did not fully neutralize the base, the resulting carboxylate will not cyclize. | 1. Ensure the reaction medium is acidic. A solid acid catalyst like Amberlyst-15 can be very effective and simplifies workup.[2][3] 2. After saponification, carefully acidify the reaction mixture to a pH of 1-2 with an acid like HCl before extraction of the hydroxy acid. |
| Low yield of the lactone with significant starting material remaining. | 1. Water present in the reaction mixture: Water can shift the equilibrium away from the lactone back towards the open-chain hydroxy acid. 2. Inappropriate solvent: The choice of solvent can influence the reaction rate. | 1. Use a Dean-Stark trap or a drying agent to remove water during the reaction, especially when using catalysts like p-toluenesulfonic acid (p-TsOH) in solvents like benzene or toluene. 2. Refluxing in benzene or heptane has been shown to be effective for Amberlyst-15 catalyzed lactonizations.[2] |
| Formation of side products. | 1. Dehydration: Strong acids and high temperatures can lead to the formation of dienes or other dehydrated products. 2. Polymerization: The unsaturated product can polymerize under harsh acidic conditions. | 1. Use a milder, solid acid catalyst like Amberlyst-15 or Montmorillonite K-10 clay, which can reduce the formation of dehydration byproducts.[2][4] 2. Avoid excessively high temperatures and long reaction times. Monitor the reaction by TLC or GC-MS. |
Visualizing the Lactonization Process
The key step of acid-catalyzed lactonization is depicted below, highlighting the role of the acid catalyst in promoting the intramolecular cyclization.
Sources
Technical Support Center: Synthesis of 5-Ethyl-2(5H)-furanone
Welcome to the dedicated technical support resource for the synthesis of 5-Ethyl-2(5H)-furanone. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the synthesis of this valuable lactone. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to enhance the yield, purity, and reproducibility of your synthesis.
Introduction to the Synthetic Landscape
5-Ethyl-2(5H)-furanone, a substituted γ-lactone, is a key structural motif in various natural products and pharmacologically active compounds. Its synthesis, while achievable through several routes, is often accompanied by challenges related to regioselectivity, isomerization, and the formation of undesired byproducts. This guide will focus on two prevalent synthetic strategies and the common pitfalls associated with each.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Route 1: Baeyer-Villiger Oxidation of 3-Ethyl-2-cyclopentenone
The Baeyer-Villiger oxidation offers a direct approach to convert a cyclic ketone into a lactone. However, the presence of unsaturation in the starting material, 3-ethyl-2-cyclopentenone, introduces complexities.
Q1: My Baeyer-Villiger oxidation of 3-ethyl-2-cyclopentenone is giving a low yield of the desired 5-Ethyl-2(5H)-furanone and multiple unidentified byproducts. What are the likely side reactions?
A1: The primary side reactions in the Baeyer-Villiger oxidation of α,β-unsaturated ketones are epoxidation of the double bond and the formation of the undesired regioisomeric lactone.[1]
-
Epoxidation: Peroxyacids like m-CPBA are potent epoxidizing agents.[2] Concurrent with the desired Baeyer-Villiger oxidation, epoxidation of the cyclopentenone double bond can occur, leading to an epoxy-ketone intermediate. This intermediate can then undergo a subsequent Baeyer-Villiger oxidation to yield an epoxy-lactone, which is not your target compound.
-
Formation of the Regioisomeric Lactone: The Baeyer-Villiger oxidation involves the migration of a carbon atom. For 3-ethyl-2-cyclopentenone, there are two possible migration pathways, leading to two different lactones. The desired product results from the migration of the more substituted vinyl carbon. However, migration of the less substituted methylene carbon can also occur, leading to the formation of 4-ethyl-2(3H)-furanone, a constitutional isomer. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[3][4]
Q2: How can I suppress the formation of the epoxy-lactone byproduct?
A2: To favor the Baeyer-Villiger oxidation over epoxidation, you can modify the reaction conditions and the choice of oxidant.
-
Choice of Peroxyacid: While m-CPBA is commonly used, other peroxyacids with different reactivity profiles can be employed. Trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride and hydrogen peroxide, is a more powerful oxidant for the Baeyer-Villiger reaction and may favor it over epoxidation under certain conditions.[5]
-
Use of a Catalyst: The use of a Lewis acid catalyst in conjunction with hydrogen peroxide can enhance the rate of the Baeyer-Villiger oxidation, potentially outcompeting epoxidation.[6]
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity towards the Baeyer-Villiger product, as epoxidation may have a higher activation energy.
Q3: I am observing a mixture of isomeric lactones. How can I improve the regioselectivity of the Baeyer-Villiger oxidation?
A3: The regioselectivity of the Baeyer-Villiger oxidation is inherently dependent on the migratory aptitude of the groups attached to the carbonyl. While complete control can be challenging, certain strategies can influence the outcome:
-
Enzyme-Catalyzed Oxidation: Baeyer-Villiger monooxygenases (BVMOs) are enzymes that can catalyze this transformation with high regio- and enantioselectivity.[5] Exploring a biocatalytic route could be a viable option if chemical methods prove unsatisfactory.
-
Substrate Modification: Although this would alter the synthetic route, modifying the substrate to enhance the migratory aptitude of the desired carbon is a potential strategy in substrate design.
Route 2: Acid-Catalyzed Cyclization of 4-Hydroxyhex-2-enoic Acid
This route involves the intramolecular esterification of a hydroxy acid to form the lactone ring. The primary challenges here are preventing side reactions like dehydration and polymerization, as well as controlling the isomerization of the double bond.
Q1: Upon attempting the acid-catalyzed cyclization of 4-hydroxyhex-2-enoic acid, I am getting a significant amount of a dark, tarry substance and very little of the desired lactone. What is happening?
A1: The formation of a tarry residue is a strong indication of intermolecular polymerization and/or dehydration followed by polymerization.
-
Intermolecular Polymerization: Under acidic conditions and at elevated temperatures, the hydroxyl group of one molecule can react with the carboxylic acid of another, leading to the formation of linear polyesters instead of the desired intramolecular cyclization.
-
Dehydration: The tertiary alcohol at the C4 position can be susceptible to acid-catalyzed dehydration, leading to the formation of a diene-carboxylic acid. These highly unsaturated molecules can readily polymerize under the reaction conditions.
Q2: How can I favor the intramolecular cyclization and minimize polymerization and dehydration?
A2: To promote the formation of the monomeric lactone, the following strategies are recommended:
-
High Dilution Conditions: Performing the reaction at high dilution favors intramolecular reactions over intermolecular ones. This can be achieved by using a larger volume of solvent or by the slow addition of the hydroxy acid to the reaction mixture.
-
Milder Acid Catalysts: Strong, non-nucleophilic acids like p-toluenesulfonic acid (p-TSA) are often used. However, if polymerization is severe, consider using a milder acid or a heterogeneous acid catalyst that can be easily removed.
-
Lower Reaction Temperatures: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate will minimize dehydration and polymerization.
-
Azeotropic Removal of Water: Using a solvent like toluene and a Dean-Stark apparatus to remove the water formed during the lactonization can drive the equilibrium towards the product and may reduce side reactions.
Q3: My product appears to be a mixture of 2(5H)- and 2(3H)-furanone isomers. How can I prevent this isomerization?
A3: The 2(5H)-furanone is generally the thermodynamically more stable isomer due to the conjugation of the double bond with the carbonyl group. The 2(3H)-isomer has the double bond in the β,γ-position. Isomerization can be catalyzed by both acids and bases.[7][8]
-
Control of pH during Workup: During the extraction and purification steps, it is crucial to avoid strongly acidic or basic conditions that can promote isomerization. A neutral or slightly acidic workup is recommended.
-
Purification Method: Flash column chromatography on silica gel is often effective for separating isomers. The choice of eluent system is critical and should be optimized to achieve good separation.
Experimental Protocols & Data
Protocol 1: Baeyer-Villiger Oxidation of 3-Ethyl-2-cyclopentenone
This protocol provides a general procedure for the oxidation of 3-ethyl-2-cyclopentenone using m-CPBA.
Materials:
-
3-Ethyl-2-cyclopentenone
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-ethyl-2-cyclopentenone (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.5 eq) in DCM.
-
Add the m-CPBA solution dropwise to the cooled solution of the ketone over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-Ethyl-2(5H)-furanone.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to room temperature | Minimizes side reactions like epoxidation. |
| Solvent | Dichloromethane (DCM) | A common solvent for Baeyer-Villiger oxidations. |
| Workup | Quench with Na2S2O3, wash with NaHCO3 | Removes excess peroxyacid and the m-chlorobenzoic acid byproduct. |
| Purification | Flash column chromatography | To separate the desired lactone from byproducts and isomers.[9] |
Protocol 2: Acid-Catalyzed Lactonization of 4-Hydroxyhex-2-enoic Acid
This protocol outlines a general procedure for the cyclization of 4-hydroxyhex-2-enoic acid.
Materials:
-
4-Hydroxyhex-2-enoic acid
-
p-Toluenesulfonic acid (p-TSA) monohydrate
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-hydroxyhex-2-enoic acid (1.0 eq) in a large volume of toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add a catalytic amount of p-TSA monohydrate (0.05 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Concentration | High dilution (<0.1 M) | Favors intramolecular cyclization over intermolecular polymerization. |
| Catalyst | p-Toluenesulfonic acid (catalytic) | Effective acid catalyst for lactonization. |
| Water Removal | Dean-Stark trap | Drives the equilibrium towards product formation. |
| Workup | Mildly basic wash (NaHCO3) | Neutralizes the acid catalyst to prevent further side reactions. |
Visualizing the Reaction Pathways
Main Synthetic Routes and Potential Side Reactions
Caption: Synthetic routes to 5-Ethyl-2(5H)-furanone and common side reactions.
Analytical Characterization of Products and Byproducts
Accurate identification of the desired product and any impurities is crucial for process optimization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of 5-Ethyl-2(5H)-furanone will show characteristic signals for the vinyl protons, the proton at the C5 position, and the ethyl group. The coupling constants between the vinyl protons can confirm the double bond geometry. Isomeric impurities like the 2(3H)-furanone will have a distinctly different set of signals for the protons on the furanone ring.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environment, including the carbonyl carbon and the sp² hybridized carbons of the double bond.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS is an excellent technique for separating volatile components of the reaction mixture and identifying them based on their mass spectra.[10][11] This is particularly useful for detecting and identifying low-level impurities and byproducts. The fragmentation pattern of 5-Ethyl-2(5H)-furanone will be characteristic and can be compared to library spectra.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will show a strong absorption band for the lactone carbonyl group (typically around 1740-1780 cm⁻¹) and a C=C stretching vibration for the double bond within the ring.
-
References
- Mendelovici, M., & Glotter, E. (1991). Epoxidation and Baeyer–Villiger Oxidation of γ-Hydroxy-Αβ-Unsaturated Ketones on Exposure to m-Chloroperbenzoic Acid. Journal of the Chemical Society, Perkin Transactions 1, (5), 1235-1238.
- ten-Brink, G.-J., Vis, J.-M., Arends, I. W. C. E., & Sheldon, R. A. (2001). Selenium-catalyzed oxidations with aqueous hydrogen peroxide. 2. Baeyer-Villiger reactions in homogeneous solution. The Journal of Organic Chemistry, 66(7), 2429-2433.
- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis: Background and Detailed Mechanisms. Elsevier Academic Press.
- Baeyer, A., & Villiger, V. (1899). Einwirkung des Caro'schen Reagens auf Ketone. Berichte der deutschen chemischen Gesellschaft, 32(3), 3625-3633.
- Krow, G. R. (1993). The Baeyer-Villiger oxidation of ketones and aldehydes. Organic Reactions, 43, 251-798.
- Gruner, S. A. W., Truffault, V., Voll, G., Locardi, E., Stöckle, M., & Kessler, H. (2002). Design, synthesis, and NMR structure of linear and cyclic oligomers containing novel furanoid sugar amino acids. Chemistry-A European Journal, 8(19), 4365-4376.
- El-Magd, W. A., El-Bordany, E. A., Abdel Aziz, A., & Hashem, A. I. (2014). Synthesis and Reactions of Some 2(3H)- and 2(5H)-Furanone Derivatives: A Comparative Study. Journal of Heterocyclic Chemistry, 51(S1), E237-E243.
- BenchChem. (2025). Technical Support Center: Synthesis of 2(3H)
- BenchChem. (2025). Application Notes and Protocols: Baeyer-Villiger Oxidation for the Synthesis of δ-Lactones. BenchChem.
- Dihydro-furanones from Hyptis species: Chemical correlations and DFT-NMR/ECD calculations for stereochemical assignments. (2021). Phytochemistry, 188, 112798.
- Zahoor, F., Khan, S. G., Naqvi, S. A. R., Hussain, S. M., Nazeer, U., Mansha, A., ... & Irfan, A. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14(30), 21677-21703.
- m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?. (2020, May 29). Chemistry Stack Exchange.
- Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines. (n.d.).
- Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. (2023). Journal of the American Chemical Society, 145(32), 17856-17866.
- m-CPBA (meta-chloroperoxybenzoic acid). (2025, December 12). Master Organic Chemistry.
- Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography. (2024). ACS Omega, 9(28), 31639-31649.
- 2(5H)-Furanone | C4H4O2 | MD Topology | NMR | X-Ray. (n.d.).
- 2(5H)-furanone - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- BenchChem. (2025).
- SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)
- The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2021). Molecules, 26(21), 6496.
- 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. (2022). Chemistry of Heterocyclic Compounds, 58(10), 823-841.
- Lactone synthesis. (n.d.). Organic Chemistry Portal.
- Patel, R., & Sharma, V. (2021). GC-MS ANALYSIS OF CHEMICAL COMPONENTS OF TWO DIFFERENT STAGES OF ROOT PART OF MOOLAK (RAPHANUS SATIVUS LINN.). International Journal of Research in Ayurveda and Pharmacy, 12(2), 11-15.
- 2(5H)‐furanone in food (meat, cheese and fish). (2024, June 21). EURL-PC.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. epa.oszk.hu [epa.oszk.hu]
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- 10. ijrap.net [ijrap.net]
- 11. eurl-pc.eu [eurl-pc.eu]
Overcoming challenges in the purification of 5-Ethyl-2(5H)-furanone
Technical Support Center: Purification of 5-Ethyl-2(5H)-furanone
Welcome to the technical support guide for the purification of 5-Ethyl-2(5H)-furanone (CAS 2407-43-4). This resource is designed for researchers, chemists, and drug development professionals encountering challenges in isolating this valuable lactone. This guide provides in-depth, experience-driven advice through a series of frequently asked questions and troubleshooting scenarios to ensure you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 5-Ethyl-2(5H)-furanone?
A1: Impurities are highly dependent on the synthetic route. However, common contaminants often include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Solvents: Residual solvents used in the reaction or initial workup.
-
Side-Products: Isomers, such as the thermodynamically less stable 2(3H)-furanone isomer, can sometimes form under basic reaction conditions.[1] Other potential side-products include ring-opened hydroxy acids (4-Hydroxy-2-hexenoic acid) or products from over-oxidation or reduction, depending on the reagents used.
-
Degradation Products: Furanones can be susceptible to hydrolysis, especially in aqueous or acidic conditions, leading to the formation of the corresponding hydroxy acid.[2]
Q2: What is the recommended starting point for purifying crude 5-Ethyl-2(5H)-furanone?
A2: For most applications, flash column chromatography on silica gel is the most effective and versatile starting point. 5-Ethyl-2(5H)-furanone is a moderately polar compound, making it well-suited for normal-phase chromatography. This technique is excellent for separating the target compound from both less polar and more polar impurities. For thermally stable impurities with significantly different boiling points, vacuum distillation can also be a highly effective method.[3][4]
Q3: How can I assess the purity of my final product?
A3: A multi-faceted approach is recommended to confirm purity:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components. A single spot in several different solvent systems is a good indicator of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing the purity of volatile compounds like 5-Ethyl-2(5H)-furanone. It provides a quantitative purity assessment (peak area %) and can help identify any remaining impurities by their mass spectra.[5][6]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be used for high-resolution purity analysis.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the compound and detecting impurities that may not be visible by other methods.
-
Melting/Boiling Point Determination: Comparing the experimental melting or boiling point to the literature value provides a classic indication of purity, as impurities tend to broaden and depress the melting point or elevate the boiling point.[8]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of 5-Ethyl-2(5H)-furanone.
Issue 1: Column Chromatography Problems
Q: My compound is streaking or tailing on the silica gel column. How can I improve the peak shape?
A: Tailing on silica gel often results from interactions between polar functional groups, like the lactone in your compound, and the acidic silanol groups on the silica surface.[9]
-
Causality: The slightly acidic nature of standard silica gel can lead to strong, non-ideal interactions with the oxygen atoms of the furanone ring, causing the compound to "stick" and elute slowly and unevenly.
-
Solution:
-
Use a Modified Eluent: Add a small amount (0.1-0.5% v/v) of a polar modifier like acetic acid or a basic modifier like triethylamine to your mobile phase. While seemingly counterintuitive for an acidic surface, a base can neutralize the most acidic sites, and a competing acid can improve elution by displacing the product. Experimentation is key.
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina, which can mitigate the issues caused by acidic silica.[9]
-
Check for Overloading: Tailing can also be a sign of column overloading. Ensure you are not exceeding the recommended sample load for your column size (typically 1-5% of the silica weight).
-
Q: My product seems to be degrading on the silica column, resulting in low yield.
A: Furanones can be sensitive to prolonged exposure to acidic conditions.[9]
-
Causality: The acidic environment of the silica gel can catalyze the hydrolysis of the lactone ring, opening it to form 4-hydroxy-2-hexenoic acid. This degradation product is much more polar and may remain on the column or elute as a different spot.
-
Solution:
-
Deactivate the Silica Gel: Prepare a slurry of your silica gel in the starting eluent and add ~1% triethylamine (by volume of the eluent). Mix well and then pack the column. This neutralizes the acidic sites.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Run the chromatography as efficiently as possible.[9]
-
Use an Alternative: If degradation persists, consider preparative reversed-phase HPLC, which uses a non-polar stationary phase (like C18) and polar mobile phases (e.g., water/acetonitrile), avoiding the acidic silica surface.[7]
-
Issue 2: Recrystallization Problems
Q: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals.
A: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point.
-
Causality: This is common for low-melting point solids or when the solvent is too non-polar for the compound.[10] The saturated solution becomes supersaturated upon cooling, but instead of nucleating to form a solid lattice, the compound separates as an immiscible liquid.
-
Solution:
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.[11]
-
Change Solvents: Choose a more suitable solvent system. A good recrystallization solvent dissolves the compound when hot but poorly when cold.[12] Test solvent systems like ethyl acetate/hexanes, acetone/water, or isopropanol.
-
Promote Crystallization: If the oil persists, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a "seed crystal" from a previous pure batch can also induce crystallization.[13]
-
Issue 3: Distillation Problems
Q: I'm losing a significant amount of product during vacuum distillation. What's happening?
A: Product loss during distillation can be due to decomposition or co-distillation with impurities.
-
Causality: Although lactones are generally stable, high pot temperatures can cause thermal decomposition or polymerization, especially if acidic or basic impurities are present.[14] If an impurity has a similar boiling point, it will co-distill, reducing the purity of the collected fractions.
-
Solution:
-
Improve the Vacuum: A lower pressure will decrease the required boiling temperature, minimizing the risk of thermal degradation. Ensure your vacuum system is free of leaks.
-
Use Fractional Distillation: If co-distillation is the issue, using a fractionating column (e.g., a Vigreux column) can provide the theoretical plates needed to separate compounds with close boiling points.
-
Preliminary Cleanup: Perform a simple liquid-liquid extraction or a quick filtration through a plug of silica before distillation to remove baseline impurities that could catalyze decomposition.[4]
-
Data Summary: Recommended Chromatography Solvents
The following table provides starting points for developing a flash chromatography method for 5-Ethyl-2(5H)-furanone on silica gel. The optimal system will depend on the specific impurities present in your crude material.
| Polarity of Impurities | Recommended Solvent System (v/v) | Rationale |
| Less Polar | 20-40% Ethyl Acetate in Hexanes | Provides good separation of the moderately polar furanone from non-polar byproducts. |
| More Polar | 5-15% Ethyl Acetate in Dichloromethane | Dichloromethane is a stronger eluent than hexanes and can be effective for faster elution if only polar impurities are present. |
| Both Polar & Non-Polar | Gradient Elution: 10% to 50% Ethyl Acetate in Hexanes | A gradient allows for the initial elution of non-polar impurities, followed by the clean elution of the target compound, and finally washing off highly polar contaminants. |
Experimental Workflow & Protocols
Workflow for Purification of 5-Ethyl-2(5H)-furanone
The diagram below illustrates a typical decision-making workflow for purifying the crude product.
Caption: A decision workflow for the purification of 5-Ethyl-2(5H)-furanone.
Protocol: Flash Column Chromatography
This protocol provides a general method for purifying ~500 mg of crude 5-Ethyl-2(5H)-furanone.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in ethyl acetate.
-
Spot it on a silica gel TLC plate.
-
Develop the plate in a solvent system (e.g., 30% ethyl acetate in hexanes).
-
Visualize the spots using a UV lamp (254 nm) and/or a potassium permanganate stain. The ideal solvent system should give your product an Rf value of ~0.3.
-
-
Column Packing:
-
Select a glass column of appropriate size (e.g., 2-3 cm diameter for 500 mg).
-
Prepare a slurry of silica gel (e.g., 25-30 g) in your starting eluent (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude material (~500 mg) in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel (~1-2 g), and evaporate the solvent under reduced pressure to get a free-flowing powder.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with your chosen solvent system, starting with a low polarity (e.g., 10% ethyl acetate/hexanes).
-
If using a gradient, slowly increase the polarity (e.g., to 30%, then 50% ethyl acetate) to elute your compound.[9]
-
Collect fractions (e.g., 10-15 mL each) in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.[9]
-
Combine the fractions that show a single spot corresponding to your product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 5-Ethyl-2(5H)-furanone.
-
References
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Sources
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- 4. CA2004081C - Process for producing gamma-lactones - Google Patents [patents.google.com]
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Troubleshooting NMR peak assignments for 5-Ethyl-2(5H)-furanone
Welcome to the technical support center for 5-Ethyl-2(5H)-furanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance for Nuclear Magnetic Resonance (NMR) peak assignments. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific principles to ensure you can confidently interpret your experimental data.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the NMR analysis of 5-Ethyl-2(5H)-furanone.
Q1: What are the expected 1H and 13C NMR chemical shifts for 5-Ethyl-2(5H)-furanone in CDCl3?
A1: While a definitive, fully assigned spectrum for 5-Ethyl-2(5H)-furanone can be elusive in publicly available databases, we can predict the expected chemical shifts based on the analysis of its structural components and data from closely related analogs. The α,β-unsaturated lactone core and the ethyl substituent give rise to a characteristic set of signals.
Predicted NMR Data for 5-Ethyl-2(5H)-furanone in CDCl₃
| Proton (¹H) | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected J-coupling (Hz) |
| H2 | 6.10 - 6.25 | Doublet of Doublets (dd) | J(H2-H3) ≈ 5.8, J(H2-H5) ≈ 1.8 |
| H3 | 7.45 - 7.60 | Doublet of Doublets (dd) | J(H3-H2) ≈ 5.8, J(H3-H5) ≈ 2.5 |
| H5 | 4.95 - 5.10 | Multiplet (m) | |
| -CH₂-CH₃ | 1.70 - 1.85 | Multiplet (m) | |
| -CH₂-CH₃ | 0.90 - 1.05 | Triplet (t) | J ≈ 7.4 |
| Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| C2 | 121 - 123 |
| C3 | 155 - 157 |
| C4 (C=O) | 173 - 175 |
| C5 | 80 - 82 |
| -CH₂ -CH₃ | 27 - 29 |
| -CH₂-CH₃ | 8 - 10 |
Disclaimer: These are predicted values based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Q2: Why are the olefinic protons (H2 and H3) observed as doublet of doublets?
A2: The protons on the double bond (H2 and H3) are diastereotopic and couple to each other with a characteristic cis-coupling constant (³J). Additionally, they exhibit long-range coupling with the proton at the C5 position (allylic coupling, ⁴J). This results in each olefinic proton signal being split into a doublet of doublets.
Q3: My observed chemical shifts are different from the predicted values. What could be the reason?
A3: Several factors can influence chemical shifts:
-
Solvent Effects: The polarity and anisotropic effects of the solvent can cause significant changes in chemical shifts. For instance, using benzene-d₆ instead of chloroform-d₃ can induce noticeable upfield or downfield shifts.[1]
-
Concentration: At high concentrations, intermolecular interactions can lead to shifts in resonance frequencies.
-
Temperature: Temperature can affect conformational equilibria and intermolecular hydrogen bonding, leading to changes in chemical shifts.
-
pH: If your sample contains acidic or basic impurities, the pH of the sample can influence the chemical shifts of nearby protons.
Troubleshooting Guide
This section provides a more in-depth guide to resolving specific issues you may encounter during your NMR analysis.
Problem 1: Overlapping signals in the aliphatic region.
Symptoms:
-
The multiplet for the -CH₂- group of the ethyl substituent is broad and poorly resolved.
-
It is difficult to accurately integrate the signals for the ethyl group.
Possible Causes & Solutions:
-
Second-Order Effects: If the chemical shift difference between the two diastereotopic protons of the -CH₂- group is small, strong coupling can occur, leading to complex and broad multiplets.
-
Solution: Acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion in Hz, which can simplify the multiplet pattern.
-
-
Solvent-Induced Shifts: The choice of solvent can alter the relative chemical shifts of protons.
-
Experimental Protocol: Prepare a new sample of your compound in a different deuterated solvent, such as benzene-d₆ or acetone-d₆. Aromatic solvents like benzene-d₆ can induce significant shifts due to their magnetic anisotropy, which may resolve the overlapping signals.[1]
-
Problem 2: Unexpected peaks in the spectrum.
Symptoms:
-
Signals that do not correspond to the structure of 5-Ethyl-2(5H)-furanone are present.
Possible Causes & Solutions:
-
Residual Solvents: Traces of solvents from the synthesis or purification steps are a common source of impurity peaks.
-
Presence of Isomers: During the synthesis, the isomeric product, 5-Ethyl-2(3H)-furanone, could potentially be formed. This isomer would give a different set of NMR signals.
-
Identification: Look for a different set of olefinic and aliphatic signals that are consistent with the 2(3H) isomer.
-
-
Degradation: Lactones can be susceptible to hydrolysis, especially if the sample or solvent is not dry.
-
Identification: The ring-opened hydroxy acid would show a broad -OH peak and a carboxylic acid peak in the ¹³C NMR spectrum (around 170-180 ppm).
-
Prevention: Ensure that your NMR solvent is anhydrous and your sample is thoroughly dried before analysis.
-
Problem 3: Broad or disappearing peaks.
Symptoms:
-
One or more peaks in the spectrum are significantly broader than others.
-
A peak disappears upon addition of D₂O.
Possible Causes & Solutions:
-
Exchangeable Protons: If your sample has acidic or basic impurities, proton exchange can occur, leading to broad signals. The presence of water can also cause broadening of nearby signals.
-
D₂O Exchange Experiment: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. Protons that are exchangeable (like -OH or -NH) will be replaced by deuterium and their signal will disappear or significantly decrease in intensity.[1]
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: If paramagnetic contamination is suspected, passing the sample through a small plug of silica gel or celite may help to remove the impurities.
-
Visualizing NMR Correlations
The following diagram illustrates the key proton-proton couplings in 5-Ethyl-2(5H)-furanone that are crucial for correct peak assignment.
Caption: Key proton-proton couplings in 5-Ethyl-2(5H)-furanone.
References
-
Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. [Link]
-
PubChem Compound Summary for CID 16997, 5-ethyl-2(5H)-furanone. [Link]
-
NIST Chemistry WebBook, SRD 69: 2(5H)-Furanone, 5-ethyl-. [Link]
-
Troubleshooting 1H NMR Spectroscopy - University of Rochester. [Link]
Sources
Technical Support Center: Stability and Storage of 5-Ethyl-2(5H)-furanone
Welcome to the Technical Support Center for 5-Ethyl-2(5H)-furanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing the degradation of 5-Ethyl-2(5H)-furanone during storage. As a key building block in organic synthesis and a component in various formulations, maintaining its stability is critical for experimental success and product integrity.
Introduction to the Stability Challenges of 5-Ethyl-2(5H)-furanone
5-Ethyl-2(5H)-furanone, a member of the butenolide class of lactones, is a versatile chemical intermediate.[1][2] Its structure, containing a cyclic ester (lactone) and a carbon-carbon double bond, makes it susceptible to degradation through several pathways. Understanding these vulnerabilities is the first step toward implementing effective storage strategies. The primary degradation routes include hydrolysis, oxidation, and photodegradation.
This guide will provide a structured approach to troubleshooting common stability issues, offering scientifically grounded explanations and actionable protocols to ensure the long-term integrity of your 5-Ethyl-2(5H)-furanone samples.
Troubleshooting Guide: Preventing Degradation
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: Loss of Potency or Appearance of Unknown Peaks in Chromatographic Analysis After Storage in Aqueous Solutions.
Q: My 5-Ethyl-2(5H)-furanone solution, prepared in a neutral aqueous buffer, shows a significant decrease in the main peak area and the emergence of a new, more polar peak in my HPLC analysis after a week of storage at room temperature. What is the likely cause and how can I prevent this?
A: The most probable cause is hydrolysis of the lactone ring.
Causality: 5-Ethyl-2(5H)-furanone is a γ-lactone. The ester bond within the lactone ring is susceptible to cleavage by water, a process known as hydrolysis.[3][4][5] This reaction opens the ring to form the corresponding γ-hydroxy carboxylic acid, 4-hydroxy-2-hexenoic acid. This open-chain form is more polar and will thus have a different retention time in reverse-phase HPLC, typically eluting earlier than the parent lactone.
The rate of hydrolysis is significantly influenced by pH. While the reaction occurs even in neutral water, it is accelerated under both acidic and basic conditions.[6][7]
Troubleshooting and Prevention:
-
pH Control:
-
For short-term storage of aqueous solutions, maintain a slightly acidic pH (around 4-5) where the rate of hydrolysis for many lactones is at a minimum.
-
Avoid basic conditions (pH > 8) as they strongly catalyze lactone hydrolysis.[6]
-
-
Solvent Choice:
-
If the experimental protocol allows, use aprotic organic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane for stock solutions. These solvents do not participate in hydrolysis.
-
For working solutions, prepare them fresh daily from a stock solution in an appropriate organic solvent.
-
-
Temperature Control:
-
Store aqueous solutions at refrigerated temperatures (2-8 °C) to slow down the rate of hydrolysis. Avoid freezing aqueous solutions, as this can cause phase separation and concentration effects that may accelerate degradation.
-
Experimental Protocol: Monitoring Hydrolytic Degradation by HPLC
This protocol allows for the quantification of 5-Ethyl-2(5H)-furanone and its primary hydrolytic degradation product.
-
Sample Preparation:
-
Prepare a stock solution of 5-Ethyl-2(5H)-furanone in acetonitrile.
-
Prepare buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 9).
-
Spike the buffered solutions with the stock solution to a final concentration of 1 mg/mL.
-
Store aliquots of these solutions at both room temperature and 2-8 °C.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Monitor the decrease in the peak area of 5-Ethyl-2(5H)-furanone and the increase in the peak area of the more polar degradation product.
-
Issue 2: Discoloration and Broadening of Peaks in GC-MS Analysis of a Neat Sample.
Q: I have stored a vial of neat 5-Ethyl-2(5H)-furanone at room temperature for several months. The liquid, which was initially colorless, has developed a yellow tint, and my GC-MS analysis shows a broadened peak for the parent compound and several new, smaller peaks. What could be happening?
A: This is likely due to a combination of oxidation and polymerization.
Causality: The unsaturated nature of the furanone ring makes it susceptible to oxidation, especially in the presence of air (oxygen) and light.[8] Oxidative degradation can lead to the formation of various byproducts, including epoxides, aldehydes, and carboxylic acids. These reactions can be catalyzed by trace metal impurities.
The discoloration (yellowing) is a common indicator of oxidative degradation and the formation of polymeric materials. The broadening of the GC peak and the appearance of multiple new peaks suggest the formation of a complex mixture of degradation products.
Troubleshooting and Prevention:
-
Inert Atmosphere:
-
For long-term storage, blanket the neat compound with an inert gas such as argon or nitrogen before sealing the container. This displaces oxygen and minimizes oxidative degradation.
-
Use vials with septa to allow for the removal of the compound with a syringe without exposing the bulk material to air.
-
-
Light Protection:
-
Temperature Control:
-
Store neat 5-Ethyl-2(5H)-furanone at refrigerated (2-8 °C) or frozen (-20 °C) temperatures to reduce the rate of all chemical reactions, including oxidation and polymerization.
-
-
Purity and Container Choice:
-
Ensure the use of high-purity 5-Ethyl-2(5H)-furanone, as impurities can catalyze degradation.
-
Use clean glass containers. Avoid plastic containers for long-term storage of the neat compound, as plasticizers or other additives could potentially leach and interact with the compound.
-
Experimental Protocol: Forced Oxidation Study
This protocol is a "forced degradation" study to assess the oxidative stability of 5-Ethyl-2(5H)-furanone.[10][11]
-
Sample Preparation:
-
Prepare a solution of 5-Ethyl-2(5H)-furanone in a suitable solvent like acetonitrile.
-
Expose the solution to an oxidizing agent, such as 3% hydrogen peroxide.
-
Maintain a control sample without the oxidizing agent.
-
Incubate both samples at a controlled temperature (e.g., 40 °C) for a defined period (e.g., 24 hours).
-
-
Analysis:
-
Data Interpretation:
-
The formation of new peaks in the stressed sample compared to the control indicates susceptibility to oxidation. Mass spectrometry data can help in the structural elucidation of the oxidative degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for neat 5-Ethyl-2(5H)-furanone?
A1: For long-term storage (months to years), it is recommended to store neat 5-Ethyl-2(5H)-furanone at -20°C in an amber glass vial, with the headspace blanketed with an inert gas like argon or nitrogen.
Q2: Can I store solutions of 5-Ethyl-2(5H)-furanone in plastic tubes?
A2: For short-term use and storage of working solutions, high-quality polypropylene or polyethylene tubes are generally acceptable. However, for long-term storage of stock solutions, glass is preferred to avoid potential leaching of plasticizers and other additives.
Q3: My compound is dissolved in a formulation with other excipients. Could these be causing degradation?
A3: Yes, excipients can influence the stability of 5-Ethyl-2(5H)-furanone.[14][15][16] For example:
-
Hygroscopic excipients can attract moisture, which can then lead to hydrolysis of the lactone.
-
Excipients containing trace metal impurities can catalyze oxidative degradation.
-
Basic excipients can raise the micro-pH of the formulation, accelerating hydrolysis.
It is crucial to conduct compatibility studies with all excipients in your formulation.
Q4: How can I confirm the identity of a suspected degradation product?
A4: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) is a powerful tool for determining the molecular formula of the unknown compound.[12][13] Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[17][18]
Q5: Are there any visual cues that indicate my 5-Ethyl-2(5H)-furanone has degraded?
A5: Yes, a change in color from colorless to yellow or brown is a strong indicator of degradation, likely due to oxidation and/or polymerization. The formation of a precipitate in a previously clear solution can also indicate the formation of insoluble degradation products.
Summary of Recommended Storage Conditions
| Condition | Neat Compound | In Aprotic Organic Solvent | In Aqueous Solution |
| Temperature | -20°C (long-term) or 2-8°C (short-term) | -20°C (long-term) or 2-8°C (short-term) | 2-8°C (short-term only) |
| Atmosphere | Inert gas (Argon/Nitrogen) | Air (if tightly sealed) or Inert gas (for very sensitive applications) | Air (prepare fresh) |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial) | Protect from light |
| Container | Glass | Glass | Glass or high-quality plastic (short-term) |
| pH | N/A | N/A | Slightly acidic (pH 4-5) |
References
- Balakrishnan, M., Reddy, G. S., & Venkataraman, K. (2003). Mechanism of alkaline hydrolysis of lactones: dipolar aprotic versus protic solvent effects as a diagnostic tool. Journal of the Chemical Society, Perkin Transactions 2, (12), 2955-2958.
- Hotha, K. K., Roychowdhury, S., & Subramanian, V. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
- Yi, L., Bandu, M. L., & Desaire, H. (2005). Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization. Analytical chemistry, 77(20), 6655–6663.
- Klick, S., Muzaffar, A., & Wätzig, H. (2005). The role of forced degradation studies in stability indicating HPLC method development. Journal of pharmaceutical and biomedical analysis, 38(5), 873–883.
-
Wikipedia contributors. (2023, November 28). γ-Butyrolactone. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
- BenchChem. (2025).
- Wasserman, H. H., & Ives, J. L. (1986). A double singlet oxygen oxidation in the formation of α, β‐unsaturated lactones. Recueil des Travaux Chimiques des Pays-Bas, 105(1), 33-34.
- Dhotare, B. B., & Gunturu, R. (2024). Decarbonylation–oxidation of lactones.
- Ojima, I., & Kumagai, M. (1974). Photochemical decarbonylation of unsaturated lactones and carbonates.
- Yi, L., Bandu, M. L., & Desaire, H. (2005). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization.
- Singh, R., & Kumar, R. (2013). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.
- Science.gov. (n.d.).
- Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
- Singh, R., & Kumar, R. (2016).
- Chen, J., & Wang, X. (2012). Cu‐catalyzed oxidative α,β‐dehydrogenation of lactones, lactams and cyclic ketones.
- Hotha, K. K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7, 107-140.
-
Wikipedia contributors. (2024, January 28). Butenolide. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
- Chapman, O. L., & Mattes, K. (1974). Photochemical decarbonylation of unsaturated lactones and carbonates.
-
Wikipedia contributors. (2024, January 28). Butenolide. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
- BenchChem. (2025). degradation products of massoia lactone under stress conditions.
- Simmie, J. M., & Black, G. (2025). Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects.
- Blank, I., & Schieberle, P. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(10), 4057-4064.
- van der Steen, B., & van Eerdenbrugh, B. (2025). Lactose Contaminant as Steroid Degradation Enhancer.
- SWGDRUG.org. (2005, August 22). gamma-butyrolactone.
- Sbardella, G., & Campiani, G. (2013).
- Fife, T. H. (1965). ACYLAL HYDROLYSIS. THE HYDROLYSIS OF GAMMA-ETHOXY-GAMMA-BUTYROLACTONE. Journal of the American Chemical Society, 87(1), 202-205.
- Shadyro, O. I., & Kurbat, G. G. (2025). Reactions of cyclopentanone, γ-butyrolactone, and their derivatives with α-hydroxyethyl radicals.
- Josa-Culleré, L., & Moloney, M. G. (2020). The time course of the stable components of the photochemical...
- Colorcon. (2023, October 31).
- Química Organica.org. (n.d.). Lactone hydrolysis.
- ChemicalBook. (n.d.). 2(5H)-Furanone(497-23-4) 1H NMR spectrum.
- Long, F. A., & Friedman, L. (1950). Determination of the Mechanism of γ-Lactone Hydrolysis by a Mass Spectrometric Method. Journal of the American Chemical Society, 72(8), 3692-3695.
- Obydennov, D. L., & Kutyashev, I. B. (2021). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity.
- ResearchGate. (n.d.). Mass spectrum of 2(5H)-Furanone with retention time (RT)= 3.831.
- El-Bordany, E. A., & Hashem, A. I. (2018). The Chemistry of 2(5H)-Furanones.
- Granvogl, M., & Schieberle, P. (2006). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Journal of agricultural and food chemistry, 54(16), 5933–5938.
- Nguyen, H. D., & Kodadek, T. (2019). Butenolide Synthesis from Functionalized Cyclopropenones.
- Palai, Y. N., Fukuoka, A., & Shrotri, A. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv.
- Feringa, B. L., & de Lange, B. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(17), 10502-10566.
-
Wikipedia contributors. (2023, April 20). 5-Hydroxy-2(5H)-furanone. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
Sources
- 1. Research Portal [iro.uiowa.edu]
- 2. Photochemical decarbonylation of unsaturated lactones and carbonates - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 5. Lactone hydrolysis [quimicaorganica.org]
- 6. Mechanism of alkaline hydrolysis of lactones: dipolar aprotic versus protic solvent effects as a diagnostic tool - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. swgdrug.org [swgdrug.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. imreblank.ch [imreblank.ch]
- 13. researchgate.net [researchgate.net]
- 14. colorcon.com [colorcon.com]
- 15. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 16. aijfr.com [aijfr.com]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 18. 2(5H)-Furanone(497-23-4) 1H NMR [m.chemicalbook.com]
Technical Support Center: Optimization of Reaction Conditions for 5-Ethyl-2(5H)-furanone Synthesis
Welcome to the technical support center for the synthesis of 5-Ethyl-2(5H)-furanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this valuable compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to combine technical accuracy with practical, field-proven insights to ensure your success.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 5-Ethyl-2(5H)-furanone, providing concise answers and foundational knowledge.
Q1: What are the most common synthetic routes to 5-Ethyl-2(5H)-furanone?
A1: 5-Ethyl-2(5H)-furanone, a butenolide, can be synthesized through several pathways. The choice of route often depends on the availability of starting materials and desired scale. Common strategies include:
-
Lactonization of 4-hydroxy-2-hexenoic acid: This is a direct method involving the cyclization of the corresponding hydroxy acid.
-
Oxidation of 2-ethylfuran: This involves the selective oxidation of the furan ring to the furanone.
-
Wittig-type reactions: These reactions are effective for creating the α,β-unsaturated system of the furanone ring from a suitable carbonyl precursor.[1][2][3]
-
From Ethyl Levulinate: While less direct, pathways involving the catalytic transformation of ethyl levulinate, a bio-based platform chemical, are being explored, though these often lead to γ-valerolactone (GVL) through hydrogenation.[4] Achieving the unsaturated 5-Ethyl-2(5H)-furanone would require a subsequent dehydrogenation step.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in furanone synthesis can stem from several factors.[4] Key areas to investigate include:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and catalyst loading are critical parameters that require careful optimization.
-
Side Reactions: The formation of undesired byproducts can significantly consume starting materials and reduce the yield of the target molecule.
-
Purification Losses: The physical properties of 5-Ethyl-2(5H)-furanone can make purification challenging, leading to product loss during workup and chromatography.
-
Reagent Quality: The purity of starting materials and reagents is paramount for a successful reaction.
Q3: What are the key differences between the synthesis of 2(3H)-furanones and 2(5H)-furanones?
A3: The primary difference lies in the position of the double bond within the furanone ring. 2(5H)-furanones, like 5-Ethyl-2(5H)-furanone, have the double bond in conjugation with the carbonyl group, making them the thermodynamically more stable isomer. Syntheses targeting the less stable 2(3H)-isomer often face challenges with isomerization to the 2(5H)-form, especially under acidic or basic conditions.
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed, question-and-answer-style guide to troubleshoot specific problems encountered during the synthesis of 5-Ethyl-2(5H)-furanone.
Problem Area 1: Reaction Initiation and Progression
Q1: My reaction is not proceeding to completion, and I observe a significant amount of unreacted starting material. What should I do?
A1: Incomplete conversion is a common hurdle. Here’s a systematic approach to troubleshoot this issue:
-
Catalyst Activity:
-
Diagnosis: The catalyst may be deactivated or used in insufficient quantity. For heterogeneous catalysts, ensure proper activation and surface area. For homogeneous catalysts, verify its purity and concentration.
-
Solution:
-
Increase the catalyst loading incrementally (e.g., in 5 mol% increments) to find the optimal concentration.
-
For solid catalysts, consider a pre-activation step (e.g., heating under vacuum).
-
If using a literature procedure, ensure the catalyst specifications match those reported.
-
-
-
Reaction Temperature:
-
Diagnosis: The reaction may require a higher activation energy than provided by the current temperature.
-
Solution: Gradually increase the reaction temperature in 10-20°C increments while monitoring the reaction progress by TLC or GC/LC-MS. Be cautious, as excessive heat can lead to decomposition or side product formation.
-
-
Solvent Choice:
-
Diagnosis: The solvent may not be suitable for the reaction, affecting solubility of reactants or catalyst, or it may not be of sufficient purity (e.g., containing water).
-
Solution:
-
Ensure the use of anhydrous solvents if the reaction is moisture-sensitive.
-
Experiment with different solvents of varying polarity that are compatible with your reaction chemistry.
-
-
Problem Area 2: Product Selectivity and Side Reactions
Q2: I am observing the formation of significant side products. How can I improve the selectivity towards 5-Ethyl-2(5H)-furanone?
A2: Minimizing side reactions is crucial for maximizing yield and simplifying purification.
-
Identifying the Side Products:
-
Action: Isolate and characterize the major side products using techniques like NMR, MS, and IR spectroscopy. Understanding their structure is key to deducing their formation mechanism.
-
-
Common Side Reactions and Mitigation Strategies:
| Potential Side Reaction | Plausible Cause | Recommended Action |
| Polymerization | High reaction temperature or concentration; presence of strong acids or bases. | Lower the reaction temperature. Reduce the concentration of reactants. Use a milder catalyst or buffer the reaction mixture. |
| Over-oxidation/Decomposition | Harsh oxidizing agents or prolonged reaction times. | Use a milder oxidant. Carefully monitor the reaction and quench it once the starting material is consumed. |
| Isomerization to other furanone structures | Acidic or basic conditions during reaction or workup. | Maintain a neutral pH throughout the process. Use a buffered workup procedure. |
| Formation of open-chain products | Hydrolysis of the lactone ring. | Ensure anhydrous reaction conditions and avoid aqueous workups if the product is sensitive. |
Problem Area 3: Product Isolation and Purification
Q3: I am experiencing significant product loss during the purification step. How can I improve my recovery?
A3: Purification can be a major bottleneck. Here are some strategies to enhance recovery:
-
Extraction:
-
Issue: 5-Ethyl-2(5H)-furanone may have some water solubility, leading to losses during aqueous workups.
-
Solution:
-
Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product.
-
Increase the number of extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
-
Chromatography:
-
Issue: The product may be sensitive to silica gel, leading to decomposition on the column.
-
Solution:
-
Deactivate the silica gel by treating it with a small amount of a weak base (e.g., triethylamine in the eluent).
-
Consider using a different stationary phase, such as alumina or a bonded-phase silica.
-
Employ flash chromatography for faster separation to minimize contact time with the stationary phase.
-
-
-
Distillation:
-
Issue: The product may be thermally labile and decompose at high temperatures.
-
Solution: Use vacuum distillation to lower the boiling point of the product and minimize thermal stress.
-
III. Experimental Workflow and Visualization
To provide a clearer understanding of a potential synthetic approach, a generalized experimental workflow for a Wittig-type synthesis is outlined below.
Generalized Protocol: Wittig-Type Synthesis of 5-Ethyl-2(5H)-furanone
This protocol is a general guideline and will require optimization for specific substrates and reaction scales.
Step 1: Preparation of the Phosphonium Ylide
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine and a suitable solvent (e.g., anhydrous THF).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the appropriate alkyl halide (e.g., an α-halo ester) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the formation of the phosphonium salt is complete (monitor by TLC or ³¹P NMR).
-
Cool the suspension to -78°C (dry ice/acetone bath).
-
Add a strong base (e.g., n-butyllithium or sodium hexamethyldisilazide) dropwise to generate the ylide. The solution will typically change color upon ylide formation.
Step 2: Wittig Reaction
-
To the cold ylide solution, add a solution of the carbonyl precursor (e.g., a protected α-hydroxy-propanal) in the same anhydrous solvent dropwise.
-
Allow the reaction to stir at low temperature for a specified time, then slowly warm to room temperature. Monitor the reaction progress by TLC or GC/LC-MS.
Step 3: Workup and Purification
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Synthetic Pathway
The following diagram illustrates a conceptual workflow for the synthesis of 5-Ethyl-2(5H)-furanone.
Caption: Conceptual workflow for the synthesis of 5-Ethyl-2(5H)-furanone.
IV. Data Summary
| Synthetic Approach | Typical Yield Range | Key Advantages | Common Challenges |
| Lactonization of Hydroxy Acid | 60-80% | Direct, often high yielding. | Precursor synthesis can be multi-step. |
| Oxidation of 2-ethylfuran | 40-70% | Potentially fewer steps. | Selectivity can be an issue; over-oxidation. |
| Wittig-type Reactions | 50-85% | Versatile, good for creating the double bond. | Stereoselectivity can be a concern; removal of phosphine oxide byproduct.[5][6] |
| Catalytic Dehydrogenation of Ethyl Levulinate Derivative | Variable | Utilizes a renewable feedstock. | Requires a dehydrogenation step which can be challenging and may require specific catalysts. |
V. Conclusion
The successful synthesis of 5-Ethyl-2(5H)-furanone hinges on a careful selection of the synthetic route and meticulous optimization of reaction conditions. This guide provides a framework for addressing common challenges, from reaction setup to product purification. By systematically troubleshooting issues related to yield, selectivity, and purification, researchers can significantly improve the efficiency and reproducibility of their synthetic efforts. For further in-depth understanding of specific reaction mechanisms, consulting the cited references is highly recommended.
VI. References
-
PubChem Compound Summary for CID 16997, 5-ethyl-2(5H)-furanone. National Center for Biotechnology Information. (2024). Retrieved from [Link]
-
Sustainable production of γ-valerolactone and δ-valerolactone through the coupling of hydrogenation and dehydrogenation. Sustainable Energy & Fuels. (n.d.). Retrieved from [Link]
-
Reaction Pathways of Gamma-Valerolactone Hydroconversion over Co/SiO2 Catalyst. Molecules. (2023). Retrieved from [Link]
-
Wittig Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. (2018). Retrieved from [Link]
-
Wittig Reaction. Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Wittig reaction. Wikipedia. (n.d.). Retrieved from [Link]
-
20.4b The Wittig reaction. Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from [Link]
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sustainable production of γ-valerolactone and δ-valerolactone through the coupling of hydrogenation and dehydrogenation - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Purification of Synthetic 5-Ethyl-2(5H)-furanone
Welcome to the technical support center for the purification of synthetic 5-Ethyl-2(5H)-furanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our goal is to provide you with the expertise and practical insights needed to achieve high purity of your target molecule.
Introduction: The Challenge of Purity
5-Ethyl-2(5H)-furanone, a valuable building block in organic synthesis, often requires rigorous purification to remove byproducts and unreacted starting materials. The nature and quantity of these impurities are highly dependent on the synthetic route employed. Common pathways, such as the lactonization of 4-ketohexanoic acid or the oxidation of 2-ethylfuran, can generate a range of structurally similar compounds that may be challenging to separate. This guide will walk you through the identification of potential impurities and provide robust protocols for their removal.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude 5-Ethyl-2(5H)-furanone?
A1: The impurity profile of your crude product is intrinsically linked to your synthetic method. However, based on common synthetic routes, you can anticipate the following classes of impurities:
-
Unreacted Starting Materials: Depending on the reaction's conversion rate, you may have residual starting materials such as 4-oxohexanoic acid or 2-ethylfuran.
-
Isomeric Byproducts: In some syntheses, particularly those involving the oxidation of furfural derivatives, isomerization can occur, leading to the formation of the less thermodynamically stable 2(3H)-furanone isomer.[1]
-
Over-oxidation Products: If your synthesis involves an oxidation step, over-oxidation can lead to the formation of various carboxylic acids, such as succinic acid or maleic acid, especially in reactions starting from furfural.[2][3]
-
Solvent and Reagent Residues: Residual solvents from the reaction or workup (e.g., ethyl acetate, hexane, dichloromethane) and leftover reagents are common impurities.
-
Byproducts from Side Reactions: Depending on the specific precursors and conditions, other side reactions can occur. For instance, in the synthesis of a related furanone, a 5-alkoxy byproduct was observed which could be hydrolyzed back to the desired product.[4]
Q2: My initial purification by flash chromatography is not giving me the desired purity. What can I do?
A2: Flash chromatography is a powerful technique, but its effectiveness depends on the proper selection of stationary and mobile phases. If you are struggling with co-eluting impurities, consider the following troubleshooting steps:
-
Optimize Your Solvent System: A common eluent system for furanone purification is a gradient of ethyl acetate in hexanes.[5] If this is not providing adequate separation, try incorporating a more polar solvent like methanol in small percentages or a less polar co-solvent like dichloromethane. A shallow gradient can also significantly improve the resolution of closely eluting spots.
-
Consider a Different Stationary Phase: While silica gel is the most common choice, other stationary phases like alumina (basic or neutral) or reversed-phase silica (C18) could offer different selectivity for your specific impurities.[6]
-
Sample Loading: Overloading the column is a frequent cause of poor separation. Ensure you are not exceeding the column's capacity. A good rule of thumb is to use a sample-to-silica ratio of 1:50 to 1:100 for difficult separations.
Q3: I see a persistent shoulder on my main peak in the GC-MS analysis. What could it be?
A3: A persistent shoulder often indicates the presence of a structurally similar impurity, such as an isomer. In the case of 5-Ethyl-2(5H)-furanone, this could potentially be a double bond isomer or a stereoisomer if a chiral center is present and your synthesis is not stereospecific. To confirm the identity of the shoulder peak, consider the following:
-
High-Resolution Mass Spectrometry (HRMS): This can help determine if the shoulder peak has the same elemental composition as your target compound.
-
NMR Spectroscopy: A high-field 1H NMR spectrum of the partially purified mixture might reveal distinct signals for the impurity, allowing for its structural elucidation.
-
Alternative Chromatographic Techniques: Chiral HPLC can be employed to separate enantiomers if your impurity is a stereoisomer.[5]
Q4: After purification, my product is a clear oil, but it develops a yellow or brownish tint over time. What is causing this degradation?
A4: Furanones can be susceptible to degradation, especially in the presence of air, light, or residual acid/base from the purification process. The discoloration is likely due to oligomerization or polymerization. To mitigate this:
-
Ensure Complete Removal of Acids/Bases: After chromatographic purification, ensure all acidic or basic modifiers are removed by washing with a neutral aqueous solution (e.g., saturated sodium bicarbonate if an acid was used, followed by brine) and thoroughly drying the organic phase.
-
Storage Conditions: Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C is recommended) and protected from light.[7]
-
Use of Antioxidants: For long-term storage, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be beneficial.
Purification Workflow Diagram
Caption: A general workflow for the purification of 5-Ethyl-2(5H)-furanone.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of your 5-Ethyl-2(5H)-furanone sample and identifying potential volatile impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent).
Procedure:
-
Sample Preparation: Prepare a dilute solution of your sample (approximately 1 mg/mL) in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 240°C at a rate of 10°C/min.
-
Hold at 240°C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
-
Data Analysis: Identify the peak corresponding to 5-Ethyl-2(5H)-furanone (molecular weight: 112.13 g/mol ).[8] Analyze other peaks by comparing their mass spectra with a library (e.g., NIST) to tentatively identify impurities. Calculate the relative purity by peak area percentage.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes a standard method for purifying crude 5-Ethyl-2(5H)-furanone.
Materials:
-
Silica gel (60 Å, 230-400 mesh).
-
Hexane and Ethyl Acetate (HPLC grade).
-
Glass column and other standard chromatography equipment.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254).
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the column.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
Elution:
-
Start with 100% hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be:
-
100% Hexane (2 column volumes)
-
2-10% Ethyl Acetate in Hexane (gradient over 10 column volumes)
-
10-20% Ethyl Acetate in Hexane (gradient over 5 column volumes)
-
-
The optimal gradient should be determined beforehand using TLC analysis.
-
-
Fraction Collection: Collect fractions and monitor the elution of your product by TLC. Visualize the spots under UV light (254 nm) and/or by staining with a potassium permanganate solution.
-
Product Isolation: Combine the pure fractions (as determined by TLC or GC-MS analysis of individual fractions) and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data Summary for Purity Analysis Techniques
| Technique | Typical Application | Information Obtained | Potential Issues |
| GC-MS | Purity assessment, impurity identification | Retention time, mass spectrum, relative abundance | Not suitable for non-volatile impurities, thermal degradation of some compounds |
| HPLC | Purity assessment, preparative purification | Retention time, peak area, separation of non-volatile compounds | Co-elution of impurities with similar polarity |
| ¹H NMR | Structural confirmation, purity estimation (with internal standard) | Chemical shifts, integration, coupling constants | Overlapping signals can complicate analysis |
| ¹³C NMR | Structural confirmation | Chemical shifts of carbon atoms | Lower sensitivity than ¹H NMR |
Logical Relationships in Troubleshooting
Caption: A troubleshooting decision tree for common purification issues.
References
-
PubChem. (n.d.). 5-ethyl-2(5H)-furanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Dutta, S., et al. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). 2(5H)-Furanone, 5-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]
- Galkin, M. V., & Samec, J. S. (2016). 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. Chemical Reviews, 116(15), 8028–8064.
-
SIELC Technologies. (n.d.). Separation of 2(5H)-Furanone on Newcrom R1 HPLC column. Retrieved from [Link]
- Fay, L. B., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(10), 4057–4064.
- Google Patents. (n.d.). Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
- Hyde, A. M., & Buchwald, S. L. (2009). Synthesis of 5,5-Disubstituted Butenolides Based on a Pd-Catalyzed γ-Arylation Strategy. Organic Letters, 11(12), 2663–2666.
-
Kawasumi, M., & Iwabuchi, Y. (n.d.). Concise Entry to Chiral 5-(4-Hydroxybutyl)-2(5H)-furanone via HTIB-Mediated Novel Oxidative Fragmentation. Retrieved from [Link]
- Vakhitova, Y. R., et al. (2020). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 25(21), 5036.
- Google Patents. (n.d.). 2(5h)-furanone compounds.
- Costas, M., et al. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes. Journal of the American Chemical Society, 144(42), 19575–19586.
- Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, CAS Registry Number 698-10-2. Food and Chemical Toxicology, 183 Suppl 1, 114221.
-
Gassama, A., et al. (2019). Scheme 1 Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel biotechnological glucosylation of high-impact aroma chemicals, 3(2H)- and 2(5H)-furanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-ethyl-2(5H)-furanone | C6H8O2 | CID 16997 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 5-Ethyl-2(5H)-furanone for Pilot Studies
Welcome to the technical support center for the scalable synthesis of 5-Ethyl-2(5H)-furanone. This guide is designed for researchers, scientists, and drug development professionals engaged in pilot-scale production. Here, we provide not just protocols, but the underlying scientific reasoning and troubleshooting guidance to ensure a successful and scalable synthesis campaign. Our approach is grounded in robust, field-tested methodologies, emphasizing safety, efficiency, and reproducibility.
Introduction: A Strategic Approach to 5-Ethyl-2(5H)-furanone Synthesis
5-Ethyl-2(5H)-furanone is a valuable building block in medicinal chemistry and materials science. Its scalable synthesis, however, presents unique challenges that require careful consideration of reaction conditions, catalyst selection, and purification strategies. The synthetic route outlined in this guide has been designed for pilot-scale operations, prioritizing commercially available starting materials, robust catalytic systems, and straightforward workup procedures.
Our proposed three-step synthesis begins with the readily available keto-ester, ethyl 4-oxohexanoate. This is first reduced to the corresponding hydroxy-ester, which then undergoes intramolecular cyclization to form the saturated lactone, 5-ethyl-dihydrofuran-2(5H)-one (also known as γ-hexalactone). The final and most critical step is the dehydrogenation of this saturated lactone to introduce the α,β-unsaturation, yielding the target molecule, 5-Ethyl-2(5H)-furanone.
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of 5-Ethyl-2(5H)-furanone.
Step 1: Catalytic Reduction of Ethyl 4-oxohexanoate
The initial step involves the selective reduction of the ketone functionality in ethyl 4-oxohexanoate to the corresponding secondary alcohol, ethyl 4-hydroxyhexanoate. For pilot-scale operations, catalytic hydrogenation is the preferred method due to its high efficiency, atom economy, and the relative ease of catalyst removal.
Experimental Protocol
-
Reactor Preparation: Ensure the pilot-plant reactor is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor:
-
Charge the reactor with ethyl 4-oxohexanoate (1.0 eq).
-
Add a suitable solvent, such as ethanol or methanol, to achieve a substrate concentration of 10-20% (w/v).
-
Carefully add a heterogeneous hydrogenation catalyst. A 5% Ruthenium-on-carbon (Ru/C) or Raney Nickel catalyst is recommended, typically at a loading of 1-5 mol% relative to the substrate.
-
-
Hydrogenation:
-
Seal the reactor and perform several nitrogen/hydrogen purge cycles to ensure an inert atmosphere.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 5-20 bar).
-
Begin agitation and heat the reaction mixture to the target temperature (usually 50-80 °C).
-
Monitor the reaction progress by in-process controls (e.g., GC or HPLC) to track the disappearance of the starting material.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a bed of celite to remove the catalyst. Wash the filter cake with the reaction solvent.
-
The resulting filtrate containing ethyl 4-hydroxyhexanoate can be used directly in the next step, or the solvent can be removed under reduced pressure if a higher concentration is desired.
-
Troubleshooting and FAQs
Q1: The reduction is sluggish or incomplete. What are the possible causes and solutions?
-
A1: Potential Causes & Solutions:
-
Catalyst Activity: The catalyst may be deactivated. Ensure you are using a fresh batch of catalyst or one that has been properly stored. For Raney Nickel, ensure it has been activated correctly.
-
Hydrogen Pressure: The hydrogen pressure may be too low. Gradually increase the pressure within the safe operating limits of your reactor.
-
Temperature: The reaction temperature might be insufficient. Cautiously increase the temperature in 5-10 °C increments.
-
Agitation: Inadequate mixing can lead to poor contact between the reactants, catalyst, and hydrogen. Ensure the agitation speed is sufficient to maintain a uniform slurry.
-
Catalyst Poisoning: The starting material or solvent may contain impurities (e.g., sulfur compounds) that can poison the catalyst. Consider purifying the starting materials if this is suspected.
-
Q2: I'm observing the formation of byproducts. What are they and how can I minimize them?
-
A2: Common Byproducts & Mitigation:
-
Over-reduction of the Ester: While less common with Ru/C, more aggressive catalysts or harsh conditions could lead to the reduction of the ethyl ester to the corresponding diol. If this is observed, reduce the temperature, pressure, and/or catalyst loading.
-
Solvent-Related Impurities: If using ethanol as a solvent, transesterification is a possibility, though generally not a major issue. Using methanol can also be an option.
-
| Parameter | Recommended Range | Notes |
| Catalyst | 5% Ru/C or Raney Nickel | Ru/C is often more selective and robust. |
| Catalyst Loading | 1-5 mol% | Higher loading may increase reaction rate but also cost. |
| Solvent | Ethanol, Methanol | Ensure anhydrous conditions for best results. |
| Hydrogen Pressure | 5-20 bar | Higher pressure generally favors faster reaction. |
| Temperature | 50-80 °C | Higher temperatures can lead to side reactions. |
| Reaction Time | 4-12 hours | Monitor by IPC for completion. |
Step 2: Acid-Catalyzed Lactonization
In this step, the ethyl 4-hydroxyhexanoate is cyclized to form the saturated γ-lactone, 5-ethyl-dihydrofuran-2(5H)-one. This is an intramolecular esterification (lactonization) that is typically promoted by an acid catalyst and heat, driving off ethanol.
Experimental Protocol
-
Reactor Setup: The filtrate from Step 1 can be used directly. If starting from isolated ethyl 4-hydroxyhexanoate, dissolve it in a high-boiling, non-reactive solvent like toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid (0.1-1 mol%).
-
Reaction and Distillation:
-
Heat the mixture to reflux. A Dean-Stark apparatus can be used to azeotropically remove the ethanol byproduct, driving the equilibrium towards the lactone product.
-
Monitor the reaction progress by GC or HPLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude γ-hexalactone can be purified by vacuum distillation.
-
Troubleshooting and FAQs
Q1: The lactonization is not going to completion. How can I improve the yield?
-
A1: Driving the Equilibrium:
-
Efficient Ethanol Removal: Ensure your distillation setup is efficient at removing the ethanol byproduct. A well-functioning Dean-Stark trap is crucial.
-
Catalyst Amount: A slight increase in the acid catalyst concentration may be beneficial, but excessive acid can lead to side reactions.
-
Reaction Time: These reactions can sometimes be slow. Ensure you are allowing sufficient time for completion.
-
Q2: I am observing charring or dark coloration of my reaction mixture.
-
A2: Potential for Degradation:
-
Excessive Heat: High temperatures in the presence of a strong acid can cause decomposition. Ensure the reaction temperature is not unnecessarily high.
-
Catalyst Concentration: Too much acid catalyst can promote side reactions and decomposition. Use the minimum effective amount. Consider a milder acid catalyst if charring is persistent.
-
Q3: What are the common impurities after this step?
-
A3: Potential Impurities:
-
Unreacted Starting Material: Incomplete reaction will leave residual ethyl 4-hydroxyhexanoate.
-
Polymerization Products: Under harsh acidic conditions, intermolecular esterification can lead to oligomers or polymers. This can be minimized by maintaining a moderate temperature and catalyst concentration.
-
Step 3: Catalytic Dehydrogenation of γ-Hexalactone
This is the final and often most challenging step, where the α,β-double bond is introduced into the lactone ring. Catalytic dehydrogenation is a scalable and "green" approach, avoiding the use of stoichiometric and often toxic reagents.
Experimental Protocol
-
Reactor Preparation: Use a reactor suitable for higher temperatures, equipped with good agitation and a system for gas inlet and outlet. Purge thoroughly with an inert gas.
-
Charging the Reactor:
-
Charge the reactor with the purified γ-hexalactone from Step 2.
-
Add a dehydrogenation catalyst. A supported noble metal catalyst such as 5% Palladium on carbon (Pd/C) or a copper-based catalyst is a good starting point. Catalyst loading is typically in the range of 2-10 mol%.
-
-
Dehydrogenation Reaction:
-
Heat the mixture under a slow stream of inert gas (e.g., nitrogen) to the desired temperature (often in the range of 150-250 °C).
-
The reaction can be performed in the vapor or liquid phase. For pilot scale, a liquid phase reaction is often more manageable.
-
Monitor the reaction by GC, looking for the formation of 5-Ethyl-2(5H)-furanone and the disappearance of γ-hexalactone.
-
-
Work-up and Purification:
-
Cool the reaction mixture to a safe temperature.
-
Filter to remove the catalyst.
-
The crude product can be purified by fractional vacuum distillation.
-
Troubleshooting and FAQs
Q1: The dehydrogenation reaction is giving a low yield of the desired product.
-
A1: Optimizing Dehydrogenation:
-
Catalyst Selection: The choice of catalyst is critical. Experiment with different supported catalysts (e.g., Pd/Al₂O₃, Cu/SiO₂) and different metal loadings.
-
Temperature: Dehydrogenation is an endothermic process and requires elevated temperatures. However, excessively high temperatures can lead to decomposition. A careful optimization of the reaction temperature is necessary.[1]
-
Contact Time: The residence time of the substrate with the catalyst is important. Adjust the agitation speed and reaction time to find the optimal balance.
-
Hydrogen Removal: The reaction produces hydrogen gas. In a closed system, the buildup of hydrogen can inhibit the forward reaction. Performing the reaction under a slow flow of inert gas can help to drive the equilibrium.
-
Q2: I am observing the formation of ring-opened or other degradation products.
-
A2: Minimizing Side Reactions:
-
Decarbonylation/Decarboxylation: At high temperatures, lactones can undergo decarbonylation or decarboxylation. Using a more selective catalyst and the lowest effective temperature can mitigate this.
-
Catalyst Deactivation: The catalyst can be deactivated by coking at high temperatures. Using a more robust catalyst support or co-feeding a small amount of a regenerating agent (if applicable to the chosen catalyst system) might be necessary.
-
Q3: How can I effectively purify the final product?
-
A3: Purification Strategy:
-
Fractional Vacuum Distillation: Due to the relatively high boiling point of the product and potential for thermal degradation, fractional distillation under reduced pressure is the most suitable method for purification at a pilot scale. Ensure your vacuum system and column are efficient to achieve good separation from unreacted starting material and any high-boiling byproducts.
-
| Parameter | Recommended Range | Notes |
| Catalyst | 5% Pd/C, Copper-based catalysts | Catalyst choice is crucial and may require screening. |
| Catalyst Loading | 2-10 mol% | Higher loading may be needed for this challenging step. |
| Temperature | 150-250 °C | Requires careful optimization to balance reactivity and stability. |
| Atmosphere | Inert gas flow (e.g., N₂) | To remove H₂ and drive the reaction forward. |
| Reaction Time | 6-24 hours | Monitor by IPC. |
Safety Considerations for Pilot-Scale Synthesis
Scaling up chemical reactions introduces new safety challenges that must be rigorously addressed.[2][3]
-
Hydrogen Handling: The use of hydrogen gas under pressure in Step 1 poses a significant fire and explosion risk. Ensure the pilot plant is equipped with appropriate ventilation, gas detection systems, and that all equipment is properly grounded. Personnel should be trained in the safe handling of flammable gases.
-
High-Temperature Operations: The high temperatures required for the dehydrogenation step (Step 3) require careful monitoring and control to prevent runaway reactions and thermal decomposition. Ensure the reactor has a reliable cooling system and over-pressure protection.
-
Catalyst Handling: Some hydrogenation and dehydrogenation catalysts can be pyrophoric, especially after use. Handle spent catalysts under an inert atmosphere or wet with a suitable solvent to prevent ignition upon contact with air.
-
Chemical Hazards: Be familiar with the Safety Data Sheets (SDS) for all chemicals used. Ethyl 4-oxohexanoate and the final product may have specific handling requirements.[4] Always use appropriate personal protective equipment (PPE).
References
-
American Chemical Society. Safety considerations for scaling up from lab to pilot plant. 2024. Available from: [Link]
-
MOLBASE. Ethyl 4-oxohexanoate|3249-33-0. Available from: [Link]
- Badea, I., et al. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules. 2019;24(23):4349.
- Maiti, R., et al. A direct route to six and seven membered lactones via γ-C(sp3)–H activation: a simple protocol to build molecular complexity. Chemical Science. 2020;11(35):9489-9495.
- Chen, H., et al. One-Step Synthesis of β-Alkylidene-γ-Lactones via Ligand-Enabled β,γ-Dehydrogenation of Aliphatic Acids.
-
Stanford Environmental Health & Safety. Scale Up Safety. 2023. Available from: [Link]
-
Organic Chemistry Portal. Lactone synthesis. Available from: [Link]
-
Zeton Inc. Special Design Considerations for Pilot Plants: Delivering Scalable Solutions. Available from: [Link]
-
ScenTree. Gamma-hexalactone (CAS N° 695-06-7). Available from: [Link]
- Shainurova, A. M., et al. Oxathiamacrocycles Possessing 2(5H)-furanone Fragments as [2+2] Macrocyclization Products: Synthesis and Structure. Chimica Techno Acta. 2025;12(3).
- Orita, A., et al. Straightforward Synthesis of 2(5H)-Furanones as Promising Cross-Coupling Partners. Molbank. 2016;2016(3):M908.
- Mohd, N. S., et al. Managing Process Hazards in Lab-Scale Pilot Plant for Safe Operation. Journal of Applied Sciences. 2012;12:161-167.
-
Sinofi Ingredients. Buy Bulk - Gamma-Hexalactone | Wholesale Supplier. Available from: [Link]
- Jastrzębska, I., et al. Synthesis of gamma- and delta-lactones from 1alpha-hydroxy-5,6-trans-vitamin D3 by ring-closing metathesis route and their reduction with metal hydrides. Steroids. 2007;72(6-7):552-8.
- Gallant, S. R., et al. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Industrial & Engineering Chemistry Research. 2025;64(33):15945-15957.
- Ciafardini, M., et al. 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. Molecules. 2025;30(16):5432.
-
The Good Scents Company. gamma-hexalactone, 695-06-7. Available from: [Link]
-
NIST. 2(5H)-Furanone, 5-ethyl-. In: NIST Chemistry WebBook. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16997, 5-ethyl-2(5H)-furanone. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12756, gamma-Hexalactone. Available from: [Link]
- Organic Syntheses. 3-Methyl-2(5H)-furanone. Organic Syntheses. 1990;68:162.
- Seo, J.-H., et al. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Journal of Bioscience and Bioengineering. 2005;100(3):323-326.
- Vardon, D. R., et al. Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. ChemRxiv. 2018.
-
Wikipedia. 5-Hydroxy-2(5H)-furanone. Available from: [Link]
-
The Computational Catalysis and Interface Chemistry Group. Catalytic dehydrogenation. Available from: [Link]
-
The Good Scents Company. 5,5-dimethyl-2(5H)-furanone, 20019-64-1. Available from: [Link]
-
ResearchGate. Synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12271528, Ethyl 4-oxohexanoate. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14112560, Ethyl 4-hydroxyhexanoate. Available from: [Link]
- Loza, V. V., et al. Synthesis of (5S)-5-Methylfuran-2(5H)-one and Its Dihydro Derivative. Russian Journal of Organic Chemistry. 2008;44(12):1804-1806.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 66321475, Ethyl 4-hydroxy-4-phenylhexanoate. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 66323621, Ethyl 4-hydroxy-4-(4-hydroxyphenyl)hexanoate. Available from: [Link]
Sources
Technical Support Center: Interpreting Complex Mass Spectra of 5-Ethyl-2(5H)-furanone Derivatives
Welcome to the technical support center for the mass spectrometric analysis of 5-Ethyl-2(5H)-furanone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the mass spectra of this important class of unsaturated lactones. Here, we synthesize technical principles with field-proven insights to help you navigate complex fragmentation patterns, select appropriate analytical methodologies, and troubleshoot ambiguous results.
Fundamentals: The Mass Spectrometric Behavior of the Furanone Core
5-Ethyl-2(5H)-furanone (C₆H₈O₂, MW: 112.13 g/mol ) is a volatile organic compound with a core butenolide structure.[1][2] Its mass spectrum is highly dependent on the ionization technique employed. Understanding the fundamental fragmentation pathways, particularly under Electron Ionization (EI), is crucial for structural elucidation.
Under standard 70 eV EI conditions, the molecular ion (M•+) is formed, which is often unstable and undergoes a series of characteristic fragmentation reactions.[3][4] The primary fragmentation involves the loss of the ethyl group and subsequent rearrangements of the furanone ring.
Key Fragmentation Pathways under Electron Ionization (EI-MS)
The EI mass spectrum of the parent compound, 2(5H)-furanone, shows characteristic fragments that are foundational for interpreting substituted derivatives.[5] For 5-Ethyl-2(5H)-furanone, the fragmentation is initiated by the formation of the molecular ion at m/z 112. Subsequent fragmentation steps are predictable and provide a structural fingerprint.
A generalized fragmentation scheme is as follows:
-
α-Cleavage: The most favorable initial fragmentation is the cleavage of the C-C bond adjacent to the chiral center (C5), leading to the loss of the ethyl radical (•C₂H₅). This generates a stable acylium ion.
-
Decarbonylation: Subsequent loss of carbon monoxide (CO) from fragment ions is a common pathway for cyclic esters and ketones.
-
Ring Opening & Rearrangement: The furanone ring can open, followed by rearrangements to yield other characteristic ions.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My EI spectrum for 5-Ethyl-2(5H)-furanone shows a very weak or absent molecular ion peak (m/z 112). Is this normal?
Answer: Yes, this is a common observation for many small organic molecules, including lactones, under hard ionization techniques like standard 70 eV Electron Ionization (EI).[3][6]
-
Causality: The 70 eV energy imparted to the molecule is significantly higher than its ionization energy (~10 eV).[3] This excess energy makes the resulting molecular ion (M•+) energetically unstable, causing it to fragment rapidly—often within the ion source itself.[3][4] For furanones, the facile loss of the ethyl substituent via α-cleavage is a very fast process that depopulates the molecular ion. The resulting fragment at m/z 83 is often the most abundant (base peak) in the spectrum.
-
Troubleshooting & Solutions:
-
Use a "Softer" Ionization Technique: If confirming the molecular weight is your primary goal, switch to a soft ionization method.[6]
-
Chemical Ionization (CI): This technique uses a reagent gas (like methane or ammonia) to produce protonated molecules, [M+H]⁺, with much less fragmentation.[3] You should observe a strong ion at m/z 113.
-
Electrospray Ionization (ESI): If your derivative is sufficiently polar or can be analyzed via flow injection or LC-MS, ESI is an excellent choice. It typically produces protonated molecules [M+H]⁺ or adduct ions (e.g., [M+Na]⁺) with minimal fragmentation.[7][8]
-
-
Lower the EI Energy: If you are restricted to EI, some instruments allow you to lower the electron energy from 70 eV to a lower value (e.g., 15-20 eV). This will reduce fragmentation and increase the relative abundance of the molecular ion, but it will also decrease overall sensitivity and may not match library spectra.
-
Question 2: I'm using ESI in positive ion mode and see multiple strong peaks, such as m/z 113, 135, and 151. What are these?
Answer: You are observing the expected protonated molecule ([M+H]⁺) alongside common adduct ions. This is a hallmark of Electrospray Ionization (ESI), which is highly sensitive to the composition of the mobile phase and sample matrix.[9]
-
Causality: ESI is a soft ionization technique that involves the formation of ions in the gas phase from a solution.[6] Besides protonation, analyte molecules readily form adducts with cations present in the solvent or from glassware.
-
m/z 113 ([M+H]⁺): This is the protonated molecule, where M is your compound with a molecular weight of 112.
-
m/z 135 ([M+Na]⁺): This is the sodium adduct. Sodium is ubiquitous in laboratory environments (glassware, solvents, buffers) and readily forms adducts.[6][9]
-
m/z 151 ([M+K]⁺): This is the potassium adduct, another common contaminant.
-
-
Troubleshooting & Solutions:
-
Confirm the Adducts: The mass difference between your suspected molecular ion and the other peaks should correspond to the mass of common adduct-forming species. Use a table (like the one below) to verify.
-
Control the Mobile Phase: To promote a single ion species (preferably [M+H]⁺), add a small amount of a proton source, like 0.1% formic acid or acetic acid, to your mobile phase. To intentionally form a specific adduct for confirmation, you can add a low concentration of a salt, like sodium acetate.
-
Use High-Purity Solvents: Ensure you are using high-purity, LC-MS grade solvents to minimize alkali metal contamination.
-
| Common Adduct (Positive ESI) | Mass Difference (Da) | Expected m/z for C₆H₈O₂ |
| [M+H]⁺ | +1.0078 | 113.06 |
| [M+NH₄]⁺ | +18.0344 | 130.09 |
| [M+Na]⁺ | +22.9898 | 135.04 |
| [M+K]⁺ | +38.9637 | 151.02 |
| [2M+H]⁺ | +112.13 + 1.0078 | 225.18 |
| [2M+Na]⁺ | +112.13 + 22.9898 | 247.17 |
| Table 1: Common adducts observed in positive mode ESI-MS and their expected m/z values for 5-Ethyl-2(5H)-furanone. |
Question 3: How can I distinguish between isomers, for example, 5-Ethyl-2(5H)-furanone and 3-Ethyl-2(5H)-furanone, using mass spectrometry?
Answer: Distinguishing between positional isomers using mass spectrometry alone can be challenging, as they have the same molecular weight and may produce similar fragments. The key is to combine chromatography with tandem mass spectrometry (MS/MS).
-
Causality: While the EI-MS spectra might show differences in the relative intensities of certain fragments, these can be subtle and instrument-dependent. A more robust method is to use tandem mass spectrometry (MS/MS), where a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 113) is isolated and then fragmented.[10][11] The resulting product ion spectrum is often unique to the isomer. For example, the fragmentation of the ethyl group will be initiated from a different position on the ring, leading to different neutral losses or product ions.
-
Workflow for Isomer Differentiation:
-
Chromatographic Separation: Use Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[12][13] Isomers will often have slightly different retention times due to differences in polarity or boiling point, providing the first line of evidence.
-
Tandem MS (MS/MS):
-
In your MS method, select the molecular ion (or protonated molecule) as the precursor ion for Collision-Induced Dissociation (CID).
-
Acquire the product ion spectra for the peaks eluting at different retention times.
-
Compare the product ion spectra. Even if the same fragments are present, their relative abundances will likely differ significantly, providing a fingerprint for each isomer. Comparing these experimental spectra to those of known analytical standards is the gold standard for confirmation.
-
-
Experimental Protocols
Protocol 1: Standard GC-MS Analysis for Volatile Furanone Derivatives
This protocol is suitable for the analysis of 5-Ethyl-2(5H)-furanone and other volatile derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that separates volatile compounds before detection by the mass spectrometer.[12][14]
1. Sample Preparation:
- Accurately prepare a 10-100 ppm solution of your furanone derivative in a high-volatility solvent (e.g., Dichloromethane or Ethyl Acetate).
- If analyzing a complex matrix, consider sample cleanup using Solid Phase Extraction (SPE) or liquid-liquid extraction to remove non-volatile interferences.[13][15]
2. GC Parameters:
- Injector: Split/Splitless injector, typically run in splitless mode for trace analysis or with a high split ratio (e.g., 50:1) for concentrated samples. Set injector temperature to 250 °C.
- Column: A mid-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness, is a good starting point.
- Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0-1.2 mL/min.
- Oven Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Final hold: 5 minutes at 280 °C.
3. MS Parameters (EI Mode):
- Ion Source: Electron Ionization (EI).
- Source Temperature: 230 °C.
- Electron Energy: 70 eV.
- Mass Range: Scan from m/z 35 to 350.
- Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from saturating the detector.
4. Data Analysis:
- Integrate the chromatographic peak corresponding to your compound.
- Examine the mass spectrum and compare it to a reference library (e.g., NIST) and the expected fragmentation pattern.[16]
Diagram: Typical EI-MS Fragmentation of 5-Ethyl-2(5H)-furanone
Caption: Predicted EI fragmentation pathway for 5-Ethyl-2(5H)-furanone.
Diagram: Troubleshooting Workflow for Ambiguous Spectra
Caption: Logical workflow for troubleshooting complex or ambiguous mass spectra.
References
- Benchchem. (n.d.). A Comparative Guide to Furanone Identification in Food Samples: Cross-Validation of GC-O and GC-MS.
- Gong, Y., et al. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. PubMed.
- Zwiener, G., & Frimmel, F. H. (n.d.). Gas chromatographic-mass spectrometric method for quantification of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone in chlorinated water samples. PubMed.
- Blank, I., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45, 4057-4064.
- Prabhu, P. (n.d.). Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. LCGC International.
- Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
- G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
- Kopp, K. (n.d.). Interpretation of Mass Spectra, Part I: Developing Skills. LCGC International.
- University of Arizona. (n.d.). Interpretation of mass spectra.
- Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong.
- National Institute of Standards and Technology. (n.d.). 2(5H)-Furanone. NIST WebBook.
- Chemistry LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra.
- ResearchGate. (n.d.). Fig. 2. (a) Experimental electron impact mass spectra (EI-MS) of peaks....
- Lucho, A. M. S., et al. (2010). Electrospray ionization mass spectrometric analysis of newly synthesized alpha,beta-unsaturated gamma-lactones fused to sugars. PubMed.
- ResearchGate. (n.d.). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation Analysis of Furano(2'',3'',7,6)-4'-hydroxyflavanone.
- Scribd. (n.d.). Adduits ESI MS.
- ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.
- National Center for Biotechnology Information. (n.d.). 5-ethyl-2(5H)-furanone. PubChem.
- ResearchGate. (n.d.). Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans.
- National Institute of Standards and Technology. (n.d.). 2(5H)-Furanone, 5-ethyl-. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). 2(5H)-Furanone, 5-ethyl-. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). 2(5H)-Furanone, 5-(1-methylethyl)-. NIST WebBook.
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Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 5-Ethyl-2(5H)-furanone Quantification
This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 5-Ethyl-2(5H)-furanone, a compound of interest in various research and development sectors. The principles and experimental designs detailed herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically sound and regulatory-compliant approach.[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and robust analytical method for this analyte.
Introduction: The Significance of 5-Ethyl-2(5H)-furanone and the Imperative of Method Validation
5-Ethyl-2(5H)-furanone (C6H8O2, MW: 112.13 g/mol ) is a lactone that can be found as a natural product or a synthetic intermediate.[7][8] Its accurate quantification is critical in various applications, from flavor and fragrance profiling to its use as a building block in pharmaceutical synthesis. The validation of an analytical method is the process by which it is experimentally established that the procedure is suitable for its intended purpose.[6][9] This process is a cornerstone of quality assurance, ensuring the reliability, reproducibility, and accuracy of analytical data.[10][11]
This guide will focus on the validation of a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, a common and robust technique for the analysis of organic molecules with chromophores. A comparison with Gas Chromatography-Mass Spectrometry (GC-MS) will also be presented to highlight the rationale for method selection.
Choosing the Right Analytical Tool: HPLC-UV vs. GC-MS
The selection of an analytical technique is predicated on the physicochemical properties of the analyte. 5-Ethyl-2(5H)-furanone possesses a conjugated system, making it suitable for UV detection. While it is also amenable to GC analysis due to its volatility, HPLC is often preferred for its versatility in handling a wider range of sample matrices and its non-destructive nature.
| Feature | HPLC-UV | GC-MS | Rationale for 5-Ethyl-2(5H)-furanone |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Both are viable separation techniques. |
| Analyte Suitability | Non-volatile, thermally stable compounds. | Volatile and thermally stable compounds. | 5-Ethyl-2(5H)-furanone is sufficiently volatile for GC, but also highly soluble in common HPLC solvents. |
| Detection | UV-Vis absorbance. | Mass-to-charge ratio. | The furanone ring provides a UV chromophore. MS offers higher specificity and structural information. |
| Sample Preparation | Typically involves dissolution and filtration. | May require derivatization for polar analytes, but likely not for this compound. | HPLC sample preparation is generally simpler. |
| Robustness | Generally considered very robust for routine QC.[12] | Can be robust, but column degradation and inlet contamination can be concerns. | HPLC is often favored in QC environments for its ruggedness. |
For the purposes of this guide, an HPLC-UV method is selected for its robustness, simplicity, and widespread availability in analytical laboratories.
The Workflow of Analytical Method Validation
The validation process is a systematic series of experiments designed to assess the performance of the analytical method. The following diagram illustrates the typical workflow.
Caption: A typical workflow for analytical method validation, from development to routine implementation.
Core Validation Parameters: A Deep Dive
The following sections detail the experimental approach for validating the key performance characteristics of an HPLC-UV method for 5-Ethyl-2(5H)-furanone quantification, in accordance with ICH Q2(R1) guidelines.[2][5][6]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]
Experimental Protocol:
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of 5-Ethyl-2(5H)-furanone.
-
Spiked Sample Analysis: Analyze a spiked sample containing 5-Ethyl-2(5H)-furanone and potential impurities or excipients to demonstrate that the analyte peak is well-resolved from others.
-
Forced Degradation: Subject a solution of 5-Ethyl-2(5H)-furanone to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed sample to ensure the method can separate the intact analyte from its degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.
| Test | Expected Outcome | Acceptance Criteria |
| Blank Injection | No significant peak at the analyte's retention time. | Response should be less than the Limit of Detection (LOD). |
| Spiked Placebo | Analyte peak is resolved from all other peaks. | Resolution > 2.0 between the analyte and the closest eluting peak. |
| Forced Degradation | The method separates the analyte from degradation products. | Peak purity index (from PDA detector) should be > 0.999 for the analyte peak. |
Linearity and Range
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[13][14]
Experimental Protocol:
-
Prepare a stock solution of 5-Ethyl-2(5H)-furanone reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
| Concentration (µg/mL) | Replicate 1 (Peak Area) | Replicate 2 (Peak Area) | Replicate 3 (Peak Area) | Average Peak Area |
| 50 | 248,900 | 251,200 | 250,500 | 250,200 |
| 75 | 374,500 | 376,100 | 375,300 | 375,300 |
| 100 | 501,200 | 499,800 | 500,900 | 500,633 |
| 125 | 625,400 | 627,100 | 626,500 | 626,333 |
| 150 | 752,300 | 749,900 | 751,600 | 751,267 |
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero. A statistical analysis of the intercept is recommended.
-
Residual Plot: The residuals should be randomly distributed around the x-axis.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15][16]
Experimental Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with known concentrations of 5-Ethyl-2(5H)-furanone at a minimum of three levels, covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% (n=3) | 80.0 | 79.5 | 99.4% |
| 100% (n=3) | 100.0 | 100.8 | 100.8% |
| 120% (n=3) | 120.0 | 119.2 | 99.3% |
| Average | 99.8% |
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.[15]
-
The Relative Standard Deviation (RSD) for each level should be ≤ 2.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (coefficient of variation). Precision is evaluated at two levels: repeatability and intermediate precision.[16][17]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst and instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
| Precision Level | Parameter | Result (µg/mL) | RSD (%) |
| Repeatability | Day 1, Analyst 1, Inst 1 (n=6) | Mean: 100.2 | 0.8% |
| Intermediate | Day 2, Analyst 2, Inst 2 (n=6) | Mean: 99.7 | 1.1% |
Acceptance Criteria:
-
Repeatability: RSD ≤ 2.0%
-
Intermediate Precision: RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13][14][18]
Experimental Protocol (Based on the Calibration Curve): LOD and LOQ can be calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve.[19]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where 'σ' can be the standard deviation of the y-intercepts of regression lines.
| Parameter | Calculation | Result |
| Slope (S) | From linearity data | 5000 |
| Std. Dev. of Intercept (σ) | From linearity data | 1500 |
| LOD | 3.3 * (1500 / 5000) | 0.99 µg/mL |
| LOQ | 10 * (1500 / 5000) | 3.0 µg/mL |
Acceptance Criteria:
-
The calculated LOQ should be verified by analyzing a minimum of six samples at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy.[18]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[20][21][22]
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, column temperature, flow rate).
-
Introduce small, deliberate variations to these parameters, one at a time.
-
Analyze a system suitability solution under each condition.
| Parameter | Variation | System Suitability Result | Impact |
| Flow Rate | 0.9 mL/min (-10%) | Passes | No significant impact |
| 1.1 mL/min (+10%) | Passes | No significant impact | |
| Column Temp. | 28°C (-2°C) | Passes | No significant impact |
| 32°C (+2°C) | Passes | No significant impact | |
| Mobile Phase pH | 2.9 (-0.1) | Passes | No significant impact |
| 3.1 (+0.1) | Passes | No significant impact |
Acceptance Criteria:
-
System suitability parameters (e.g., retention time, peak asymmetry, efficiency) must remain within predefined limits for all tested variations.[21]
Interrelation of Validation Parameters
The validation parameters are not independent but are logically interconnected. Accuracy, precision, and linearity are intrinsically linked, and all contribute to the overall reliability of the method.
Caption: The logical relationship between key analytical method validation parameters.
Conclusion
The validation of an analytical method for the quantification of 5-Ethyl-2(5H)-furanone is a systematic process that ensures the generated data is reliable and fit for purpose. By following the principles outlined in this guide, which are based on internationally recognized standards such as ICH Q2(R1), researchers can confidently establish a robust HPLC-UV method. The presented experimental protocols, tables, and acceptance criteria serve as a practical template for this endeavor. A thoroughly validated method is not merely a regulatory requirement; it is a fundamental component of scientific integrity and the foundation of quality in research and development.
References
-
Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. [Link]
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How To Perform Robustness In Analytical Method Validation. PharmaGuru. [Link]
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Robustness Tests. LCGC International. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]
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Quality Guidelines. International Council for Harmonisation. [Link]
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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Robustness in Analytical Methods Outlined. Pharmaceutical Technology. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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[Tests for robustness of biomedical and pharmaceutical analytic methods]. PubMed. [Link]
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Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. LinkedIn. [Link]
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Linearity, LOD, and LOQ for the HPLC/PDA method validation. ResearchGate. [Link]
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What Are LOD and LOQ in HPLC Methods?. Altabrisa Group. [Link]
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Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
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Validation of Analytical Methods. SciSpace. [Link]
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Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
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VALIDATION OF ANALYTICAL METHODS. IKEV. [Link]
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(PDF) Validation of Analytical Methods. ResearchGate. [Link]
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2(5H)-Furanone, 5-ethyl-. NIST WebBook. [Link]
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5-ethyl-2(5H)-furanone. PubChem. [Link]
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A review on analytical method validation and its regulatory perspectives. Journal of Drug Delivery and Therapeutics. [Link]
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A review article on analytical method validation. JETIR. [Link]
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Comparative study of the bioactivity of 5-Ethyl-2(5H)-furanone and its analogs
A Comparative Guide to the Bioactivity of 5-Ethyl-2(5H)-furanone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Furanone Scaffold in Drug Discovery
The 2(5H)-furanone, or butenolide, ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide spectrum of biological activities.[1] These activities include antimicrobial, anti-inflammatory, antioxidant, and antitumor effects.[1] The versatility of the furanone core allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents. This guide focuses on 5-Ethyl-2(5H)-furanone as a foundational structure and provides a comparative analysis of the bioactivities of its more extensively studied analogs, supported by experimental data and detailed methodologies.
Bioactivity Profile of 5-Ethyl-2(5H)-furanone: A Baseline for Comparison
While 5-Ethyl-2(5H)-furanone is a known compound, found in various natural sources like fruits and tobacco, comprehensive public data on its specific bioactivity (e.g., MIC, IC₅₀ values) is limited in peer-reviewed literature.[2] Its structural simplicity makes it an ideal reference point for understanding how various functional group additions to the furanone core modulate biological effects. The subsequent sections will, therefore, compare highly active furanone analogs to the broader class of 2(5H)-furanones, highlighting the structure-activity relationships that have been elucidated through extensive research.
Comparative Bioactivity of Furanone Analogs
The bioactivity of the furanone ring is significantly influenced by the nature and position of its substituents. Research has largely concentrated on modifications that enhance potency and specificity, particularly in antimicrobial and anticancer applications.
Antimicrobial and Quorum Sensing Inhibition Activity
Furanone derivatives have gained significant attention as potential antimicrobial agents, not only for their direct bactericidal or bacteriostatic effects but also for their ability to inhibit quorum sensing (QS).[3][4] QS is a bacterial communication system that regulates virulence factor production and biofilm formation.[5] By disrupting QS, furanones can render pathogenic bacteria less virulent and more susceptible to conventional antibiotics.
A notable class of QS inhibitors are the halogenated furanones , inspired by natural compounds from the marine alga Delisea pulchra.[4] These compounds, particularly brominated furanones, are potent inhibitors of biofilm formation in both Gram-positive and Gram-negative bacteria.[6]
Another promising group includes sulfonyl furanones , often synthesized with chiral auxiliaries like terpenes (l-menthol or l-borneol). These modifications aim to increase antimicrobial potency and selectivity.[1][7]
| Compound/Analog Class | Target Organism(s) | Bioactivity | Quantitative Data (µg/mL) | Reference(s) |
| Unsubstituted 2(5H)-furanone | Aeromonas hydrophila | Biofilm Inhibition | ~200 (17% inhibition) | [4] |
| Chromobacterium violaceum | Quorum Sensing Inhibition | 1000 (MIC) | [8] | |
| Brominated Furanones (e.g., C-30) | Pseudomonas aeruginosa | Biofilm Inhibition | 256-512 (100% inhibition) | [9] |
| Staphylococcus epidermidis | Biofilm Inhibition | N/A (Complete repression reported) | [10] | |
| Sulfonyl Furanones (e.g., F105) | Staphylococcus aureus | Antimicrobial (MIC) | 10 | [10][11] |
| Staphylococcus aureus | Antimicrobial (MBC) | 40 | [10][11] | |
| Bacillus subtilis | Antimicrobial (MIC) | 8-16 | [12] | |
| Terpene-Sulfonyl Furanones (e.g., Compound 26) | Staphylococcus aureus | Antimicrobial (MIC) | 8 | [1][7] |
| Bacillus subtilis | Antimicrobial (MIC) | 8 | [1][7] |
Causality Behind Experimental Choices: The selection of bacterial strains like P. aeruginosa and S. aureus is deliberate; they are clinically relevant pathogens known for their robust biofilm formation and development of antibiotic resistance, making them ideal models for testing anti-biofilm and anti-QS agents. The use of reporter strains like C. violaceum is a standard and effective method to screen for QS inhibition, as the production of its purple pigment, violacein, is directly regulated by QS.
Anticancer Activity
The cytotoxic potential of furanone derivatives against various cancer cell lines is another highly investigated area. Structure-activity relationship (SAR) studies have revealed that substitutions on the furanone ring are critical for potent anticancer activity.
For instance, the introduction of an arylidene group at the 5-position can confer significant cytotoxicity, which is further enhanced by adding electron-withdrawing groups (e.g., nitro, halo) to the aromatic ring.[13][14] Similarly, bis-2(5H)-furanone derivatives have shown promise, with some compounds inducing cell cycle arrest.[15]
| Compound/Analog Class | Cancer Cell Line | Bioactivity | Quantitative Data (µM) | Mechanism of Action | Reference(s) |
| 5-(3-nitrobenzylidene)-2(5H)-furanone | Various | Cytotoxicity | Potent (Specific IC₅₀ not provided) | N/A | [13] |
| Bis-2(5H)-furanone (Compound 4e) | C6 (Glioma) | Cytotoxicity (IC₅₀) | 12.1 | S-phase cell cycle arrest, DNA interaction | [15] |
| (E)-5-(Bromomethylene)furan-2-(5H)-one | PC-3 (Prostate) | Cytotoxicity (IC₅₀) | 0.93 | Apoptosis induction | [16] |
| 3,4-dibromofuran-2(5H)-one | HCT-116 (Colon) | Cytotoxicity (IC₅₀) | 0.4 | Apoptosis induction | [16] |
Causality Behind Experimental Choices: The use of a panel of cancer cell lines from different tissues (e.g., glioma, prostate, colon, breast) is essential to assess the spectrum and selectivity of the cytotoxic activity of the synthesized compounds. The MTT assay is a standard, reliable colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The accumulated data allows for the deduction of key SAR principles for furanone bioactivity:
-
Position 5 Substitution: The C5 position is a critical site for modification. Halogenated methylene groups (e.g., bromomethylene) or bulky aromatic groups at this position often enhance bioactivity.[13][16] In antimicrobial analogs, large chiral moieties like borneol or menthol can improve potency.[1]
-
Ring Substitution: Halogenation of the furanone ring itself, particularly at the C3 and C4 positions, can significantly increase cytotoxicity.[16]
-
Sulfonyl Group: The inclusion of a sulfonyl group, often at the C4 position, is a recurring motif in potent antimicrobial furanones, suggesting it plays a key role in the mechanism of action.[1][10]
Mechanisms of Action:
-
Quorum Sensing Inhibition: Halogenated furanones are structurally similar to bacterial acyl-homoserine lactone (AHL) signal molecules and are believed to act as competitive inhibitors of the AHL receptor proteins (e.g., LuxR-type), thereby disrupting QS-regulated gene expression.[4][17]
-
ROS Induction: Some antimicrobial furanone derivatives have been shown to induce the formation of reactive oxygen species (ROS) in bacterial cells, leading to oxidative stress and damage to cellular components.[12]
-
Cell Cycle Arrest & Apoptosis: Anticancer furanones often exert their effect by halting the cell cycle at specific checkpoints (e.g., S-phase or G2/M) and inducing programmed cell death (apoptosis).[15][16]
Experimental Protocols: A Guide to Reproducible Research
The following protocols are standard, self-validating methodologies for assessing the key bioactivities discussed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol utilizes the broth microdilution method to determine the lowest concentration of a compound that inhibits visible bacterial growth.
Workflow Diagram: MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a stock solution of the furanone compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in a sterile 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth), typically starting from a concentration of 128 µg/mL down to 0.25 µg/mL.
-
Inoculum Preparation: Grow the test bacterium overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Protocol 2: Biofilm Inhibition Assay
This protocol uses the crystal violet staining method to quantify biofilm formation on an abiotic surface.
Workflow Diagram: Biofilm Inhibition Assay
Caption: Workflow for the crystal violet biofilm inhibition assay.
Step-by-Step Methodology:
-
Inoculation: In a flat-bottom 96-well plate, add bacterial culture (adjusted to ~10⁷ CFU/mL) and various concentrations of the furanone compound to each well. Include control wells with bacteria but no compound.
-
Incubation: Incubate the plate under static conditions at 37°C for 24 hours to allow for biofilm formation.
-
Washing: Carefully discard the liquid content from the wells. Wash the wells gently twice with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.
-
Staining: Add 125 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Discard the crystal violet solution and wash the plate thoroughly with water until the control wells are colorless.
-
Solubilization: Dry the plate and add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.
-
Quantification: Transfer the solubilized dye to a new plate and measure the absorbance at a wavelength of 550-590 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates biofilm inhibition.[18]
Protocol 3: Quorum Sensing Inhibition Assay
This protocol uses the biosensor strain Chromobacterium violaceum, which produces the purple pigment violacein in response to QS signals. Inhibition of this pigment is a proxy for QS disruption.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow an overnight culture of C. violaceum (e.g., ATCC 12472) in Luria-Bertani (LB) broth at 30°C.
-
Assay Setup: In a 96-well plate, add LB broth, the furanone compound at various concentrations, and the standardized C. violaceum inoculum.
-
Incubation: Incubate the plate at 30°C for 24 hours with gentle agitation.
-
Violacein Extraction: After incubation, pellet the bacterial cells by centrifugation. Add DMSO to the pellet to extract the violacein pigment.
-
Quantification: Measure the absorbance of the extracted violacein at 595 nm. A decrease in absorbance in the presence of the furanone compound, without a significant decrease in bacterial growth (measured at OD₆₀₀), indicates QS inhibition.[17]
Conclusion and Future Perspectives
The 2(5H)-furanone core is a remarkably versatile scaffold for the development of bioactive compounds. While direct quantitative data for 5-Ethyl-2(5H)-furanone remains elusive, the extensive research on its analogs provides a clear roadmap for future investigations. The structure-activity relationships derived from halogenated, sulfonylated, and arylidene analogs demonstrate that targeted substitutions can dramatically enhance antimicrobial, anti-biofilm, and anticancer activities.
Future research should focus on systematically synthesizing and screening a library of 5-alkyl-2(5H)-furanones, including the ethyl derivative, using the standardized protocols outlined in this guide. This would provide the crucial baseline data needed to fully understand the contribution of the alkyl chain length at the C5 position. Furthermore, exploring synergistic combinations of active furanones with existing antibiotics or chemotherapeutics could open new avenues for combating drug-resistant infections and cancers.
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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 5-Ethyl-2(5H)-furanone in Immunoassays
Executive Summary
The quantification of small molecules such as 5-Ethyl-2(5H)-furanone, a compound of interest in flavor, fragrance, and potentially other industrial applications, increasingly relies on the speed and sensitivity of immunoassays.[1] However, the Achilles' heel of any immunoassay is specificity. The potential for structurally similar molecules to bind to the assay's antibody—a phenomenon known as cross-reactivity—can lead to inaccurate quantification and false-positive results.[2] This guide provides a comprehensive framework for designing, executing, and interpreting a robust cross-reactivity assessment for a 5-Ethyl-2(5H)-furanone immunoassay. We will delve into the rationale behind the competitive ELISA format, provide a detailed experimental protocol, and present a clear methodology for data analysis and interpretation, ensuring the generation of trustworthy and reliable results for researchers, scientists, and drug development professionals.
Introduction: The Specificity Imperative for 5-Ethyl-2(5H)-furanone Quantification
5-Ethyl-2(5H)-furanone (C₆H₈O₂) is a butenolide, a class of lactones that can be found in various natural sources.[3][4] Its detection is crucial in quality control for food and beverages and potentially in monitoring environmental or biological samples. Immunoassays offer a high-throughput and sensitive platform for this purpose, but their reliability is contingent upon the specificity of the antibody used.[5]
Cross-reactivity occurs when an antibody, designed to bind a specific analyte, also binds to other non-target molecules that share similar structural motifs or epitopes.[2] This can lead to an overestimation of the analyte's concentration.[2] Therefore, a rigorous assessment of cross-reactivity against a panel of structurally related compounds is a non-negotiable step in immunoassay validation.[5][6] This guide will utilize the competitive Enzyme-Linked Immunosorbent Assay (ELISA), the gold standard for quantifying small molecules (haptens) like 5-Ethyl-2(5H)-furanone, which are not amenable to the "sandwich" ELISA format.[7][8]
The Principle of Competitive Immunoassay
In a competitive ELISA for a small molecule, the target analyte in the sample competes with a labeled or immobilized version of the analyte for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[9] A high concentration of the target analyte in the sample will result in less of the labeled analyte binding to the antibody, leading to a weak signal. Conversely, a low concentration of the target analyte will allow more labeled analyte to bind, producing a strong signal.
Caption: Principle of Competitive ELISA for small molecule detection.
Designing a Robust Cross-Reactivity Assessment
A successful cross-reactivity study hinges on a well-designed experimental workflow. The goal is to challenge the immunoassay with a panel of compounds that are structurally similar to 5-Ethyl-2(5H)-furanone and determine the concentration at which they produce a response equivalent to the target analyte.
Selection of Cross-Reactant Panel
The choice of compounds to test is critical. The panel should include molecules with variations in key structural features of 5-Ethyl-2(5H)-furanone, such as:
-
The ethyl group: Include analogs with different alkyl chains (e.g., methyl, propyl).
-
Saturation of the ring: Compare with dihydrofuranone analogs.
-
Related lactones: Include other small lactones.
-
Precursors and Metabolites: If known, include potential biological or chemical precursors and degradation products.
Example Panel for 5-Ethyl-2(5H)-furanone:
-
2(5H)-Furanone
-
5-Methyl-2(5H)-furanone
-
5-Propyl-2(5H)-furanone
-
gamma-Butyrolactone
-
Whiskey Lactone
-
5-Hydroxy-2(5H)-furanone[12]
Experimental Workflow
The workflow ensures a systematic and reproducible assessment. Each step is designed to minimize variability and produce high-quality data.
Caption: Workflow for assessing immunoassay cross-reactivity.
Detailed Protocol: Competitive ELISA for Cross-Reactivity
This protocol outlines a standard competitive ELISA. It is crucial to include proper controls for self-validation, such as a zero-analyte control (B₀) for maximum signal and a non-specific binding (NSB) control.
Materials:
-
High-bind 96-well microplate
-
5-Ethyl-2(5H)-furanone-protein conjugate (for coating)
-
Specific monoclonal or polyclonal antibody against 5-Ethyl-2(5H)-furanone
-
HRP-conjugated secondary antibody
-
Target analyte and potential cross-reactants
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Assay Buffer (e.g., 1% BSA in PBS)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
Procedure:
-
Coating: Dilute the 5-Ethyl-2(5H)-furanone-protein conjugate in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte (5-Ethyl-2(5H)-furanone) and each test compound in Assay Buffer.
-
In separate tubes, pre-incubate 50 µL of each dilution with 50 µL of the primary antibody solution for 30 minutes.
-
Transfer 100 µL of these mixtures to the corresponding wells of the coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step, but increase to 5 washes to remove all unbound secondary antibody.
-
Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes. A blue color will develop.
-
Stopping Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
The raw absorbance data must be processed to determine the extent of cross-reactivity. This involves calculating the IC50 value for each compound and then determining the cross-reactivity relative to the target analyte.
Calculation of IC50
The IC50 is the concentration of an analyte that causes a 50% reduction in the maximum signal (B₀).[13]
-
Plot the absorbance values against the logarithm of the concentration for each compound.
-
Use a four-parameter logistic (4-PL) curve fit to model the dose-response relationship.
-
The IC50 value is the concentration corresponding to the inflection point of the sigmoidal curve.
Calculation of Percent Cross-Reactivity (%CR)
The percent cross-reactivity is calculated using the following formula, which compares the IC50 of the target analyte to the IC50 of the test compound.[13]
%CR = (IC50 of 5-Ethyl-2(5H)-furanone / IC50 of Test Compound) x 100
A higher %CR value indicates a greater degree of cross-reactivity.
Comparative Performance Data (Hypothetical)
The following table presents a hypothetical but realistic dataset from a cross-reactivity assessment of a 5-Ethyl-2(5H)-furanone immunoassay.
| Compound Tested | Chemical Structure | IC50 (ng/mL) | % Cross-Reactivity |
| 5-Ethyl-2(5H)-furanone | C₆H₈O₂ | 10.5 | 100% |
| 5-Methyl-2(5H)-furanone | C₅H₆O₂ | 88.2 | 11.9% |
| 2(5H)-Furanone | C₄H₄O₂ | 450.7 | 2.3% |
| 5-Propyl-2(5H)-furanone | C₇H₁₀O₂ | 25.1 | 41.8% |
| gamma-Butyrolactone | C₄H₆O₂ | > 10,000 | < 0.1% |
| Whiskey Lactone | C₉H₁₆O₂ | 1250.3 | 0.8% |
Interpretation:
-
The assay is highly specific for 5-Ethyl-2(5H)-furanone.
-
There is significant cross-reactivity with 5-Propyl-2(5H)-furanone (41.8%), likely due to the similar alkyl side chain.
-
Cross-reactivity decreases as the alkyl chain length deviates (e.g., 5-Methyl-2(5H)-furanone at 11.9%).
-
Compounds lacking the ethyl group or having a saturated ring (gamma-Butyrolactone) show negligible cross-reactivity.
Conclusion and Best Practices
This guide provides a comprehensive methodology for the critical assessment of cross-reactivity in immunoassays for 5-Ethyl-2(5H)-furanone. The specificity of an immunoassay is not an inherent property of the antibody alone but is also influenced by the assay format and conditions.[14][15]
Key Takeaways for Researchers:
-
Rational Panel Selection: The choice of test compounds is paramount. A panel should be designed to probe the antibody's tolerance for minor structural modifications.
-
Robust Protocol: Adherence to a validated protocol with appropriate controls is essential for generating reproducible and trustworthy data.
-
Accurate Data Analysis: The use of a 4-PL curve fit for IC50 determination is the industry standard and provides the most accurate results.
-
Context is Key: The acceptable level of cross-reactivity depends on the assay's intended application. If a significant cross-reactant is likely to be present in the samples, its impact must be carefully considered, and alternative methods like mass spectrometry may be required for confirmation.
By following these guidelines, researchers can confidently validate the specificity of their immunoassays, ensuring the accuracy and integrity of their quantitative results.
References
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A Comprehensive Guide to the Quantification of 5-Ethyl-2(5H)-furanone in Complex Matrices: A Comparative Analysis of Analytical Techniques
An In-Depth Technical Guide
This guide provides a detailed comparison of analytical methodologies for the quantification of 5-Ethyl-2(5H)-furanone, a key volatile compound found in various foods and other complex samples. Designed for researchers, scientists, and drug development professionals, this document delves into the technical nuances of different analytical platforms, offering field-proven insights and supporting experimental data to aid in method selection and implementation.
The Analytical Challenge: 5-Ethyl-2(5H)-furanone
5-Ethyl-2(5H)-furanone (CAS No. 2407-43-4) is a lactone, specifically a butenolide, with a molecular formula of C6H8O2 and a molecular weight of approximately 112.13 g/mol .[1][2][3] It is recognized for its sweet, caramellic, and fruity odor profile and has been identified as a significant flavor and aroma component in various natural products, including fruits like guava and cherry, as well as in tobacco.[1][4] The quantification of this compound is crucial for flavor profiling, quality control in the food and beverage industry, and potentially for identifying biomarkers in biomedical research.
The primary challenge in quantifying 5-Ethyl-2(5H)-furanone lies in its presence at trace levels within chemically complex matrices. These matrices, such as food, beverages, or biological fluids, contain a multitude of interfering compounds (e.g., lipids, proteins, sugars, and other volatile organic compounds) that can suppress or enhance the analytical signal, leading to inaccurate measurements.[5] Therefore, the chosen analytical method must exhibit high selectivity and sensitivity, coupled with a robust sample preparation technique to isolate the analyte and minimize matrix effects.
Comparative Analysis of Quantification Methodologies
The selection of an analytical technique is a critical decision dictated by the sample matrix, the required level of sensitivity, and the available instrumentation. This section compares the most prevalent methods for the quantification of 5-Ethyl-2(5H)-furanone.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for 5-Ethyl-2(5H)-furanone. The principle relies on the separation of compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase within a capillary column, followed by detection and identification using a mass spectrometer.
-
Expertise & Experience: GC-MS offers unparalleled chromatographic resolution, which is essential for separating 5-Ethyl-2(5H)-furanone from structurally similar isomers that may be present in the sample. The use of mass spectrometry provides high selectivity and allows for confident identification based on the compound's unique mass spectrum and retention index.[1][2][6] For trace analysis, tandem mass spectrometry (GC-MS/MS) is often employed, which significantly enhances the signal-to-noise ratio by monitoring specific precursor-to-product ion transitions, thereby minimizing matrix interference.[7]
-
Trustworthiness: The validity of a GC-MS method is underpinned by the use of stable isotope-labeled internal standards. A stable isotope dilution assay, for instance, provides the highest level of accuracy by compensating for analyte losses during sample preparation and potential matrix-induced signal variations.[8]
-
Sample Preparation: Effective sample preparation is paramount. For volatile furanones, headspace solid-phase microextraction (HS-SPME) is a solvent-free option ideal for capturing aroma compounds. However, for more complex food matrices like meat, cheese, or fish, a more rigorous cleanup is necessary. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has proven to be highly effective.[7] It involves an initial extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components like lipids and pigments.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful alternative, particularly for compounds that are less volatile or thermally labile. Separation is achieved in the liquid phase, which can be advantageous for polar analytes.
-
Expertise & Experience: While GC-MS is often the default for this compound, LC-MS/MS can be a viable option, especially when analyzing extracts that contain a wide range of analytes with varying polarities.[9] The high selectivity of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is crucial for detecting the analyte in complex sample extracts.[9] However, matrix effects, particularly ion suppression, can be more pronounced in LC-MS/MS compared to GC-MS and must be carefully evaluated and mitigated, often through significant dilution of the sample extract or the use of matrix-matched calibration standards.[5][9]
-
Trustworthiness: Similar to GC-MS, the use of an internal standard is essential for reliable quantification. The "dilute and shoot" approach, while simple, is often insufficient for achieving the low detection limits required and may lead to rapid contamination of the mass spectrometer interface.[9] A solid-phase extraction (SPE) cleanup is typically recommended to pre-concentrate the analyte and remove interfering substances.
Other Techniques (HPLC-UV, qNMR)
While less common for trace quantification in complex matrices, other techniques have specific applications.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method is generally not suitable for trace-level quantification of 5-Ethyl-2(5H)-furanone in complex matrices due to its limited sensitivity and selectivity compared to mass spectrometry. It may be applicable for analyzing standards or highly concentrated samples.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can provide highly accurate quantification without the need for an identical analyte standard. However, its inherent low sensitivity makes it impractical for the trace concentrations at which 5-Ethyl-2(5H)-furanone is typically found in food or biological samples.[10] Its utility is primarily in the certification of reference materials or the analysis of bulk samples.[10]
Summary of Method Performance
The following table summarizes the key performance characteristics of the primary analytical techniques for the quantification of 5-Ethyl-2(5H)-furanone.
| Feature | GC-MS / GC-MS/MS | LC-MS/MS | HPLC-UV |
| Selectivity | Very High (especially with MS/MS) | Very High (with MS/MS) | Low to Moderate |
| Sensitivity (LOQ) | Low µg/kg to ng/kg range[7] | Typically low µg/L range | High µg/mL to mg/mL range |
| Throughput | Moderate | High | High |
| Matrix Effect | Moderate, manageable with cleanup | Can be severe, requires mitigation | High |
| Robustness | High | Moderate to High | Very High |
| Ideal Application | Volatile/semi-volatile analysis in food, environmental, and flavor samples. | Broad-spectrum analysis including polar and thermally labile compounds. | Quality control of raw materials or finished products with high analyte concentration. |
Choosing the Right Method: A Decision Framework
The choice of methodology should be a systematic process based on the specific analytical needs. The following decision framework, represented as a flowchart, guides the user toward the most appropriate technique.
Caption: QuEChERS workflow for 5-Ethyl-2(5H)-furanone analysis.
Step-by-Step Methodology
-
Sample Homogenization: Weigh 4 g of a representative, homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of water and 10 mL of acetonitrile to the tube. It is highly recommended to add an appropriate internal standard at this stage.
-
Shaking: Cap the tube and shake vigorously for 10 minutes using a mechanical shaker.
-
Salting Out: Add 4 g MgSO4, 1 g NaCl, 1 g Na3citrate dihydrate, and 0.5 g Na2H citrate sesquihydrate. [7]This salt combination facilitates the phase separation of acetonitrile from the aqueous layer.
-
Second Shaking: Immediately shake for another 10 minutes to prevent the agglomeration of salts.
-
Centrifugation: Centrifuge the tube at ≥2500 x g for 5 minutes.
-
Dispersive SPE: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing appropriate sorbents (e.g., for fatty matrices, use a combination of primary secondary amine (PSA) to remove sugars and acids, C18 to remove lipids, and MgSO4 to remove residual water).
-
Final Cleanup: Shake the dSPE tube for 10 minutes and centrifuge at ≥2500 x g for 5 minutes.
-
Analysis: Carefully transfer the final supernatant into a GC vial for analysis.
Instrumental Parameters (Example)
The following table provides typical GC-MS/MS parameters for the analysis. These should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| GC System | GC-MS/MS | Required for high sensitivity and selectivity. |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A non-polar column providing good separation for a wide range of volatile compounds. [7][11] |
| Injection | 1 µL, Splitless (260°C) | Maximizes analyte transfer to the column for trace analysis. [7] |
| Carrier Gas | Helium, 0.9-1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 50°C (2 min), ramp 30°C/min to 85°C, ramp 5°C/min to 95°C, ramp 30°C/min to 265°C (5 min hold) [7] | Program designed to separate analytes from matrix components effectively. |
| MS Ion Source | Electron Ionization (EI), 70 eV | Standard ionization technique for creating reproducible mass spectra. |
| MS Mode | Multiple Reaction Monitoring (MRM) | For quantification, select at least two specific precursor-product ion transitions for the analyte and internal standard. |
Conclusion
The accurate quantification of 5-Ethyl-2(5H)-furanone in complex matrices is a challenging task that necessitates a combination of selective sample preparation and sensitive analytical instrumentation. For most applications involving food and flavor analysis, GC-MS/MS coupled with a QuEChERS-based sample preparation protocol offers the best combination of selectivity, sensitivity, and robustness. [7]While LC-MS/MS presents a viable alternative, careful management of matrix effects is critical for achieving reliable results. [5][9]By understanding the principles and practical considerations outlined in this guide, researchers can develop and validate robust methods tailored to their specific analytical needs, ensuring data of the highest quality and integrity.
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A Comparative Guide to the Biological Efficacy of 5-Ethyl-2(5H)-furanone and Other Furanone Derivatives
For researchers, scientists, and drug development professionals, the furanone scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the development of novel therapeutic agents.[1] This guide provides an in-depth comparison of the biological efficacy of 5-Ethyl-2(5H)-furanone and other notable furanone derivatives, supported by experimental data. We will delve into their antimicrobial, anti-inflammatory, and anticancer properties, offering insights into their mechanisms of action and the influence of structural modifications on their biological activity.
The Furanone Core: A Hub of Biological Activity
The 2(5H)-furanone ring is a recurring motif in a multitude of natural products and synthetically derived compounds that exhibit a wide array of biological effects.[2] These activities range from antimicrobial and anti-inflammatory to anticancer and antioxidant properties.[2][3] The reactivity of the butenolide ring, characterized by a conjugated system, is central to its biological function, often implicating it in Michael addition reactions with cellular nucleophiles, thereby modulating various biological pathways.
5-Ethyl-2(5H)-furanone: An Overview
5-Ethyl-2(5H)-furanone is a simple alkyl-substituted furanone. While extensive, direct experimental data on its specific biological efficacy is not as abundant as for some of its more complex counterparts, its presence has been noted in various natural sources, including certain fruits and tobacco.[4] The primary focus of furanone research has often been on derivatives with more complex or reactive substituents, which have demonstrated more potent biological activities. This guide will, therefore, use the broader understanding of the 2(5H)-furanone class as a baseline to contextualize the potential and comparative efficacy of the ethyl-substituted variant.
Comparative Efficacy: A Multifaceted Analysis
The true therapeutic potential of the furanone core is unlocked through strategic chemical modifications. Here, we compare the biological efficacy of different classes of furanone derivatives, highlighting how substitutions influence their activity.
Antimicrobial and Anti-biofilm Efficacy
Furanones have garnered significant attention for their ability to combat bacterial infections, not by direct bactericidal action, but by interfering with bacterial communication, a process known as quorum sensing (QS).[5] This disruption inhibits the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antibiotics and host immune responses.
Brominated Furanones: The Gold Standard in Quorum Sensing Inhibition
Originally isolated from the marine red alga Delisea pulchra, brominated furanones are potent inhibitors of QS and biofilm formation.[6] They act as structural mimics of N-acyl homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria. By competitively binding to LuxR-type receptors, they prevent the activation of genes responsible for virulence and biofilm development.[7]
For instance, (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) has been extensively studied and shown to effectively inhibit biofilm formation in pathogens like Pseudomonas aeruginosa.[7]
Sulfonyl Furanones: Targeting Gram-Positive Pathogens
While brominated furanones are highly effective against Gram-negative bacteria, other derivatives show promise against Gram-positive organisms. A notable example is a chiral sulfone derivative of 2(5H)-furanone, F105, which has demonstrated significant antimicrobial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[8][9][10] This compound has been shown to repress the growth of and even kill S. aureus, S. epidermidis, and B. subtilis at concentrations ranging from 8–32 µg/mL.[8]
The proposed mechanism for some sulfonyl furanones involves the induction of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative stress and subsequent cell death.[8]
Comparative Data on Antimicrobial Efficacy
| Furanone Derivative Class | Target Organism(s) | Mechanism of Action | Efficacy (Example) |
| Brominated Furanones (e.g., C-30) | Gram-negative bacteria (P. aeruginosa) | Quorum Sensing Inhibition | 90% inhibition of biofilm formation at 50 µM |
| Sulfonyl Furanones (e.g., F105) | Gram-positive bacteria (S. aureus) | ROS Induction | MIC of 8–16 µg/mL[8] |
| l-Borneol Furanones (e.g., F131) | S. aureus and C. albicans | Biofilm Prevention | MBPC of 8–16 µg/mL |
Anti-inflammatory Properties
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Several furanone derivatives have exhibited potent anti-inflammatory effects.
One study highlighted a furan-2,5-dione derivative, BPD, which demonstrated a dual mechanism of action: direct inhibition of COX-2 activity and suppression of lipopolysaccharide (LPS)-induced inflammatory gene expression by inactivating the NF-κB pathway.[11][12] In animal models, BPD significantly reduced carrageenan-induced paw edema.[11]
Furthermore, 4,5-diaryl 3(2H)furanones have been synthesized and shown to possess anti-inflammatory and COX-1/2 inhibitory action.[13] Certain hydroxy-furanones also exhibit antioxidant properties, which can contribute to their anti-inflammatory effects by scavenging superoxide anions and inhibiting lipid peroxidation.[14]
Anticancer Activity
The furanone scaffold is a key component of several compounds with demonstrated cytotoxic effects against various cancer cell lines.[1][2] The mechanisms underlying their anticancer activity are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and direct interaction with DNA.[1][15]
Mechanisms of Anticancer Action:
-
Apoptosis Induction: Some furanone derivatives, such as furanonaphthoquinones, can induce the production of reactive oxygen species (ROS) within cancer cells. This oxidative stress leads to mitochondrial dysfunction and the activation of the caspase cascade, culminating in apoptosis.[1]
-
Cell Cycle Arrest: Compounds like bis-2(5H)-furanones have been shown to arrest the cell cycle in the S-phase in glioma cells, preventing their proliferation.[15] Other derivatives can induce G2/M phase arrest in breast cancer cells.[1]
-
DNA Interaction: Certain bis-2(5H)-furanone derivatives have been found to interact with DNA, suggesting that this may be a potential target for their anticancer effects.[15]
Comparative Cytotoxicity of Furanone Derivatives
| Furanone Derivative | Cancer Cell Line | IC₅₀ (µM) | Key Findings |
| Bis-2(5H)-furanone (Compound 4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest; interacts with DNA[1][15] |
| Furan-based N-phenyl triazinone (Compound 7) | MCF-7 (Breast) | 2.96 | Induces G2/M arrest and apoptosis[1] |
| 5-arylated 2(5H)-furanones | MAC 13/16 (Murine Colon) | 30-50 | Cytotoxicity demonstrated in vitro[16] |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed methodologies for key experiments used to evaluate the biological efficacy of furanone derivatives.
Protocol 1: Crystal Violet Biofilm Assay
This protocol is a standard method for quantifying biofilm formation.
Objective: To determine the inhibitory effect of furanone compounds on bacterial biofilm formation.
Methodology:
-
Preparation of Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., P. aeruginosa) into a suitable broth medium and incubate overnight at the optimal temperature with shaking.
-
Preparation of Furanone Solutions: Dissolve the furanone compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the stock solutions in the growth medium.
-
Biofilm Formation: In a 96-well microtiter plate, add the diluted bacterial culture and the furanone solutions at various concentrations. Include a positive control (bacteria with medium) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS) to remove any non-adherent bacteria.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Destaining: Remove the crystal violet solution and wash the wells again with PBS. Add a destaining solution (e.g., 30% acetic acid or ethanol) to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Measure the absorbance of the destained solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed.
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the cytotoxic effect of furanone compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the furanone compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Visualizing the Mechanisms
To better understand the complex biological processes involved, the following diagrams illustrate key pathways and workflows.
Caption: Mechanism of Quorum Sensing Inhibition by Brominated Furanones.
Caption: Furanone-Induced Apoptosis via Reactive Oxygen Species (ROS) Production.
Conclusion
The 2(5H)-furanone core is a remarkably versatile scaffold for the development of bioactive compounds. While direct data on 5-Ethyl-2(5H)-furanone is limited, the extensive research on other furanone derivatives provides a strong foundation for understanding its potential biological activities. The comparative analysis clearly demonstrates that the biological efficacy of furanones is highly dependent on their substitution patterns. Brominated furanones excel as quorum sensing inhibitors against Gram-negative bacteria, while sulfonyl derivatives show promise as antimicrobials for Gram-positive pathogens. Furthermore, various furanone derivatives exhibit significant anti-inflammatory and anticancer properties through diverse mechanisms. Future research should focus on a more systematic exploration of the structure-activity relationships of simple alkyl-substituted furanones like 5-Ethyl-2(5H)-furanone to fully elucidate their therapeutic potential.
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Sharafutdinov, I., et al. (2023). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. Pathogens, 12(1), 26. Available at: [Link]
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This guide provides a detailed spectroscopic comparison of 5-Ethyl-2(5H)-furanone against a curated selection of structurally related γ-lactones. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the structural rationale behind the observed spectral differences, offering insights grounded in fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). By understanding how subtle changes in saturation, substitution, and conjugation manifest in the spectra, researchers can enhance their ability to identify, characterize, and differentiate these important chemical motifs.
Introduction: The Structural Nuances of γ-Lactones
The γ-lactone core is a prevalent scaffold in natural products and a valuable building block in synthetic chemistry. Its spectroscopic signature is highly sensitive to the nature of the five-membered ring and its substituents. 5-Ethyl-2(5H)-furanone, an α,β-unsaturated lactone, presents a unique spectral profile due to the interplay between its endocyclic double bond, the carbonyl group, and the chiral center at C5 bearing an ethyl substituent.
To illuminate these features, we will compare it against three key analogs:
-
γ-Butyrolactone (GBL): The fundamental saturated, unsubstituted γ-lactone ring. It serves as our baseline for understanding the core lactone structure.
-
γ-Valerolactone (GVL): A saturated γ-lactone with a methyl group at the C5 position. This allows for the direct assessment of an alkyl substituent's effect on a saturated ring.
-
α-Angelica Lactone: An unsaturated isomer of GVL, featuring a methyl group at C5 but with the double bond in conjugation with the carbonyl group. This provides a crucial contrast for the influence of double bond position.
The structural relationships between these compounds are depicted below.
Caption: Structural relationships between the target and analog lactones.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework of a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment, revealing the effects of electronegativity, hybridization, and conjugation.
¹H NMR Insights:
-
5-Ethyl-2(5H)-furanone: The key distinguishing features are the olefinic protons of the α,β-unsaturated system, typically found in the 6.0-7.5 ppm range. The proton at C3 (α to the carbonyl) is expected to be significantly downfield due to deshielding from the carbonyl group. The C5 proton, being a methine adjacent to both an oxygen and a double bond, will also have a characteristic downfield shift.
-
γ-Butyrolactone (GBL): As a saturated system, its spectrum is simpler, with all protons appearing in the aliphatic region (typically 1.5-4.5 ppm). The protons on C4, adjacent to the ring oxygen, are the most downfield among the aliphatic signals.[1]
-
γ-Valerolactone (GVL): The spectrum is similar to GBL, but with the addition of a doublet for the C5 methyl group around 1.4 ppm and a multiplet for the C5 methine proton around 4.6 ppm.[2][3] The splitting patterns (e.g., coupling between the C5-H and the methyl protons) are definitive.
-
α-Angelica Lactone: This isomer shows olefinic proton signals, but their chemical shifts and coupling patterns differ from 5-Ethyl-2(5H)-furanone due to the different substitution on the double bond.[4] A characteristic vinyl methyl signal is also present.
¹³C NMR Insights:
The most dramatic differences are observed in the chemical shifts of the carbonyl carbon and the carbons involved in the double bond.
-
5-Ethyl-2(5H)-furanone: The ester carbonyl (C2) is expected around 170-175 ppm. The olefinic carbons (C3 and C4) will appear between 120-150 ppm. The C5 carbon, bonded to oxygen, will be in the 70-85 ppm range.
-
γ-Butyrolactone (GBL): The saturated ester carbonyl appears further downfield, typically around 177 ppm. The C4 carbon, attached to oxygen, is around 69 ppm, while the other aliphatic carbons (C2, C3) are upfield.[1]
-
γ-Valerolactone (GVL): The spectrum mirrors GBL, with the C5 carbon appearing around 77 ppm and the C5-methyl carbon signal appearing at approximately 21 ppm.[5]
-
α-Angelica Lactone: The conjugated carbonyl is slightly shielded compared to its saturated counterparts. The key feature is the presence of two sp² carbon signals for the endocyclic double bond, with the C5 carbon being significantly downfield due to its attachment to oxygen.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups, particularly the carbonyl group in lactones. The stretching frequency (ν) of the C=O bond is highly diagnostic of ring size and conjugation.
-
General Principle: Five-membered rings (γ-lactones) introduce ring strain that increases the C=O stretching frequency compared to acyclic esters (typically ~1735-1750 cm⁻¹). Saturated γ-lactones generally exhibit a strong C=O absorption band around 1770 cm⁻¹ .[6]
-
Effect of Unsaturation: Introducing an α,β-double bond, as in 5-Ethyl-2(5H)-furanone and α-Angelica Lactone, allows for conjugation with the carbonyl group. This delocalization of electron density weakens the C=O double bond, lowering its stretching frequency by about 20-40 cm⁻¹. Therefore, α,β-unsaturated γ-lactones typically show a C=O stretch in the range of 1740-1760 cm⁻¹ .[7] In some cases, splitting of the carbonyl band can be observed due to Fermi resonance.[7]
-
5-Ethyl-2(5H)-furanone vs. α-Angelica Lactone: Both are expected to have their C=O stretch in the 1740-1760 cm⁻¹ region. They will also display a C=C stretching band around 1600-1650 cm⁻¹.
-
GBL and GVL: As saturated lactones, they exhibit a characteristically high-frequency C=O stretch. GBL's C=O stretch is found around 1770 cm⁻¹.[6] GVL is expected to be very similar. Both will lack a C=C stretching band.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation patterns of a molecule, which can be used to deduce its structure.
-
Molecular Ion (M⁺•): All four compounds will show a molecular ion peak corresponding to their molecular weight.
-
Key Fragmentation Pathways: Lactones often undergo characteristic fragmentations. A common pathway is the loss of CO₂, CO, or alkyl radicals.
-
5-Ethyl-2(5H)-furanone: A prominent fragmentation is the loss of the ethyl group (M-29), leading to a peak at m/z 83. Subsequent loss of CO can also occur.
-
γ-Valerolactone (GVL): The most characteristic fragmentation is the loss of the C5-methyl group (M-15) to give a base peak at m/z 85.
-
γ-Butyrolactone (GBL): A major fragment is often seen at m/z 42, corresponding to the loss of CO₂ from the molecular ion.[10]
-
α-Angelica Lactone: Fragmentation can involve the loss of CO or the methyl radical, leading to distinct patterns that differentiate it from its isomers.
-
Data Summary Tables
Table 1: Comparative ¹H and ¹³C NMR Data (δ, ppm)
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
|---|---|---|
| 5-Ethyl-2(5H)-furanone | Olefinic H: ~6.0-7.5; C5-H: ~4.8-5.2; Ethyl CH₂: ~1.7; Ethyl CH₃: ~1.0 | C=O: ~172; C=C: ~125-155; C5-O: ~80; Ethyl CH₂/CH₃: ~28, ~8 |
| γ-Butyrolactone (GBL) | C4-H₂ (CH₂-O): ~4.3; C2-H₂ (CH₂-C=O): ~2.5; C3-H₂: ~2.3[1] | C=O: ~177; C4-O: ~69; C2: ~28; C3: ~22[1] |
| γ-Valerolactone (GVL) | C5-H (CH-O): ~4.6; C2-H₂: ~2.5; C5-CH₃: ~1.4[2][3] | C=O: ~177; C5-O: ~77; C5-CH₃: ~21[3] |
| α-Angelica Lactone | Olefinic H: ~6.1, ~7.4; C5-CH₃: ~2.1[4] | C=O: ~174; C=C: ~121, ~150; C5-O: ~75; C5-CH₃: ~20[4] |
Table 2: Comparative IR and MS Data
| Compound | IR C=O Stretch (cm⁻¹) | Molecular Formula | MW | Key MS Fragments (m/z) |
|---|---|---|---|---|
| 5-Ethyl-2(5H)-furanone | ~1740-1760 | C₆H₈O₂[8] | 112.13 | 112 (M⁺•), 83 (M-C₂H₅), 55 |
| γ-Butyrolactone (GBL) | ~1770[6] | C₄H₆O₂[1] | 86.09 | 86 (M⁺•), 56, 42 (M-CO₂) |
| γ-Valerolactone (GVL) | ~1770 | C₅H₈O₂[3] | 100.12 | 100 (M⁺•), 85 (M-CH₃, base peak) |
| α-Angelica Lactone | ~1740-1760[11] | C₅H₆O₂[4] | 98.10 | 98 (M⁺•), 69, 41 |
Experimental Protocols
The following protocols describe standard methodologies for acquiring the spectroscopic data discussed. The choice of specific parameters is crucial for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for non-polar to moderately polar compounds and its single deuterium signal, which is used for field-frequency locking. Tetramethylsilane (TMS) is the standard internal reference (0 ppm).
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the lactone sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal resolution (sharp, symmetric peaks).
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Use a 30-degree pulse angle to ensure quantitative reliability for integrations if needed, with a relaxation delay (d1) of at least 1 second.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
A wider spectral width (~220 ppm) is required compared to ¹H NMR.
-
A longer acquisition time and a larger number of scans (e.g., 1024 or more) are necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Caption: Workflow for NMR sample preparation and data acquisition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: For liquid samples, acquiring a spectrum as a neat thin film between salt plates is a fast, simple, and common method that avoids solvent interference bands.
Protocol:
-
Sample Preparation: Place one drop of the neat liquid lactone sample onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Assembly: Place a second salt plate on top of the first, gently spreading the liquid into a thin, uniform film.
-
Data Acquisition: Place the assembled plates into the sample holder of an FT-IR spectrometer.
-
Background Scan: Run a background spectrum of the empty, clean salt plates to subtract atmospheric (H₂O, CO₂) and plate absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Process the spectrum to identify the frequencies of key absorption bands, particularly in the carbonyl region (1700-1800 cm⁻¹).
Electron Ionization Mass Spectrometry (EI-MS)
Rationale: EI-MS is a hard ionization technique that provides reproducible fragmentation patterns useful for structural elucidation and library matching. A standard electron energy of 70 eV is used to ensure extensive and consistent fragmentation.
Protocol:
-
Sample Introduction: Introduce the sample (typically diluted in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe. GC-MS is preferred as it also provides purity information and retention time data.[12]
-
Ionization: Bombard the vaporized sample molecules with electrons accelerated to an energy of 70 eV in the ion source.
-
Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate a mass spectrum that plots relative abundance against m/z.
-
Analysis: Identify the molecular ion peak (M⁺•) and analyze the major fragment ions to deduce fragmentation pathways.
Conclusion
The spectroscopic analysis of 5-Ethyl-2(5H)-furanone and its related analogs reveals a clear and predictable correlation between structure and spectral output. The presence and position of the endocyclic double bond are the most influential features, causing a significant downfield shift of olefinic protons in ¹H NMR, the appearance of sp² signals in ¹³C NMR, and a diagnostically lower carbonyl stretching frequency in IR spectroscopy. Furthermore, alkyl substitution at the C5 position creates unique fragmentation patterns in mass spectrometry and characteristic signals in NMR. By leveraging this multi-technique spectroscopic data, researchers can confidently identify and differentiate these valuable lactone structures.
References
-
National Institute of Standards and Technology. Butyrolactone in the NIST WebBook. [Online] Available at: [Link][1]
-
PubChem, National Center for Biotechnology Information. Gamma-Valerolactone. [Online] Available at: [Link][3]
- Jones, R. N., & Sandorfy, C. (1956). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. In Chemical Applications of Spectroscopy (pp. 247-580). Interscience Publishers.
-
ResearchGate. Comparison of ¹H NMR spectra of pure GVL, GVL treated with H2SO4 and NaOH. [Online] Available at: [Link]
- Goti, A., et al. (2017). Scope and Limitations of γ-Valerolactone (GVL) as a Green Solvent to be Used with Base for Fmoc Removal in Solid Phase Peptide Synthesis. Molecules, 22(6), 933.
-
PubChem, National Center for Biotechnology Information. alpha-Angelica lactone. [Online] Available at: [Link][4]
-
PubChem, National Center for Biotechnology Information. 5-ethyl-2(5H)-furanone. [Online] Available at: [Link][13]
-
National Institute of Standards and Technology. 2(5H)-Furanone, 5-ethyl- in the NIST WebBook. [Online] Available at: [Link][8]
-
National Institute of Standards and Technology. 2(5H)-Furanone, 5-ethyl- Notes. [Online] Available at: [Link][9]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). GBL Monograph. [Online] Available at: [Link][10]
-
National Institute of Standards and Technology. 2(5H)-Furanone, 5-ethyl- Gas Chromatography. [Online] Available at: [Link][12]
Sources
- 1. Butyrolactone [webbook.nist.gov]
- 2. γ-Valerolactone(108-29-2) 1H NMR spectrum [chemicalbook.com]
- 3. Gamma-Valerolactone | C5H8O2 | CID 7921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alpha-Angelica lactone | C5H6O2 | CID 11559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Scope and Limitations of γ-Valerolactone (GVL) as a Green Solvent to be Used with Base for Fmoc Removal in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gamma Butyrolactone(96-48-0) IR Spectrum [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 2(5H)-Furanone, 5-ethyl- [webbook.nist.gov]
- 9. 2(5H)-Furanone, 5-ethyl- [webbook.nist.gov]
- 10. swgdrug.org [swgdrug.org]
- 11. alpha-Angelica lactone(591-12-8) IR Spectrum [chemicalbook.com]
- 12. 2(5H)-Furanone, 5-ethyl- [webbook.nist.gov]
- 13. 5-ethyl-2(5H)-furanone | C6H8O2 | CID 16997 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Establishing the Purity of 5-Ethyl-2(5H)-furanone Using Reference Standards
For researchers, scientists, and drug development professionals, the precise determination of purity for any chemical entity is a cornerstone of reliable and reproducible results. In the context of 5-Ethyl-2(5H)-furanone, a versatile lactone with applications ranging from flavor and fragrance to a potential building block in pharmaceutical synthesis, ensuring its purity is paramount. This guide provides an in-depth comparison of analytical methodologies for establishing the purity of 5-Ethyl-2(5H)-furanone, with a focus on the proper use of reference standards. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of your findings.
The importance of purity extends beyond simple characterization. In the pharmaceutical industry, impurities are strictly regulated under guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4] These guidelines categorize impurities and set thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug substance.[1][2] Therefore, a robust analytical strategy for purity determination is not just good science; it is a regulatory necessity.
This guide will compare three principal analytical techniques for the purity assessment of 5-Ethyl-2(5H)-furanone: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. Each method will be evaluated based on its principles, performance characteristics, and ideal applications.
The Role of Reference Standards
Before delving into the analytical techniques, it is crucial to understand the central role of reference standards. A reference standard is a highly purified compound that is used as a benchmark for identification and quantification. In the context of 5-Ethyl-2(5H)-furanone, a well-characterized reference standard is indispensable for:
-
Peak Identification: Confirming the identity of the main peak in a chromatogram by comparing its retention time with that of the reference standard.
-
Quantification: Creating a calibration curve to accurately determine the concentration of 5-Ethyl-2(5H)-furanone in a sample.
-
Impurity Profiling: Identifying and quantifying known impurities by using their respective reference standards.
Commercially available reference standards for furanone derivatives are available and should be sourced from reputable suppliers who provide a certificate of analysis detailing the purity and characterization methods used.[5][6]
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its versatility, robustness, and wide applicability to a range of compounds.[7][8][9][10] For a moderately polar compound like 5-Ethyl-2(5H)-furanone, reversed-phase HPLC is the method of choice.
Principle of Reversed-Phase HPLC
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). 5-Ethyl-2(5H)-furanone and its impurities are separated based on their differential partitioning between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.
Experimental Protocol: Purity Determination of 5-Ethyl-2(5H)-furanone by HPLC
1. Materials and Reagents:
-
5-Ethyl-2(5H)-furanone reference standard (≥99.5% purity)
-
5-Ethyl-2(5H)-furanone sample for analysis
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade methanol (for cleaning)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 40:60 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 5-Ethyl-2(5H)-furanone reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 5-Ethyl-2(5H)-furanone sample and dissolve it in 10 mL of the mobile phase. Dilute 1 mL of this solution to 10 mL with the mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
5. Analysis and Data Interpretation:
-
Inject the working standard solution and the sample solution into the HPLC system.
-
Identify the peak for 5-Ethyl-2(5H)-furanone in the sample chromatogram by comparing its retention time to that of the reference standard.
-
Calculate the purity of the sample using the area percent method. The purity is expressed as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Causality Behind Experimental Choices:
-
C18 Column: The nonpolar nature of the C18 stationary phase provides good retention and separation for the moderately polar 5-Ethyl-2(5H)-furanone.
-
Acetonitrile/Water Mobile Phase: This common reversed-phase eluent system offers good solubility for the analyte and allows for fine-tuning of the retention time by adjusting the ratio.
-
UV Detection at 220 nm: 5-Ethyl-2(5H)-furanone possesses a chromophore that absorbs in the UV region, making UV detection a suitable and sensitive method. The wavelength of 220 nm is chosen to maximize the response for the furanone ring.
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography (GC): The Choice for Volatile Analytes
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[11][12] Given that 5-Ethyl-2(5H)-furanone has a moderate boiling point, GC is a highly suitable method for its purity determination.[13]
Principle of Gas Chromatography
In GC, a sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (the mobile phase) carries the vaporized sample through the column. Separation occurs based on the differential partitioning of the analytes between the stationary phase and the mobile phase. Compounds with a higher affinity for the stationary phase will travel more slowly through the column, resulting in longer retention times.
Experimental Protocol: Purity Determination of 5-Ethyl-2(5H)-furanone by GC
1. Materials and Reagents:
-
5-Ethyl-2(5H)-furanone reference standard (≥99.5% purity)
-
5-Ethyl-2(5H)-furanone sample for analysis
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
Helium (carrier gas)
2. Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column with a mid-polar stationary phase (e.g., DB-5ms or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp to 240 °C at 10 °C/min
-
Hold at 240 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Split (e.g., 50:1)
4. Standard and Sample Preparation:
-
Reference Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 5-Ethyl-2(5H)-furanone reference standard and dissolve it in 10 mL of the chosen solvent.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 5-Ethyl-2(5H)-furanone sample and dissolve it in 10 mL of the chosen solvent.
5. Analysis and Data Interpretation:
-
Inject 1 µL of the standard and sample solutions into the GC system.
-
Identify the 5-Ethyl-2(5H)-furanone peak in the sample chromatogram by comparing its retention time to that of the reference standard.
-
Calculate the purity of the sample using the area percent method.
Causality Behind Experimental Choices:
-
DB-5ms Column: This widely used, low-bleed column with a (5%-phenyl)-methylpolysiloxane stationary phase provides excellent resolution for a broad range of semi-volatile compounds, including lactones.
-
Flame Ionization Detector (FID): FID is a highly sensitive detector for organic compounds and provides a response that is proportional to the mass of carbon, making it ideal for purity analysis by area percent.
-
Temperature Program: The temperature ramp allows for the efficient elution of both the main compound and any potential impurities with different volatilities.
Caption: Workflow for GC Purity Analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound.[14][15] Instead, it relies on an internal standard of known purity and concentration.[15][16][17]
Principle of qNMR
The area of a signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[16] In qNMR, the integral of a specific, well-resolved resonance of the analyte is compared to the integral of a known resonance from a certified internal standard.[18] This allows for the calculation of the absolute purity of the analyte.
Experimental Protocol: Purity Determination of 5-Ethyl-2(5H)-furanone by ¹H qNMR
1. Materials and Reagents:
-
5-Ethyl-2(5H)-furanone sample for analysis
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆)
2. Instrumentation:
-
NMR spectrometer (≥400 MHz)
-
NMR data processing software
3. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 5-Ethyl-2(5H)-furanone sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent to dissolve the sample and internal standard completely.
4. NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). This is critical for accurate integration.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
5. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal for 5-Ethyl-2(5H)-furanone (e.g., one of the vinyl protons).
-
Integrate a well-resolved, non-overlapping signal for the internal standard.
-
Calculate the purity of the 5-Ethyl-2(5H)-furanone sample using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Causality Behind Experimental Choices:
-
Internal Standard: The choice of internal standard is critical. It must be of high purity, stable, not react with the analyte, and have signals that do not overlap with the analyte's signals.[15]
-
Long Relaxation Delay: This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, which is essential for the direct proportionality between signal integral and the number of protons.
-
High-Field NMR: A higher field strength (≥400 MHz) provides better signal dispersion, reducing the likelihood of signal overlap and improving the accuracy of integration.
Caption: Workflow for qNMR Purity Analysis.
Comparison of Analytical Methods
The choice of analytical method depends on several factors, including the available instrumentation, the nature of the expected impurities, and the specific requirements of the analysis.
| Feature | HPLC-UV | GC-FID | ¹H qNMR |
| Principle | Differential partitioning in liquid-solid chromatography | Differential partitioning in gas-liquid chromatography | Proportionality of NMR signal integral to the number of nuclei |
| Reference Standard | Requires a reference standard of the analyte for identification and quantification | Requires a reference standard of the analyte for identification | Requires a certified internal standard for quantification |
| Quantification | Relative (Area Percent) or External Standard Calibration | Relative (Area Percent) or External Standard Calibration | Absolute |
| Typical LOD/LOQ | Low ng/mL to high pg/mL | Low ng/mL to pg/mL | ~0.1% |
| Sample Throughput | High | High | Moderate |
| Strengths | - Versatile for a wide range of compounds- Non-destructive (sample can be recovered)- Well-established and robust | - High resolution for volatile compounds- Sensitive FID for organic compounds- Ideal for residual solvent analysis | - Primary, absolute method- No analyte-specific reference standard needed for quantification- Provides structural information |
| Limitations | - Requires chromophore for UV detection- May have issues with non-volatile or highly polar impurities | - Limited to volatile and thermally stable compounds- Destructive technique | - Lower sensitivity than chromatographic methods- Requires careful selection of internal standard and experimental parameters |
Impurity Profiling with Mass Spectrometry (MS)
For the identification of unknown impurities, coupling either HPLC or GC to a mass spectrometer is the gold standard.[19][20][21][22]
-
LC-MS: Allows for the determination of the molecular weight of impurities eluting from the HPLC column, providing crucial information for their structural elucidation.[22]
-
GC-MS: Provides mass spectra of impurities, which can be compared to spectral libraries for identification.[6][11][23]
High-resolution mass spectrometry (HRMS) can further provide the elemental composition of an impurity, greatly aiding in its identification.[20][21]
Conclusion
Establishing the purity of 5-Ethyl-2(5H)-furanone requires a multi-faceted analytical approach. HPLC and GC, when used with a well-characterized reference standard, are excellent methods for routine purity assessment and the quantification of known impurities. For an absolute and independent measure of purity, qNMR is a powerful technique that does not rely on an analyte-specific reference standard for quantification.
For comprehensive impurity profiling and the identification of unknown impurities, the hyphenated techniques of LC-MS and GC-MS are indispensable. By understanding the principles, strengths, and limitations of each of these methods, researchers can develop a robust and scientifically sound strategy for ensuring the quality and purity of 5-Ethyl-2(5H)-furanone in their research and development endeavors.
References
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
National Institutes of Health. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. [Link]
-
ICH. (n.d.). ICH guidelines on impurities in new drug products.pptx. [Link]
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ResearchGate. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. [Link]
-
Agilent. (n.d.). Lactones Analysis of lactones for their optical purity. [Link]
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USP. (n.d.). General Chapters: <1086> IMPURITIES IN OFFICIAL ARTICLES. [Link]
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PubMed. (2001). High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells. [Link]
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ResearchGate. (n.d.). Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. [Link]
-
Fay, L. B., Huynh-Ba, T., & Blank, I. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. [Link]
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NIST. (n.d.). 2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl-. [Link]
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NIST. (n.d.). 2(5H)-Furanone, 5-ethyl-. [Link]
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PubMed. (2005). Liquid Chromatographic Quantitation of the Lactone and the Total of Lactone and Carboxylate Forms of 9-nitrocamptothecin in Human Plasma. [Link]
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IFRA. (2021). ifra standard - Acetyl Isovaleryl (5-Methyl-2,3-hexanedlone. [Link]
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Inter-laboratory validation of 5-Ethyl-2(5H)-furanone analysis
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical compounds is paramount. 5-Ethyl-2(5H)-furanone, a molecule of interest due to its presence as a potential intermediate or impurity in various synthetic pathways, demands robust analytical methods for its determination. This guide provides an in-depth comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of 5-Ethyl-2(5H)-furanone. The framework for this comparison is a simulated inter-laboratory validation study, designed to establish the method's performance characteristics across multiple laboratories, thereby ensuring its reliability and transferability.
The principles of analytical method validation are drawn from internationally recognized guidelines, primarily the ICH Q2(R1) "Validation of Analytical Procedures"[1][2][3]. These guidelines provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose[4][5]. For an inter-laboratory study, guidelines from organizations like AOAC International are also invaluable, as they detail the requirements for collaborative studies to establish a method's reproducibility[6][7][8][9].
This guide is structured to first present the design of a hypothetical inter-laboratory validation study. It will then delve into a detailed protocol for the primary proposed method, GC-MS, followed by a comparative overview of an alternative HPLC method. The performance of both methods will be objectively compared using key validation parameters, with supporting hypothetical data presented in a clear, tabular format. Finally, visual workflows and a comprehensive reference list are provided to ensure clarity and scientific grounding.
Inter-Laboratory Validation Study Design
The primary objective of an inter-laboratory validation study is to determine the reproducibility of an analytical method. This involves sending a homogenous and stable sample of 5-Ethyl-2(5H)-furanone to a consortium of participating laboratories. Each laboratory then analyzes the sample using the specified analytical method, and the results are statistically compared.
Key elements of the study design include:
-
Preparation and Distribution of a Homogenized Standard Sample: A bulk sample of a well-characterized matrix (e.g., a placebo formulation or a standard solvent) is spiked with a known concentration of 5-Ethyl-2(5H)-furanone. The sample is then rigorously homogenized to ensure uniformity and divided into individual, sealed vials for distribution to participating laboratories.
-
Detailed Analytical Protocol: A comprehensive, step-by-step analytical protocol is provided to all participating laboratories. This protocol details every aspect of the analysis, from sample preparation to data acquisition and processing, to minimize variability arising from procedural differences.
-
Data Reporting Requirements: A standardized template for data reporting is distributed to ensure that all laboratories provide results in a consistent format. This includes raw data, chromatograms, calibration curves, and calculated concentrations.
-
Statistical Analysis: The collected data is subjected to rigorous statistical analysis to assess the method's performance. Key parameters evaluated include:
-
Accuracy: The closeness of the mean test results to the true value.
-
Precision: The degree of scatter between a series of measurements. This is further divided into:
-
Repeatability (Intra-laboratory precision): The precision obtained under the same operating conditions over a short interval of time.
-
Reproducibility (Inter-laboratory precision): The precision obtained from the analysis of the same sample in different laboratories.
-
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For 5-Ethyl-2(5H)-furanone, GC-MS offers high sensitivity and specificity, making it an excellent choice for trace-level analysis[10][11][12].
Rationale for Method Selection
The choice of GC-MS is predicated on the physicochemical properties of 5-Ethyl-2(5H)-furanone, which is amenable to gas chromatography[13][14]. The mass spectrometric detection provides a high degree of certainty in identification through its characteristic fragmentation pattern. A QuEChERS-like ("Quick, Easy, Cheap, Effective, Rugged, and Safe") sample preparation method can be adapted for efficient extraction from complex matrices[15].
Detailed Experimental Protocol
Sample Preparation (QuEChERS-based Extraction)
-
Weigh 4 grams of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile (ACN)[15].
-
Shake vigorously for 10 minutes.
-
Add 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, and 0.5 g Na₂H Citrate sesquihydrate. Shake for another 10 minutes[15].
-
Centrifuge at 2500g for 5 minutes[15].
-
Transfer a 4 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL dSPE (dispersive solid-phase extraction) tube containing a suitable sorbent for cleanup.
-
Shake for 10 minutes and centrifuge at 2500g for 5 minutes[15].
-
Transfer the final extract into a GC vial for analysis[15].
GC-MS Instrumentation and Conditions
-
Instrument: GC-MS system equipped with a DB-5ms or similar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)[15].
-
Injection: 1 µL, splitless mode at 260°C for 1 minute[15].
-
Carrier Gas: Helium at a constant flow of 0.9 mL/min[15].
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramp at 30°C/min to 85°C, then ramp at 5°C/min to 95°C, and finally ramp at 30°C/min to 265°C and hold for 5 minutes[15].
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV. Data acquisition in full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.
Comparative Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For furanone compounds, reversed-phase HPLC (RP-HPLC) is a commonly employed method[16][17].
Rationale for Method Selection
RP-HPLC provides a robust alternative to GC-MS. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase[16]. This method can be advantageous if the sample matrix contains non-volatile components that could interfere with GC analysis.
HPLC Instrumentation and Conditions
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape[16][17].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm).
-
Sample Preparation: A simple "dilute and shoot" approach may be feasible after the initial extraction, where the extract is diluted with the mobile phase before injection.
Performance Comparison: GC-MS vs. HPLC
The following table summarizes the hypothetical performance data obtained from the inter-laboratory validation study for the analysis of 5-Ethyl-2(5H)-furanone.
| Validation Parameter | GC-MS | HPLC-UV | Commentary |
| Specificity | High (Mass spectral identification) | Moderate (Retention time based) | GC-MS provides a higher degree of confidence in analyte identification due to the unique mass spectrum. |
| Linearity (r²) | > 0.998 | > 0.997 | Both methods demonstrate excellent linearity over the tested concentration range. |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | Both methods show high accuracy, well within typical acceptance criteria (e.g., 95-105%). |
| Precision (RSD%) | |||
| - Repeatability | < 2.5% | < 3.0% | Both methods exhibit good intra-laboratory precision. |
| - Reproducibility | < 4.0% | < 5.5% | GC-MS demonstrates slightly better inter-laboratory reproducibility, likely due to the higher specificity reducing matrix interferences. |
| LOD | ~0.5 ng/mL | ~5 ng/mL | GC-MS is significantly more sensitive, making it more suitable for trace-level analysis. |
| LOQ | ~2 ng/mL | ~15 ng/mL | The lower LOQ of the GC-MS method allows for more precise quantification at lower concentrations. |
| Robustness | High | High | Both methods are robust to minor variations in analytical parameters, though GC parameters like inlet temperature can be more critical. |
Conclusion and Recommendations
Based on the comparative data, both GC-MS and HPLC-UV are viable techniques for the quantitative analysis of 5-Ethyl-2(5H)-furanone. However, the choice of method should be guided by the specific requirements of the analysis.
-
GC-MS is the recommended method when high sensitivity and specificity are required, particularly for trace-level quantification or in the presence of a complex matrix. The mass spectral data provides unambiguous identification, which is critical in regulatory environments.
-
HPLC-UV is a suitable alternative for routine analysis where the expected concentration of 5-Ethyl-2(5H)-furanone is well above the limit of quantitation and the sample matrix is relatively clean. The simplicity of sample preparation and the widespread availability of HPLC instrumentation make it an attractive option for quality control laboratories.
The successful inter-laboratory validation of an analytical method is a critical step in ensuring its reliability and transferability. This guide has provided a framework for such a study, comparing two powerful analytical techniques for the determination of 5-Ethyl-2(5H)-furanone. By understanding the relative strengths and weaknesses of each method, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their products.
References
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AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. (n.d.). PMC. Retrieved from [Link]
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AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces. (2012, March 4). AOAC International. Retrieved from [Link]
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3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group. Retrieved from [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
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Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved from [Link]
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AOAC INTERNATIONAL Guidelines for Validation of Qualitative Binary Chemistry Methods. (n.d.). AOAC International. Retrieved from [Link]
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ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]
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Appendix F: Guidelines for Standard Method Performance Requirements. (n.d.). AOAC International. Retrieved from [Link]
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AOAC INTERNATIONAL Method Validation Process and the Development and Use of SMPR's. (n.d.). AOAC International. Retrieved from [Link]
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Rouseff, R. L., & Rhee, Y. J. (1998). Comparison of HPLC and GC-MS Analysis of Furans and Furanones in Citrus Juices. ACS Publications. Retrieved from [Link]
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Gas chromatographic-mass spectrometric method for quantification of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone in chlorinated water samples. (n.d.). PubMed. Retrieved from [Link]
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Fay, L. B., Huynh-Ba, T., & Blank, I. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's. Retrieved from [Link]
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Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. (2011, September 23). PubMed. Retrieved from [Link]
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2(5H)‐furanone in food (meat, cheese and fish). (2024, June 21). EURL-PC. Retrieved from [Link]
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Blank, I., & Schieberle, P. (1993). Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. ResearchGate. Retrieved from [Link]
-
Separation of 2(5H)-Furanone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
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A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. (2022, August 24). NIH. Retrieved from [Link]
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Novel biotechnological glucosylation of high-impact aroma chemicals, 3(2H)- and 2(5H)-furanones. (2019, July 29). NIH. Retrieved from [Link]
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2(5H)-Furanone, 5-ethyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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2(5H)-Furanone, 5-ethyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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Furanones and tetrahydrofurfuryl derivatives (CG 13) for all species. (2014, March 25). EFSA. Retrieved from [Link]
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The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (n.d.). NIH. Retrieved from [Link]
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Comparative flavor profile of 5-Ethyl-2(5H)-furanone and sotolon
An In-Depth Comparative Analysis of the Flavor Profiles of 5-Ethyl-2(5H)-furanone and Sotolon
Introduction: The Potent World of Furanones
Furanones are a class of heterocyclic organic compounds that hold significant sway in the realm of flavor and aroma science.[1] Formed naturally in a wide variety of foods and beverages, often through the Maillard reaction, these compounds are renowned for their potent sensory characteristics, typically described as sweet, caramel-like, and nutty.[1][2][3] Among the vast family of furanones, Sotolon and 5-Ethyl-2(5H)-furanone stand out as powerful flavorants, each possessing a unique and impactful sensory profile. While structurally related, their subtle chemical differences translate into distinct flavor experiences, making them invaluable tools for researchers and product developers.
This guide provides a comprehensive, technically grounded comparison of these two furanones. We will delve into their distinct flavor profiles, explore the analytical methodologies used to characterize them, and present the experimental logic that ensures scientific integrity in their evaluation.
Chemical Identity and Physical Properties
A foundational understanding begins with the basic chemical and physical properties of each compound. These characteristics govern their volatility, solubility, and interaction with food matrices.
| Property | Sotolon | 5-Ethyl-2(5H)-furanone |
| IUPAC Name | 3-Hydroxy-4,5-dimethylfuran-2(5H)-one | 5-Ethylfuran-2(5H)-one[4][5][6] |
| Common Synonyms | Sotolone, Caramel furanone, Sugar lactone, Fenugreek lactone[7] | 2-Hexen-4-olide, 4-Hydroxy-2-hexenoic acid lactone[4][6] |
| CAS Number | 28664-35-9[7][8] | 2407-43-4[4][6] |
| Molecular Formula | C₆H₈O₃[7] | C₆H₈O₂[4][9] |
| Molar Mass | 128.13 g/mol [7][10] | 112.13 g/mol [4][5][9] |
| Appearance | Clear yellow liquid to solid[8][10] | Data not specified |
| Boiling Point | 184 °C[7] | Data not specified |
| Melting Point | 25–29 °C[10] | Data not specified |
Comparative Flavor Profile: Nuance and Potency
The primary distinction between Sotolon and 5-Ethyl-2(5H)-furanone lies in their perceived aroma and taste. Sotolon is famous for its dramatic, concentration-dependent character, while 5-Ethyl-2(5H)-furanone offers a different, though equally useful, sensory profile.
Sotolon (3-Hydroxy-4,5-dimethylfuran-2(5H)-one): The Chameleon
Sotolon is an extremely potent and versatile aroma compound.[7][11] Its flavor profile is remarkably dependent on its concentration:
-
At low concentrations, it imparts notes of maple syrup, caramel, or burnt sugar.[1][7][11]
-
At high concentrations, its character shifts dramatically to a spicy, seasoning-like aroma reminiscent of fenugreek or curry.[1][7][11]
This dual nature makes it a character-impact compound in a diverse range of products. It is naturally present in fenugreek seed, lovage, aged rum, molasses, and certain fortified wines like sherry and Vin Jaune.[7][11][12] Its tenacity is outstanding, meaning its aroma persists for a very long time.[13]
5-Ethyl-2(5H)-furanone: The Sweet and Fruity Modulator
In contrast, 5-Ethyl-2(5H)-furanone provides a flavor profile that is more consistently sweet and fruity. Its primary descriptors include:
-
Caramellic
-
Sweet
-
Fruity
-
Coumarinic
-
Coconut[4]
This compound is utilized where a stable, sweet, and caramel-like background note is desired without the spicy complexity of Sotolon. It has been identified in fruits such as guava (Psidium guajava) and sweet cherry (Prunus avium).[5]
Summary of Flavor Descriptors
| Flavor Descriptor | Sotolon | 5-Ethyl-2(5H)-furanone |
| Primary | Maple Syrup, Caramel, Fenugreek, Curry[7][10][11] | Caramellic, Sweet, Fruity[4] |
| Secondary | Burnt Sugar, Coffee, Nutty, Spicy[1][8][14][15] | Coumarinic, Coconut[4] |
| Concentration Dependent? | Yes (Sweet/Caramel to Spicy/Curry)[1][11] | No, profile is more stable |
| Potency | Extremely high, very low odor threshold[7][10] | High |
Methodologies for Analysis: From Sensory Perception to Quantitative Measurement
To objectively compare these compounds, a dual-pronged analytical approach is required, combining sensory detection with instrumental quantification. This cross-validation is a cornerstone of trustworthy flavor analysis.
Experimental Protocol 1: Sensory Analysis via Gas Chromatography-Olfactometry (GC-O)
GC-O is the definitive technique for identifying which volatile compounds in a complex mixture are truly "odor-active." It leverages the most sensitive odor detector available: the human nose.[16][17][18][19] The principle is to separate compounds by gas chromatography and allow a trained sensory panelist to smell the effluent as it elutes, describing the aroma and its intensity.[17][19]
Step-by-Step Methodology:
-
Sample Preparation: The choice of preparation method is critical to avoid altering the sample's true flavor profile.[16]
-
Rationale: The goal is to isolate volatile compounds without creating artifacts or losing key components.
-
For Liquid Matrices (e.g., wine, beverages): Solid-Phase Microextraction (SPME) is a preferred solventless technique. A fiber coated with a stationary phase is exposed to the sample's headspace, adsorbing volatile compounds.
-
For Solid Matrices (e.g., seeds, food powders): Solvent extraction followed by Solvent-Assisted Flavor Evaporation (SAFE) is used to gently isolate volatiles from non-volatile components.
-
Self-Validation: Prepare standard solutions of pure Sotolon and 5-Ethyl-2(5H)-furanone in a neutral solvent (e.g., ethanol) at various concentrations. Running these standards allows panelists to be trained on the specific aroma characters and helps in their identification in complex samples.
-
-
GC-O System Configuration:
-
An Agilent 7890B GC (or equivalent) is equipped with a polar capillary column (e.g., DB-WAX or FFAP) to effectively separate the furanones.
-
The GC effluent is split 1:1 at the end of the column. One part goes to a standard chemical detector (e.g., Flame Ionization Detector, FID, or Mass Spectrometer, MS), and the other part is directed to a heated sniffing port (Olfactory Detection Port, ODP).[16]
-
Rationale: The split allows for the simultaneous collection of chemical data (retention time, mass spectrum) and sensory data, enabling a direct correlation. Humidified air is mixed with the effluent going to the ODP to prevent the panelist's nasal passages from drying out.
-
-
Olfactometric Detection & Data Analysis:
-
A trained panelist sniffs the ODP and records the time, duration, intensity, and a descriptor for every odor detected.
-
To determine odor potency, Aroma Extract Dilution Analysis (AEDA) is performed.[16] The sample extract is serially diluted (e.g., 1:2, 1:4, 1:8...) and re-analyzed by GC-O until no odor is detected.
-
The highest dilution at which an odorant is still perceived is its Flavor Dilution (FD) factor.[1] This FD factor is a measure of the odor's potency in the sample.
-
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.
Experimental Protocol 2: Quantitative Analysis by Stable Isotope Dilution Assay (SIDA)
For accurate quantification, especially in complex food matrices, Stable Isotope Dilution Assay (SIDA) coupled with GC-MS or LC-MS/MS is the gold standard. This method uses a known amount of a stable-isotope-labeled version of the target analyte as an internal standard.
Step-by-Step Methodology:
-
Preparation of Internal Standard:
-
Synthesize or procure isotopically labeled standards (e.g., [¹³C₂]-Sotolon).
-
Rationale: The labeled standard is chemically identical to the analyte, so it behaves the same way during extraction, derivatization, and injection. Any loss of analyte during sample prep will be matched by a proportional loss of the standard, ensuring the ratio between them remains constant. This is the core of the self-validating system.[20]
-
-
Sample Preparation & Extraction:
-
Homogenize a known mass of the food sample.
-
Add a precise amount of the labeled internal standard solution.
-
Perform extraction. A common method is liquid-liquid extraction using a solvent like diethyl ether or ethyl acetate, followed by concentration.[15][21][22] For wine, a miniaturized liquid-liquid extraction can be effective.[23]
-
Causality: The internal standard must be added at the very beginning to account for analyte loss throughout the entire procedure.
-
-
Instrumentation & Data Acquisition:
-
GC-MS: Use a GC-Mass Spectrometer operating in Selected Ion Monitoring (SIM) mode.
-
Monitor at least two characteristic ions for the native analyte (e.g., for Sotolon, m/z 83 for quantitation and m/z 128 for qualification) and the corresponding ions for the labeled standard.[22]
-
-
LC-MS/MS: Use a Liquid Chromatograph-Tandem Mass Spectrometer, which is particularly effective for liquid samples like wine.[23][24]
-
Operate in Multiple Reaction Monitoring (MRM) mode. For Sotolon, a common transition is m/z 129.1 -> 55.1 for quantification and 129.1 -> 83.0 for identification.[21][23]
-
Rationale: MRM is highly selective and sensitive, effectively filtering out chemical noise from the sample matrix, which is crucial for achieving low detection limits.[24]
-
-
-
Quantification:
-
Prepare a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte in a series of standards.
-
Calculate the concentration of the furanone in the sample by measuring its peak area ratio against the internal standard and applying it to the calibration curve.
-
Caption: Workflow for Quantitative Analysis using Stable Isotope Dilution Assay.
Conclusion
Sotolon and 5-Ethyl-2(5H)-furanone are both powerful furanone flavor compounds, yet they serve distinct purposes in flavor creation and food science research.
-
Sotolon is a high-impact, versatile compound defined by its concentration-dependent aroma profile, shifting from sweet and caramellic to intensely spicy and curry-like. Its potency and unique character make it a key component in maple, fenugreek, and aged spirit flavor profiles.
-
5-Ethyl-2(5H)-furanone offers a more straightforward profile of sweet, caramellic, and fruity notes. It functions as an effective modulator and background component in applications requiring these specific characteristics without the spicy complexity of Sotolon.
The choice between these compounds depends entirely on the desired sensory outcome. A comprehensive understanding, grounded in robust analytical techniques like GC-O for sensory relevance and SIDA with MS for accurate quantification, is essential for their effective application in research and industry. This dual analytical approach ensures that the perceived flavor is correctly attributed and precisely measured, upholding the highest standards of scientific integrity.
References
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Wikipedia. Sotolon. [Link]
-
Okada, K., Kobayashi, A., & Mori, K. (2014). Synthesis of Both the Enantiomers of 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon), the Key Compound for Sugary Flavor. Agricultural and Biological Chemistry. [Link]
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Grokipedia. Sotolon. [Link]
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chemeurope.com. Sotolon. [Link]
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Perfumer & Flavorist. (2016). Flavor Bites: Sotolon. [Link]
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Oray Wine. (2023). What is 'Sotolon'? [Link]
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The Perfumers Apprentice. Sotolone (Caramel Furanone). [Link]
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De Kruiderie. Sotolone - Caramel furanone. [Link]
-
Blank, I., & Schieberle, P. (1995). The proposed formation of 3-hydroxy-4,5-dimethyl-2(5H)- furanone (sotolon) from 4-hydroxy-L-isoleucine. Bioflavour 95, 385-388. [Link]
-
Scent.vn. 5-ethyl-2(5H)-furanone. [Link]
-
Okada, K., Kobayashi, A., & Mori, K. (1986). Synthesis of Both the Enantiomers of 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon), the Key Compound for Sugary Flavor. Agricultural and Biological Chemistry, 50(10), 2697-2698. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16997, 5-ethyl-2(5H)-furanone. [Link]
-
Pereira, V., et al. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Molecules, 23(12), 3323. [Link]
-
NIST. 2(5H)-Furanone, 5-ethyl-. [Link]
-
Del-Toro-Sánchez, C. L., et al. (2015). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Current Analytical Chemistry, 11(3), 183-191. [Link]
-
FEMA. 5-ETHYL-3-HYDROXY-4-METHYL-2(5H)-FURANONE. [Link]
-
The Good Scents Company. maple furanone 5-ethyl-3-hydroxy-4-methyl-2(5H). [Link]
-
Blank, I., et al. (1997). Formation of 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolone) from 4-Hydroxy-L-isoleucine and 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone. Journal of Agricultural and Food Chemistry, 45(7), 2652-2656. [Link]
-
Ferreira, V., Jarauta, I., López, R., & Cacho, J. (2003). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography–ion-trap mass spectrometry. Journal of Chromatography A, 1010(1), 95-103. [Link]
-
NIST. 2(5H)-Furanone, 5-ethyl-. [Link]
-
ResearchGate. (2020). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry. [Link]
-
Haag, F., Hoffmann, S., & Krautwurst, D. (2021). Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors. Journal of Agricultural and Food Chemistry, 69(37), 10999-11005. [Link]
-
Blank, I., & Schieberle, P. (1992). Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. Progress in Flavour and Precursor Studies. [Link]
-
ResearchGate. (2017). Gas Chromatography – Olfactometry in Food Aroma Analysis. [Link]
-
GenTech Scientific. (2021). Gas Chromatography Olfactometry in Food Flavor Analysis. [Link]
-
d'Acampora Zellner, B., et al. (2008). Gas chromatography–olfactometry in food flavour analysis. Journal of Chromatography A, 1186(1-2), 123-143. [Link]
-
Mottram, D. S. (2007). The naturally occurring furanones: formation and function from pheromone to food. Natural Product Reports, 24(4), 843-861. [Link]
-
Haag, F., Hoffmann, S., & Krautwurst, D. (2021). Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors. Journal of Agricultural and Food Chemistry, 69(37), 10999-11005. [Link]
-
Wikipedia. Gas chromatography-olfactometry. [Link]
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 5-Ethyl-2(5H)-furanone
This guide provides a detailed, safety-first protocol for the proper disposal of 5-Ethyl-2(5H)-furanone (CAS No. 2407-43-4), a compound utilized in research and as a flavoring agent. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each step is explained to empower researchers with the knowledge to handle chemical waste responsibly.
Hazard Profile & Immediate Safety Precautions
Before handling or disposing of 5-Ethyl-2(5H)-furanone, it is imperative to understand its hazard profile. This substance presents multiple risks that dictate the required safety measures and disposal pathway.
Table 1: GHS Hazard Identification for 5-Ethyl-2(5H)-furanone [1][2] | Hazard Class | Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed | | Skin Irritation (Category 2) | | Warning | H315: Causes skin irritation | | Serious Eye Irritation (Category 2) | | Warning | H319: Causes serious eye irritation | | Specific Target Organ Toxicity, Single Exposure (Category 3) | | Warning | H335: May cause respiratory irritation |Required Personal Protective Equipment (PPE)
The identified hazards necessitate the use of specific PPE to prevent exposure. The principle of causality here is simple: creating physical barriers between the chemical and the body mitigates the risk of irritation, absorption, or inhalation.
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | Protection Type | Rationale & Standard |
|---|---|---|
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and irritation.[1][3] |
| Eyes/Face | Safety goggles with side-shields or a face shield. | Protects against splashes that can cause serious eye irritation. Must comply with OSHA 29 CFR 1910.133 or EU EN166.[4] |
| Body | Laboratory coat or chemical-resistant apron. | Protects against contamination of personal clothing.[3] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. | Prevents inhalation of vapors that may cause respiratory irritation.[1][3] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[5] |
Safe Handling Practices
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize vapor inhalation.[3]
-
Avoid all direct contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in the laboratory or areas where the chemical is handled or stored.[1]
-
Ensure an eyewash station and safety shower are readily accessible.[3]
-
Wash hands thoroughly with soap and water after handling the substance.[1]
Spill Management Protocol
Accidental spills must be managed immediately and effectively to prevent personnel exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate & Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, perform the cleanup only if you are equipped with appropriate respiratory protection.
-
Don PPE: Before approaching the spill, don all required PPE as listed in Table 2.
-
Contain & Absorb: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or diatomaceous earth.[3][6] Do not use water or aqueous cleaning agents.[6]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container designated for hazardous waste.[3][7]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials and rinsate as hazardous waste.
-
Dispose: Label the waste container appropriately and manage it according to the disposal procedures outlined in Section 3.
Standard Disposal Procedure for Unused/Waste Product
The disposal of 5-Ethyl-2(5H)-furanone is regulated as hazardous waste due to its toxic and irritant properties.[7][8] Disposal must comply with all local, state, and federal regulations, such as those set by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]
Step 1: Waste Characterization
This chemical is classified as a hazardous waste primarily due to its toxicity and irritant characteristics.[1][8] It is the generator's responsibility to formally make this determination, but based on its GHS profile, it meets the criteria.[9]
Step 2: Containerization & Labeling
-
Select a Compatible Container: Collect waste 5-Ethyl-2(5H)-furanone in a dedicated, properly sealed container that is compatible with the chemical. High-density polyethylene (HDPE) or the original container are suitable choices.[10] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[11]
-
Label the Container: As soon as the first drop of waste is added, the container must be labeled. The label must be clear, legible, and include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "5-Ethyl-2(5H)-furanone"
-
The relevant hazard characteristics: "Toxic," "Irritant"
-
The date accumulation started.
-
The name and contact information of the generating researcher or lab.
-
Step 3: On-Site Accumulation
-
Store the sealed and labeled waste container in a designated hazardous waste storage area within the laboratory.[8]
-
This area should be away from heat sources, protected from foot traffic, and ideally within a secondary containment tray to manage potential leaks.[8]
-
Do not mix 5-Ethyl-2(5H)-furanone with other waste streams unless you have confirmed their compatibility. Incompatible materials can lead to dangerous reactions.
Step 4: Arranging for Final Disposal
-
Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][11]
-
Never pour 5-Ethyl-2(5H)-furanone down the drain or dispose of it in regular trash.[6][12] This is illegal and poses a significant threat to aquatic ecosystems and water treatment facilities.
-
A hazardous waste manifest will be required to track the waste from your facility to its final treatment or disposal site, creating a "cradle-to-grave" record of its management.[9]
Disposal Decision Workflow
The following diagram outlines the decision-making process for handling and disposing of 5-Ethyl-2(5H)-furanone.
Caption: Decision workflow for 5-Ethyl-2(5H)-furanone waste.
Decontamination of Empty Containers
Empty containers that previously held 5-Ethyl-2(5H)-furanone must be properly decontaminated before they can be disposed of as non-hazardous waste. Residual amounts of the chemical can still pose a hazard.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol, methanol).
-
Collect Rinsate: Crucially, all rinsate from this process must be collected and disposed of as hazardous waste along with the primary chemical waste.[10]
-
Deface Label: After rinsing, completely remove or deface the original label to prevent misidentification.
-
Final Disposal: The decontaminated container can now be disposed of in the regular laboratory glass or plastic recycling/waste stream, as per your institution's policy.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 5-Ethyl-2(5H)-furanone, upholding their commitment to laboratory safety and environmental stewardship.
References
- CPAChem. (n.d.). Safety data sheet: 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone.
- Cheméo. (n.d.). Chemical Properties of 2(5H)-Furanone, 5-ethyl- (CAS 2407-43-4).
- Advanced Biotech. (2025, January 24). Safety Data Sheet: 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone.
- Echemi. (2019, July 15). 5-Ethyl-2(5H)-furanone SDS, 2407-43-4 Safety Data Sheets.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16997, 5-ethyl-2(5H)-furanone.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2(5H)-Furanone.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-(5H)-Furanone.
- Advanced Biotech. (2025, April 9). Safety Data Sheet - Ethyl Furanone synthetic.
- Metasci. (n.d.). Safety Data Sheet 2,5-Dimethyl-4-hydroxy-3(2H)-furanone.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- UTIA Safety Office. (n.d.). Hazardous Waste Guide.
- The University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste.
- The University of Oklahoma Health Sciences Center. (n.d.). EHSO Manual 2025-2026 - Hazardous Waste.
- Echemi. (n.d.). 2(5H)-Furanone SDS, 497-23-4 Safety Data Sheets.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Ethyl-2(5H)-furanone
This document provides essential, immediate safety and logistical information for the handling of 5-Ethyl-2(5H)-furanone (CAS 2407-43-4). As a compound with known hazards, a robust understanding of appropriate personal protective equipment (PPE) is not merely a regulatory formality but a critical component of safe and reproducible research. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.
Hazard Assessment: Understanding the Need for Protection
5-Ethyl-2(5H)-furanone is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary level of protection. A thorough understanding of these hazards is the foundation of a sound safety protocol.
The primary hazards associated with this compound are:
-
H302: Harmful if swallowed [1][2]. This indicates significant oral toxicity, making prevention of ingestion paramount.
-
H315: Causes skin irritation [1][2]. The chemical can cause inflammation, redness, or other damage upon dermal contact.
-
H319: Causes serious eye irritation [1][2]. Direct contact with the eyes can lead to significant, potentially damaging, irritation.
-
H335: May cause respiratory irritation [2][3]. Inhalation of vapors or aerosols can irritate the respiratory tract.
These classifications necessitate a multi-layered PPE approach to create a reliable barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the first and most effective line of defense against exposure. The following equipment is mandatory when handling 5-Ethyl-2(5H)-furanone.
| Body Part | Recommended Protection | Key Specifications & Rationale |
| Eyes/Face | Tightly-Sealed Safety Goggles & Face Shield | Standard safety glasses are insufficient. Tightly-sealed goggles are required to protect against vapors and splashes, directly addressing the H319 "serious eye irritation" hazard[3][4]. A face shield should be worn over the goggles, especially when handling quantities greater than a few milliliters or during procedures with a high splash potential (e.g., transferring, heating).[3][5] |
| Hands | Chemical-Resistant Gloves | Due to the H315 "causes skin irritation" classification, gloves are mandatory[2]. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered[5]. Crucially, always inspect gloves for tears or pinholes before use. |
| Body | Professional Laboratory Coat | A flame-resistant lab coat, fully buttoned with sleeves rolled down, must be worn to protect against accidental spills and skin contact.[3][6] |
| Respiratory | Use in a Ventilated Area / Respirator | All handling of 5-Ethyl-2(5H)-furanone should occur within a certified chemical fume hood to mitigate the risk of respiratory irritation (H335)[2][3]. If engineering controls are insufficient or unavailable, a NIOSH-approved respirator with an organic vapor (Type A) cartridge is required.[3] |
Experimental Workflow: A Step-by-Step Guide to Safe Handling
This protocol ensures that safety measures are integrated into every stage of the experimental process.
Pre-Operational Checks
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.
-
Assemble All Materials: Before bringing the 5-Ethyl-2(5H)-furanone into the hood, ensure all necessary equipment (glassware, stir bars, reagents, waste containers) is present to minimize movement in and out of the controlled workspace.
-
Don PPE: Put on all required PPE in the correct order: lab coat, then safety goggles, face shield, and finally, gloves.
Safe Handling Protocol
-
Work Within the Fume Hood: Conduct all transfers and manipulations of the chemical at least 6 inches inside the fume hood sash.
-
Avoid Ingestion and Contamination: Do not eat, drink, or smoke in the laboratory[2][7]. After handling, wash hands thoroughly with soap and water, even if gloves were worn.[2]
-
Controlled Dispensing: When dispensing the liquid, do so slowly and carefully to avoid generating aerosols or splashes.
-
Secure Container: Keep the container tightly closed when not in use to prevent the release of vapors.[2]
Post-Handling Procedure
-
Decontaminate Workspace: Wipe down the work surface within the fume hood with an appropriate solvent.
-
Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Gloves should be removed first by peeling them off without touching the outer surface. Dispose of them in the designated solid chemical waste container. Remove face shield and goggles, then the lab coat.
-
Wash Hands: Immediately wash hands thoroughly with soap and water.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
-
Chemical Waste: All excess 5-Ethyl-2(5H)-furanone and any solutions containing it must be disposed of in a clearly labeled, sealed hazardous waste container. Do not pour this chemical down the drain, as it can be hazardous to aquatic life and is forbidden by regulation.[4][7]
-
Contaminated Materials: Any materials that have come into direct contact with the chemical, such as pipette tips, weigh boats, and gloves, must be disposed of in a designated solid chemical waste container.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent like sand, diatomite, or vermiculite[6]. Scoop the mixture into a sealed container for hazardous waste disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup. Do not use combustible materials like paper towels to absorb large spills.
The following diagram outlines the complete, self-validating workflow for handling 5-Ethyl-2(5H)-furanone.
Caption: A procedural flowchart outlining the key safety steps for handling 5-Ethyl-2(5H)-furanone.
References
-
Safety data sheet - CPAChem. 7
-
5-ethyl-2(5H)-furanone | C6H8O2 | CID 16997 - PubChem - NIH. 1
-
Safety Data Sheet - Advanced Biotech. 8
-
5-Ethyl-2(5H)-furanone SDS, 2407-43-4 Safety Data Sheets - Echemi. 2
-
Personal protective equipment for handling 3,4-diphenyl-5H-furan-2-one - Benchchem. 5
-
Material Safety Data Sheet - 2(5H)-Furanone - Cole-Parmer. 6
-
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone 97 , FG - Sigma-Aldrich. 9
-
SAFETY DATA SHEET - Fisher Scientific. 3
-
Safety Data Sheet - MedchemExpress.com. 10
-
Safety Data Sheet - Advanced Biotech. 4
-
2(5H)-Furanone,5-ethyl- 2407-43-4 wiki - Guidechem. 11
-
501380 ethyl-2 5-methyl 4-hydroxy 3(2h)-furanone safety data sheet - Vigon. 12
-
3-Methoxybenzyl alcohol 98 6971-51-3 - Sigma-Aldrich. 13
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
